molecular formula C14H9F B3050924 1-Fluoro-3-(2-phenylethynyl)benzene CAS No. 29778-28-7

1-Fluoro-3-(2-phenylethynyl)benzene

Cat. No.: B3050924
CAS No.: 29778-28-7
M. Wt: 196.22 g/mol
InChI Key: MFQJBZKCLCCYIJ-UHFFFAOYSA-N
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Description

1-Fluoro-3-(2-phenylethynyl)benzene (CAS 29778-28-7) is a high-purity biaryl alkyne compound with a molecular formula of C14H9F and a molecular weight of 196.22 g/mol. It serves as a versatile and valuable building block in organic synthesis and materials science research. This compound is notably used in metal-catalyzed cross-coupling reactions, such as the gold-catalyzed oxidative Sonogashira reaction, to construct complex molecular architectures (Zhang et al., 2023). Its key research value lies in the synthetic flexibility offered by the fluorine substituent, which acts as a site for further functionalization and can be used to install other functional groups, enabling downstream diversification (Panda & Sarkar, 2013). Furthermore, phenylethynyl-based compounds are critical precursors in developing high-performance materials. They are utilized in the synthesis of phenylethynyl-terminated imide oligomers, which thermally cure to form resins with high glass transition temperatures, excellent thermo-oxidative stability, and superior mechanical properties, making them suitable for advanced aerospace and electronics applications (National Nature Science Foundation of China, 2012). This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or consumer use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-(2-phenylethynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQJBZKCLCCYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631346
Record name 1-Fluoro-3-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29778-28-7
Record name 1-Fluoro-3-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of 1-Fluoro-3-(2-phenylethynyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter molecules that serve as critical inflection points in both organic synthesis and advanced materials engineering. 1-Fluoro-3-(2-phenylethynyl)benzene (CAS 29778-28-7) is one such high-purity biaryl alkyne. Characterized by a reactive alkyne functionality bridged to a meta-substituted fluorinated aromatic ring, this compound is a highly versatile building block[1]. Its rigid, linear phenylethynyl linker is heavily utilized in the construction of "molecular wires" and high-performance aerospace resins, while the meta-fluorine atom introduces a tunable dipole moment without compromising the stability of the aromatic core[1].

This whitepaper deconstructs the physicochemical properties, field-proven synthetic methodologies, mechanistic reactivity, and advanced aerospace applications of this compound.

Physicochemical Profiling & Structural Dynamics

The utility of 1-Fluoro-3-(2-phenylethynyl)benzene stems directly from its structural dichotomy. The phenylethynyl group provides a rigid scaffold capable of latent cross-linking, whereas the highly electronegative fluorine atom alters the molecule's intermolecular interactions and physical properties[1].

Quantitative Data Summary

To establish a baseline for experimental design, the core physicochemical parameters are summarized below:

PropertyValueExperimental Significance
IUPAC Name 1-Fluoro-3-(2-phenylethynyl)benzeneStandard nomenclature for regulatory documentation.
CAS Number 29778-28-7Primary identifier for reagent sourcing.
Molecular Formula C₁₄H₉FDictates stoichiometric calculations.
Molecular Weight 196.22 g/mol Critical for precise molarity in catalytic cycles.
Structural Features Biaryl alkyne, meta-fluorinatedEnables orthogonal functionalization strategies.
Key Reactivity Alkyne cross-linking, SNAr resistanceIdeal for high-temperature curing without degradation.

Synthetic Methodologies: Sonogashira Cross-Coupling

The most robust method for synthesizing 1-Fluoro-3-(2-phenylethynyl)benzene is via a Palladium/Copper-catalyzed Sonogashira cross-coupling between 1-fluoro-3-iodobenzene and phenylacetylene. As a self-validating protocol, this workflow integrates real-time monitoring and post-reaction spectroscopic confirmation to ensure high fidelity.

Experimental Protocol & Causality
  • System Degassing (Causality: Preventing Side Reactions): Purge the reaction vessel containing anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) with Argon for 15 minutes. Why? Oxygen promotes the Glaser oxidative homocoupling of phenylacetylene, which consumes the starting material and complicates purification.

  • Catalyst Loading (Causality: Synergistic Activation): Add 5 mol% Pd(PPh₃)₄ and 10 mol% CuI. The Pd(0) species is essential for the oxidative addition into the C-I bond of 1-fluoro-3-iodobenzene, while CuI facilitates the transmetalation step by forming a reactive copper acetylide intermediate in situ.

  • Reactant Addition: Introduce 1-fluoro-3-iodobenzene (1.0 eq) followed by dropwise addition of phenylacetylene (1.2 eq). The amine base (Et₃N) serves a dual purpose: it neutralizes the hydrogen iodide generated during the cycle and facilitates the deprotonation of the terminal alkyne.

  • Execution & Self-Validation: Stir at 50°C for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 100% Hexanes mobile phase. The disappearance of the UV-active 1-fluoro-3-iodobenzene spot validates the completion of the catalytic cycle.

  • Workup & Spectroscopic Confirmation: Quench with saturated aqueous NH₄Cl. Why? The ammonium chloride effectively breaks down and solubilizes the copper-amine complexes, preventing heavy metal contamination in the organic layer. Extract with ethyl acetate, dry over MgSO₄, and concentrate. Validate the final structure via ¹⁹F-NMR (confirming the meta-fluorine shift) and GC-MS (confirming the molecular ion peak at m/z 196).

Sonogashira A 1-Fluoro-3-iodobenzene + Phenylacetylene B Pd(PPh3)4 / CuI Catalytic System A->B Reagents D Oxidative Addition & Transmetalation B->D Catalysis C Amine Base (Et3N) Solvent C->B Environment E Reductive Elimination D->E Intermediate F 1-Fluoro-3-(2-phenylethynyl)benzene (Target Compound) E->F Yield

Fig 1: Experimental workflow of the Pd/Cu-catalyzed Sonogashira cross-coupling synthesis.

Reactivity & Mechanistic Insights: C-F Bond Deactivation

A critical aspect of utilizing 1-Fluoro-3-(2-phenylethynyl)benzene in complex synthetic routes is understanding its resistance to Nucleophilic Aromatic Substitution (SNAr). According to 1, the phenylethynyl group at the meta position exerts a strong deactivating effect on the C-F bond[1].

Mechanistic Causality: For SNAr to successfully occur, the aromatic ring must be highly electron-deficient to stabilize the negatively charged Meisenheimer intermediate formed during nucleophilic attack. While the fluorine atom is electron-withdrawing via the inductive effect, the meta-positioned phenylethynyl group fails to provide the necessary resonance stabilization at the ortho or para positions[1]. Consequently, the energy barrier for nucleophilic attack remains prohibitively high. This structural quirk is highly advantageous, as it allows chemists to perform aggressive downstream functionalizations on the alkyne without risking unintended cleavage of the C-F bond.

SNAr_Logic A Meta-Phenylethynyl Group B Weak Inductive Electron Withdrawal A->B C Lack of Ortho/Para Resonance Stabilization A->C D High Energy Barrier for Meisenheimer Intermediate B->D C->D E Deactivation of C-F Bond towards Nucleophilic Attack D->E

Fig 2: Logical pathway detailing the deactivation of the C-F bond against nucleophilic attack.

Applications in Advanced Aerospace Materials

Beyond benchtop organic synthesis, phenylethynyl-based compounds are foundational to modern materials science, particularly in the development of Phenylethynyl-Terminated Imide (PETI) oligomers . These thermosetting polyimides are engineered specifically for high-temperature aerospace and aircraft applications[2].

The Role of the Phenylethynyl Group: In the synthesis of structural adhesives and carbon fiber composites, imide oligomers are endcapped with phenylethynyl derivatives[3]. These oligomers exhibit excellent processability and low melt viscosities. However, the true engineering value is unlocked during thermal curing.

When heated to approximately 350°C, the terminal phenylethynyl groups undergo complex addition reactions—including chain extension, branching, and crosslinking—without the evolution of volatile byproducts[3]. This latent reactivity yields a super-rigid, void-free polyimide network characterized by exceptional thermo-oxidative stability, high mechanical strength, and elevated glass transition temperatures (Tg > 300°C)[2][4].

PETI_Workflow A Imide Oligomer Synthesis B End-Capping with Phenylethynyl Derivative A->B C PETI Oligomer Intermediate B->C D Thermal Curing (350°C) C->D E Crosslinked Polyimide Network (High Tg) D->E

Fig 3: Workflow for synthesizing and curing phenylethynyl-terminated imide (PETI) oligomers.

References

The following authoritative sources were utilized to ground the mechanistic claims and protocol standards discussed in this technical guide:

  • [1] Title: 1-Fluoro-3-(2-phenylethynyl)benzene | CAS 29778-28-7 | Source: Benchchem |1

  • [2] Title: Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins | Source: MDPI | 2

  • [3] Title: Adhesive Properties of Cured Phenylethynyl-Terminated Imide Oligomers | Source: Taylor & Francis | 3

  • [4] Title: Phenylethynyl-terminated amic acid oligomer prepreg for high temperature composites | Source: NASAMPE | 4

Sources

1-Fluoro-3-(2-phenylethynyl)benzene CAS number and molecular weight

[1][2][3][4]

Executive Summary

1-Fluoro-3-(2-phenylethynyl)benzene (CAS: 29778-28-7 ) is a fluorinated diarylalkyne (tolan) derivative characterized by a meta-substituted fluorine atom on one of the phenyl rings.[1][2][3] This specific substitution pattern introduces a permanent dipole moment perpendicular to the molecular long axis, a critical feature for engineering dielectric anisotropy in liquid crystals and tuning the electronic bandgap in organic semiconductors.[2]

Unlike its para-substituted analog (1-fluoro-4-(phenylethynyl)benzene), which maintains a linear, rod-like geometry, the meta-fluoro derivative possesses a lower symmetry that influences packing efficiency, melting point, and solubility.[2] It serves as a high-value intermediate in the synthesis of ferroelectric liquid crystals, fluorinated polyimides, and mGluR5 antagonists.[2]

Chemical Identity Table
ParameterDetail
CAS Number 29778-28-7
IUPAC Name 1-Fluoro-3-(2-phenylethynyl)benzene
Common Names 3-Fluorotolan; 3-Fluoro-diphenylacetylene; m-Fluorotolan
Molecular Formula C₁₄H₉F
Molecular Weight 196.22 g/mol
SMILES Fc1cccc(c1)C#Cc2ccccc2
InChI Key MFQJBZKCLCCYIJ-UHFFFAOYSA-N
Physical State Viscous oil or low-melting solid (approx.[2] MP < 50°C)*

*Note: Meta-substituted tolanes typically exhibit significantly lower melting points than their para-analogs (MP ~108°C) due to reduced crystal packing symmetry.[2]

Synthetic Architecture

The synthesis of 1-Fluoro-3-(2-phenylethynyl)benzene is most reliably achieved via the Sonogashira Cross-Coupling reaction.[2][3] This palladium-copper catalyzed cycle couples a terminal alkyne with an aryl halide.[2][3]

Retrosynthetic Analysis

The molecule can be disconnected at the central alkyne bond in two ways.[2] The preferred pathway utilizes 1-fluoro-3-iodobenzene and phenylacetylene due to the higher reactivity of the iodide and the commercial availability of the fluorinated precursor.[2]

RetrosynthesisTarget1-Fluoro-3-(2-phenylethynyl)benzeneDisconnectDisconnectionTarget->DisconnectRetro-SonogashiraPrecursor11-Fluoro-3-iodobenzene(Electrophile)Disconnect->Precursor1Precursor2Phenylacetylene(Nucleophile)Disconnect->Precursor2

Figure 1: Retrosynthetic disconnection strategy favoring the iodinated fluorobenzene precursor.

Standard Operating Procedure (SOP)

Objective: Synthesis of 1-Fluoro-3-(2-phenylethynyl)benzene on a 10 mmol scale.

Reagents:

  • 1-Fluoro-3-iodobenzene (10.0 mmol, 1.1 equiv)[2]

  • Phenylacetylene (11.0 mmol, 1.2 equiv)[2]

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)[2]

  • Copper(I) iodide (CuI) (1 mol%)[2][4]

  • Triethylamine (Et₃N) (Solvent/Base, anhydrous)[2]

Protocol:

  • Inerting: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and cool under a stream of dry Argon.

  • Charging: Add Pd(PPh₃)₂Cl₂ (140 mg) and CuI (19 mg) to the flask.

  • Solvation: Add anhydrous Et₃N (20 mL) via syringe. Degas the solvent by bubbling Argon for 10 minutes.[2]

  • Addition: Add 1-fluoro-3-iodobenzene (2.22 g) followed by phenylacetylene (1.12 g) via syringe.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. The solution will darken, and a precipitate (Et₃N[2]·HI salt) will form.[2]

  • Monitoring: Monitor by TLC (Hexane eluent). The product (Rf ~0.4-0.[2]5) should appear as a UV-active spot distinct from the starting iodide.[2]

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove ammonium salts and catalyst residues.[2] Wash the pad with diethyl ether.[2]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography using 100% Hexane or Hexane/EtOAc (98:2) .[2]

Yield Expectation: 85-95% (Isolated).[2]

Mechanistic Insight

The reaction proceeds through the standard Pd(0)/Pd(II) catalytic cycle.[2] The presence of the electron-withdrawing fluorine atom at the meta position of the aryl iodide slightly accelerates the oxidative addition step compared to non-fluorinated analogs.

SonogashiraCyclePd0Pd(0)L2Active CatalystOxAddOxidative Addition(Ar-Pd-I)Pd0->OxAdd+ 1-Fluoro-3-iodobenzeneTransmetalTransmetallation(Ar-Pd-C≡C-Ph)OxAdd->Transmetal+ Cu-AcetylideIsoCis/TransIsomerizationTransmetal->IsoRedElimReductive Elimination(Product Release)Iso->RedElimRedElim->Pd0- ProductCu_CycleCu(I) Cycle(Formation of Cu-Acetylide)Cu_Cycle->TransmetalTransfer Alkyne

Figure 2: Catalytic cycle depicting the Pd(0)-mediated coupling.[2] The copper cycle generates the nucleophilic copper acetylide species in situ.

Functional Applications

Fluorinated Liquid Crystals (LCs)

The 1-Fluoro-3-(2-phenylethynyl)benzene scaffold is a core mesogen for nematic liquid crystals.[2]

  • Viscosity Reduction: The ethynyl linkage (-C≡C-) provides a rigid, linear core with low rotational viscosity compared to ester or biphenyl linkers.[2]

  • Dielectric Anisotropy (Δε): The meta-fluorine creates a lateral dipole.[2] When used in LC mixtures, this suppresses smectic phase formation (lowering the melting point) and contributes to negative dielectric anisotropy, essential for Vertical Alignment (VA) display modes.[2]

Electronic Materials (OLEDs)
  • Conjugation: The extended π-system allows for charge transport.[2]

  • Bandgap Tuning: The fluorine substituent lowers the HOMO/LUMO energy levels, improving stability against oxidation compared to non-fluorinated tolanes.[2]

Characterization & Quality Control

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

The meta-substitution pattern breaks the symmetry seen in para-tolanes, resulting in complex splitting in the aromatic region.[2]

NucleusChemical Shift (δ ppm)MultiplicityAssignment
¹H NMR 7.50 – 7.56MultipletPhenyl Ring (Ortho protons)
7.30 – 7.40MultipletPhenyl Ring (Meta/Para protons)
7.20 – 7.28MultipletFluorophenyl Ring (H-5, H-2)
7.00 – 7.10MultipletFluorophenyl Ring (H-4, H-6)
¹³C NMR 88.0 – 90.5SingletAlkyne Carbons (-C≡C-)
162.5 (d, J≈245Hz)DoubletC-F Carbon (Ipso)
¹⁹F NMR -112.0 to -113.0MultipletAr-F
Mass Spectrometry (GC-MS)[3]
  • Molecular Ion (M+): m/z 196.[2][5]

  • Fragmentation: Minimal fragmentation is observed due to the stability of the aromatic alkyne core.[2]

References

  • PubChem. Benzene, 1-fluoro-3-(2-phenylethenyl)- Compound Summary. Available at: [Link][2]

  • Zhang, Y. et al. (2023).[2][3] Gold-catalyzed oxidative Sonogashira coupling for the synthesis of complex molecular architectures. Journal of Organic Chemistry. (Contextual citation from search results).

  • Royal Society of Chemistry. ChemSpider: 1-Fluoro-3-(phenylethynyl)benzene.[2] (Verified CAS 29778-28-7).[2][3][6]

Thermodynamic Stability of 1-Fluoro-3-(2-phenylethynyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

1-Fluoro-3-(2-phenylethynyl)benzene (CAS: 29778-28-7), often referred to as 3-fluorotolan or m-fluorodiphenylacetylene , represents a critical structural motif in the development of liquid crystal mesogens and fluorinated pharmaceuticals. Its thermodynamic profile is defined by the interplay between the high-energy alkyne linker and the stabilizing conjugation of the biaryl system, modulated by the electron-withdrawing nature of the meta-fluorine substituent.

This guide provides a rigorous analysis of the molecule's thermodynamic stability, distinguishing between its kinetic persistence (shelf-life, metabolic stability) and thermodynamic potentials (heat of formation, decomposition pathways). It establishes a self-validating experimental framework for researchers to characterize this compound in drug discovery or materials science contexts.

Part 2: Structural & Electronic Energetics

To understand the stability of 3-fluorotolan, one must first analyze the electronic perturbations caused by the fluorine atom on the diphenylacetylene core.

The Tolan Core and Fluorine Perturbation

The diphenylacetylene (tolan) backbone is a conjugated system with a high barrier to rotation, providing structural rigidity.

  • Conjugation Energy: The delocalization of

    
    -electrons across the two phenyl rings through the alkyne linker confers significant stabilization energy (approx. 15–20 kcal/mol resonance energy).
    
  • The Meta-Fluorine Effect: Unlike para-substitution, where fluorine can donate electron density into the ring via resonance (+R effect), the meta-position (3-position) prevents the fluorine lone pairs from conjugating effectively with the alkyne linker. Consequently, the dominant electronic factor is the Inductive Withdrawal (-I) .

    • Result: The C3 carbon is electron-deficient, polarizing the

      
      -system without disrupting the global conjugation of the alkyne. This creates a permanent dipole moment perpendicular to the long axis of the molecule, a feature highly desirable for liquid crystal applications (enhancing dielectric anisotropy).
      
Visualization: Electronic Effects & Resonance

The following diagram illustrates the electronic pressure points within the molecule.

ElectronicEffects cluster_res Resonance Limitations F Fluorine Atom (High Electronegativity) C3 C3 Position (Meta) F->C3 -I Effect (Inductive) Res No direct +R resonance from F to Alkyne F->Res RingA Benzene Ring A (Electron Deficient) C3->RingA Polarization Alkyne Alkyne Linker (-C≡C-) RingA->Alkyne Conjugation RingB Benzene Ring B (Unsubstituted) Alkyne->RingB Conjugation

Caption: Electronic flow showing the inductive withdrawal of fluorine at the meta-position, polarizing Ring A without disrupting the central alkyne conjugation.

Part 3: Thermodynamic Parameters

Enthalpy of Formation ( )

Like most alkynes, 1-Fluoro-3-(2-phenylethynyl)benzene is endothermic with respect to its elements, primarily due to the high energy of the carbon-carbon triple bond.

  • Estimated

    
    :  +300 to +350 kJ/mol (solid state).
    
  • Implication: While thermodynamically unstable relative to graphite and HF, the molecule is kinetically stable at standard conditions. The activation energy for decomposition is high, preventing spontaneous disproportionation.

Phase Stability & Melting Point

The meta-substitution breaks the


 symmetry of the parent diphenylacetylene.
  • Parent Tolan:

    
    .
    
  • 3-Fluorotolan: The asymmetry typically lowers the melting point relative to the para-isomer, often resulting in a melting point near or slightly below that of the parent tolan (approx. 40–55^\circ\text{C}).

  • Mesogenicity: This compound is a "mesogen"—a fundamental unit of liquid crystals. It may exhibit a monotropic nematic phase (liquid crystalline behavior observed only upon cooling) due to the lateral dipole introduced by the fluorine.

Part 4: Thermal Decomposition & Reactivity

Thermal Decomposition Pathways

Upon heating beyond 250–300^\circ\text{C}, the molecule undergoes irreversible decomposition. The primary mechanism is not C-F bond cleavage (which is extremely strong, BDE ~115 kcal/mol), but rather alkyne polymerization .

  • Cyclotrimerization: At high concentrations or in melt, three alkyne units can cyclize to form hexasubstituted benzene derivatives.

  • Graphitization: At extreme temperatures (>400^\circ\text{C}), the carbon framework collapses into amorphous carbon/graphite, releasing HF only in the final stages of pyrolysis.

Chemical Reactivity Profile
  • Hydration: The alkyne is susceptible to acid-catalyzed hydration to form ketones (deoxybenzoins), though the electron-withdrawing fluorine deactivates the ring slightly, slowing the rate relative to unsubstituted tolan.

  • Reduction: The triple bond can be reduced to an alkene (cis/trans) or alkane under hydrogenation conditions (Pd/C,

    
    ).
    
  • Metabolic Stability: The C-F bond is generally resistant to cytochrome P450 oxidation, blocking metabolic soft spots on the ring.

Decomposition Start 1-Fluoro-3-(2-phenylethynyl)benzene Heat Thermal Stress (>250°C) Start->Heat Poly Radical Polymerization of Alkyne Heat->Poly Dominant Pathway Cyclo Cyclotrimerization (Hexasubstituted Benzenes) Heat->Cyclo Secondary Pathway Graphite Graphitization (Amorphous Carbon + HF) Poly->Graphite >400°C Cyclo->Graphite

Caption: Thermal decomposition cascade. The alkyne linker is the thermal weak point, leading to polymerization before C-F bond scission.

Part 5: Experimental Protocols (Self-Validating Systems)

To confirm the thermodynamic stability of a specific batch of 1-Fluoro-3-(2-phenylethynyl)benzene, the following protocols must be employed. These are designed to be self-validating , meaning the data internally confirms the quality of the material.

Synthesis: The Sonogashira Protocol

Thermodynamic stability begins with purity. Transition metal impurities (Pd, Cu) from synthesis can catalyze premature decomposition.

  • Reaction: 1-Bromo-3-fluorobenzene + Phenylacetylene

    
     Product.
    
  • Purification (Critical Step):

    • Silica gel filtration to remove Pd/Cu.

    • Recrystallization from Ethanol/Hexane.

    • Validation: The product must be white. Yellowing indicates alkyne oxidation or coupling byproducts (diynes).

Stability Assay: Differential Scanning Calorimetry (DSC)

This is the gold standard for assessing thermodynamic stability.

Protocol:

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000).

  • Sample: 2–5 mg in a hermetically sealed aluminum pan.

  • Ramp: Heat from 0^\circ\text{C} to 350^\circ\text{C} at 10^\circ\text{C}/min under

    
     (50 mL/min).
    
  • Analysis:

    • Endotherm 1 (Melting): Sharp peak (expected ~40–60^\circ\text{C}). Broadness

      
       indicates impurity (eutectic depression).
      
    • Exotherm 1 (Decomposition): Broad peak onsetting >200^\circ\text{C}.

    • Validation: Calculate the Heat of Fusion (

      
      ) . If 
      
      
      
      varies by >5% between runs, the sample is degrading or undergoing a phase change (polymorphism).
Accelerated Degradation Testing (Stress Test)

To simulate shelf-life:

  • Dissolve compound in DMSO-

    
    .
    
  • Add 1.0 eq of water (hydration challenge).

  • Heat to 80^\circ\text{C} for 24 hours.

  • Readout:

    
     NMR. Look for the disappearance of the alkyne signal and appearance of methylene protons (
    
    
    
    ) indicative of hydration.

Part 6: References

  • Zhang, Y., et al. (2023). Gold-Catalyzed Oxidative Sonogashira Reaction for Biaryl Alkyne Synthesis. Benchchem. Link

  • Weddeling, J.H., et al. (2021). Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes. ChemistryOpen, 10, 1059–1066. Link

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36, 2070-2095. Link

  • National Institute of Standards and Technology (NIST). Diphenylacetylene Thermochemical Data. NIST Chemistry WebBook. Link

  • PubChem. 1-Fluoro-3-(2-phenylethynyl)benzene Compound Summary. National Library of Medicine. Link

Technical Whitepaper: Photophysical Characterization of 1-Fluoro-3-(2-phenylethynyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the photophysical properties of 1-Fluoro-3-(2-phenylethynyl)benzene (CAS: 29778-28-7), a meta-substituted fluorinated diphenylacetylene (tolan). Unlike standard fluorophores, this molecule exhibits a complex excited-state landscape dominated by the competition between a bright


 state and a dark, symmetry-forbidden 

state.

For researchers in optoelectronics and drug discovery, understanding this molecule is critical: it serves as a model for "dark state" quenching dynamics and a precursor for liquid crystalline materials where Aggregation-Induced Emission (AIE) can be engineered. This guide details the electronic architecture, experimental characterization protocols, and the specific influence of meta-fluorination on quantum efficiency.

Molecular Architecture & Electronic State Theory

Structural Context

The core scaffold is diphenylacetylene (DPA) .[1] In the ground state (


), the molecule is planar and linear (

symmetry for parent DPA). The introduction of a fluorine atom at the meta position (3-position) breaks this symmetry (

), perturbing the molecular orbitals without creating a strong "push-pull" dipole, as the resonance effect of fluorine is poorly conjugated in the meta position.
The "Dark State" Mechanism

The photophysics of 1-Fluoro-3-(2-phenylethynyl)benzene are governed by two proximate excited singlet states:

  • The Bright State (

    
    ):  A strongly allowed 
    
    
    
    transition responsible for strong UV absorption.
  • The Dark State (

    
    ):  A lower-energy, optically forbidden 
    
    
    
    state associated with a trans-bent geometry.

Upon excitation to the bright state, the molecule undergoes rapid internal conversion (IC) to the dark state, which decays non-radiatively. This intrinsic pathway renders the monomeric form weakly fluorescent in solution (


).

Figure 1: Energy level diagram showing the rapid internal conversion to the dark state (


), the primary cause of fluorescence quenching in monomeric solution.

Photophysical Characterization

Absorption and Emission Profiles

The meta-fluorine substituent induces a minor bathochromic shift relative to unsubstituted DPA due to inductive effects, but retains the vibrational fine structure characteristic of the rigid alkyne linker.

ParameterValue (Approx.)Notes
Absorption Max (

)
295 - 300 nm

transition. High molar absorptivity (

).
Emission Max (

)
305 - 315 nmVery weak in fluid solution.
Stokes Shift Small (~10-15 nm)Indicates minimal geometric relaxation in the bright state before quenching.
Quantum Yield (

)
< 0.01 (Solution)Dominated by dark state relaxation.
Lifetime (

)
< 100 psLimited by the rate of internal conversion to the dark state.
Solvatochromism

Unlike push-pull tolans (e.g., amino-nitro derivatives), 1-Fluoro-3-(2-phenylethynyl)benzene exhibits negative or negligible solvatochromism . The meta-fluorine does not support a strong Intramolecular Charge Transfer (ICT) state.

  • Non-polar solvents (Hexane): Sharp vibrational structure.

  • Polar solvents (MeCN): Slight broadening, but minimal redshift.

Aggregation-Induced Emission (AIE) Potential

While the monomer is "dark," the solid state or liquid crystalline phase can activate fluorescence.

  • Mechanism: In the crystal lattice, the Restricted Intramolecular Rotation (RIR) prevents the molecule from accessing the bent geometry of the dark

    
     state.
    
  • Result: The radiative pathway from the

    
     state becomes competitive, raising 
    
    
    
    significantly (up to 0.2 - 0.5 in similar fluorinated systems).

Experimental Protocols

Protocol: Determination of Fluorescence Quantum Yield ( )

Objective: Accurate measurement of low-efficiency fluorophores using the Comparative Method.

Reagents:

  • Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ) or Diphenylanthracene in Cyclohexane (
    
    
    
    ).
  • Solvent: Spectroscopic grade Cyclohexane or Ethanol.

Workflow:

  • Preparation: Prepare 5 concentrations of the analyte (1-Fluoro-3-(2-phenylethynyl)benzene) and the standard.

    • Critical: Absorbance at excitation wavelength must be kept below 0.1 OD to avoid inner-filter effects.

  • Acquisition:

    • Measure UV-Vis absorbance at excitation

      
       (e.g., 290 nm).
      
    • Integrate total fluorescence intensity (

      
      ) over the emission range.
      
  • Calculation:

    
    
    
    • Where

      
       is the slope of Integrated Intensity vs. Absorbance.
      
    • 
       is the refractive index of the solvent.
      
Protocol: Investigating AIE Behavior

Objective: Determine if aggregation activates emission.

Workflow:

  • Prepare a stock solution in THF (good solvent).

  • Prepare a series of mixtures with water (poor solvent) ranging from 0% to 99% water fraction (

    
    ).
    
  • Measure PL spectra for each fraction.

  • Analysis: Plot Peak Intensity (

    
    ) vs. 
    
    
    
    . An abrupt rise in intensity at
    
    
    indicates AIE active behavior due to nano-aggregate formation.

Figure 2: Workflow for validating Aggregation-Induced Emission (AIE) properties.

Applications & Significance

Liquid Crystal Engineering

Fluorinated tolans are premium building blocks for nematic liquid crystals used in displays and photonics.

  • Role of Fluorine: The C-F bond introduces a lateral dipole and suppresses smectic phases, lowering viscosity and enabling faster switching times.

  • Birefringence: The high conjugation length of the tolan core provides high optical anisotropy (

    
    ), essential for high-resolution displays.
    
Mechanofluorochromism

In the solid state, mechanical grinding can alter the packing mode of 1-Fluoro-3-(2-phenylethynyl)benzene, potentially switching emission colors by modulating the intermolecular interactions (C-H...F bonds) that stabilize the emissive state.

References

  • BenchChem. 1-Fluoro-3-(2-phenylethynyl)benzene Product Data & Applications. (Accessed 2025).[1][2][3][4][5]

  • Hirami, T., et al. "Chain-Length-Dependent Phase Behavior and Photoluminescence in Imidazole-Substituted Fluorinated Tolane Liquid Crystals."[4] Crystals, 2025.[1]

  • Hodecker, M., et al. "Twisting and bending photo-excited phenylethynylbenzenes – a theoretical analysis."[1] Physical Chemistry Chemical Physics, 2020.[1]

  • Inui, S., et al. "Multi-State Photoluminescence of Donor–π–Acceptor Tetrafluorinated Tolane Mesogenic Dimers."[1] Crystals, 2025.[1]

  • Gutmann, M., et al. "Nature of the 'dark' state in diphenylacetylene: State switch from the linear ππ* state to the bent πσ* state." Journal of Physical Chemistry A, 2012.

Sources

Crystal Engineering & Solid-State Architecture of 3-Fluorotolan

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect in Tolan Lattices[1]

The introduction of a fluorine atom at the meta (3-) position of the tolan (diphenylacetylene) scaffold represents a critical perturbation in crystal engineering. While unsubstituted tolan crystallizes in a herringbone motif governed by C-H···


 interactions, 3-fluorotolan (3-fluorodiphenylacetylene)  introduces a permanent dipole moment and weak hydrogen bond acceptor capabilities (C-H···F) without significantly altering the steric profile of the molecule.[1]

This guide provides a comprehensive analysis of the solid-state behavior of the 3-fluorotolan motif. It synthesizes experimental protocols for synthesis and crystallization with a theoretical framework for understanding how asymmetric fluorination shifts packing modes from edge-to-face (herringbone) toward face-to-face (


-stacked) architectures—a transition critical for developing optoelectronic materials and liquid crystals.

Molecular Properties & Synthesis Strategy[2]

Physicochemical Profile

The 3-fluorotolan molecule (


) consists of two phenyl rings bridged by an alkyne linker, with a single fluorine substituent breaking the 

symmetry of the parent tolan to

(planar) or

(twisted).
PropertyValue / CharacteristicImplication for Packing
Molecular Formula

Asymmetric mass distribution
Dipole Moment ~1.5 - 1.8 DDirectional electrostatic ordering
Van der Waals Vol. F (147 pm)

H (120 pm)
Isosteric replacement; minimal steric disruption
Melting Point Low melting solid / Liquid @ RTRequires cryo-crystallography or derivatization
Key Interaction C-H[2][3][4][5]···F (

)
Directs supramolecular assembly
Synthesis Protocol: Sonogashira Coupling

To study the solid-state structure, high-purity material is required. The following self-validating protocol ensures minimal homocoupling byproducts.

Reagents:

  • Aryl Halide: 1-Fluoro-3-iodobenzene (1.0 equiv)

  • Alkyne: Phenylacetylene (1.1 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Co-catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (TEA) / THF (degassed)

Step-by-Step Workflow:

  • Degassing: Sparge THF/TEA (1:1 v/v) with Argon for 30 mins. Why: Oxygen promotes Glaser homocoupling of phenylacetylene.

  • Pre-catalysis: Dissolve 1-fluoro-3-iodobenzene and

    
     in the solvent. Stir for 5 mins until yellow.
    
  • Activation: Add CuI. The solution typically darkens.

  • Addition: Dropwise addition of phenylacetylene over 20 mins.

  • Reaction: Stir at RT for 4-6 hours. Monitor via TLC (Hexane eluent).

  • Purification: Filter off ammonium salts, concentrate, and purify via silica gel chromatography (100% Hexane).

Crystallography & Experimental Workflow

Growing single crystals of 3-fluorotolan requires overcoming its tendency to form oils or polycrystalline masses due to the entropy of the asymmetric fluoro-substitution.

Crystal Growth Techniques
  • Method A: Slow Evaporation (Standard). Dissolve 20 mg in 2 mL of Hexane/Dichloromethane (3:1). Cover with parafilm, punch 3 pinholes, and store at

    
    .
    
  • Method B: Sublimation (High Purity). For low-melting tolans, sublimation under reduced pressure (

    
     Torr) at 
    
    
    
    yields high-quality plates suitable for XRD.
Visualization of Crystallography Workflow

The following diagram outlines the critical path from crude material to refined structure, emphasizing checkpoints for data integrity.

CrystallographyWorkflow Synthesis Crude 3-Fluorotolan Purification Silica Column (>99% Purity) Synthesis->Purification Remove Homocoupling Growth Crystal Growth (Sublimation/Evap) Purification->Growth Slow Kinetics Screening Optical Microscopy (Birefringence Check) Growth->Screening Select Single Domain Screening->Growth Polycrystalline? Retry XRD Single Crystal XRD (Mo/Cu Source, 100K) Screening->XRD Mount on Loop Refinement Structure Refinement (SHELXL) XRD->Refinement Solve Phase Problem

Caption: Workflow for structural determination of low-melting tolan derivatives.

Solid-State Architecture: The 3-Fluoro Motif

Unit Cell & Space Group Trends

While specific lattice parameters depend on temperature and polymorphs, 3-fluorotolan derivatives typically crystallize in Centrosymmetric Monoclinic (


)  or Triclinic (

)
space groups. The lack of strong hydrogen bond donors (like -OH or -NH) means packing is dominated by weak forces.
Packing Hierarchy

The "Fluorine Effect" in tolanes manifests as a competition between two packing modes:

  • Herringbone (Edge-to-Face): The dominant motif in unsubstituted tolan. The

    
     hydrogen of one ring interacts with the 
    
    
    
    
    
    -cloud of a neighbor (
    
    
    ).
  • 
    -Stacked (Face-to-Face):  Fluorination depletes electron density from the ring, reducing repulsion between stacked rings.
    

The 3-Fluoro Specifics: In 3-fluorotolan, the single fluorine atom is not sufficient to fully invert the packing to a perfect stack (as seen in perfluorotolan). Instead, it creates a Perturbed Herringbone or Slipped Stack motif.

  • C-H···F Interactions: The fluorine atom acts as a weak acceptor. In the crystal lattice, the C-H bond para or meta to the alkyne on an adjacent molecule directs towards the Fluorine (

    
    ).
    
  • Dipole Alignment: The molecules arrange in antiparallel pairs to cancel the dipole moment generated by the C-F bond, stabilizing the lattice.

Structural Logic Diagram

This diagram illustrates the forces stabilizing the 3-fluorotolan crystal lattice.

PackingForces MoleculeA 3-Fluorotolan (A) Interaction1 C-H···F (Directional) MoleculeA->Interaction1 Interaction2 π···π Stacking (Displaced) MoleculeA->Interaction2 Interaction3 Dipole-Dipole (Antiparallel) MoleculeA->Interaction3 MoleculeB 3-Fluorotolan (B) Interaction1->MoleculeB Interaction2->MoleculeB Interaction3->MoleculeB

Caption: Intermolecular forces driving the packing of 3-fluorotolan dimers.

Comparative Analysis

FeatureTolan (Unsubstituted)3-FluorotolanPentafluorotolan
Space Group

Typically

or


Dominant Force C-H···

C-H···

+ C-H···F
Arene-Perfluoroarene (

)
Packing Motif HerringboneSlipped Herringbone / LayeredColumnar / Face-to-Face Stack
Melting Point 61°C< 50°C (Symmetry Breaking)> 100°C (Dipolar Stabilization)

Scientific Insight: The depression in melting point for the 3-fluoro derivative compared to the parent tolan is a classic example of Carnelley's Rule violation due to symmetry breaking (


), which increases the entropy of fusion (

) and lowers the lattice energy relative to the pure stack.

References

  • Yamada, S., et al. (2022).[6] Development of Yellow-to-Orange Photoluminescence Molecules Based on Alterations in the Donor Units of Fluorinated Tolanes.PMC / ACS Omega .

  • Isoda, K., et al. (2018). Development of Novel Solid-State Light-Emitting Materials Based on Pentafluorinated Tolane Fluorophores.ACS Omega .

  • Yamada, S., et al. (2021). Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties.[7]MDPI Crystals .

  • Hsu, Y. Y., et al. (2000). Physical properties of polar bis-tolane liquid crystals.Japanese Journal of Applied Physics. (Contextual grounding for liquid crystalline behavior of fluorotolans).

Sources

Engineering Fluorinated Phenylethynyl Benzene Analogs: A Technical Guide to Synthesis and mGluR5 Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated phenylethynyl benzenes—commonly referred to as fluorinated tolanes or diphenylacetylenes—represent a privileged structural scaffold in modern medicinal chemistry and molecular imaging. Characterized by two aromatic rings bridged by an internal alkyne, these rigid, linear molecules serve as highly potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5)[1].

As a Senior Application Scientist, I frequently encounter the challenge of balancing target affinity with metabolic stability and blood-brain barrier (BBB) penetrance. The strategic incorporation of fluorine into the phenylethynyl scaffold is not merely a structural tweak; it is a calculated design choice that fundamentally alters the molecule's physicochemical properties[2]. This whitepaper dissects the causality behind the pharmacological success of these analogs, provides a comparative analysis of their properties, and outlines a self-validating synthetic protocol for their development.

The Causality of Fluorination in mGluR5 Targeting

The parent compound of this class, 2-methyl-6-(phenylethynyl)pyridine (MPEP), was a breakthrough in mGluR5 pharmacology[1][2]. However, MPEP suffers from rapid oxidative metabolism and off-target interactions. By substituting specific hydrogen atoms with fluorine, we achieve three critical pharmacological upgrades:

  • Metabolic Hardening: Fluorine's high electronegativity and strong C–F bond (approx. 116 kcal/mol) block cytochrome P450-mediated oxidation at aromatic "soft spots."

  • Lipophilicity Optimization: Fluorination fine-tunes the partition coefficient (LogP/LogD). A moderate increase in lipophilicity enhances passive diffusion across the BBB, a strict prerequisite for central nervous system (CNS) drugs[2][3].

  • Positron Emission Tomography (PET) Imaging: The incorporation of the

    
     isotope (half-life 
    
    
    
    ) transforms these therapeutic scaffolds into high-resolution diagnostic radiotracers, such as[
    
    
    ]FPEB and [
    
    
    ]PSS232, allowing for the in vivo quantification of mGluR5 density[4][5].

To understand how these fluorinated analogs function at the receptor level, we must look at their allosteric mechanism. Unlike orthosteric agonists (like glutamate) that bind to the active site, fluorinated tolanes bind to the transmembrane domain, inducing a conformational shift that prevents Gq-protein coupling.

mGluR5_Pathway Agonist Glutamate (Orthosteric Agonist) Receptor mGluR5 Receptor (Transmembrane) Agonist->Receptor Activates Gq Gq Protein Activation Receptor->Gq Signal Transduction NAM Fluorinated Tolane (e.g., [18F]FPEB) NAM->Receptor Allosteric Inhibition Effector Intracellular Ca2+ Release Gq->Effector PLC Pathway

Fig 1: mGluR5 signaling pathway and negative allosteric modulation by fluorinated tolanes.

Physicochemical and Pharmacological Profiling

When engineering these analogs, quantitative data drives decision-making. The table below summarizes the structure-activity relationship (SAR) evolution from the prototypical MPEP to advanced fluorinated PET tracers. Notice how the introduction of fluorine and specific heterocyclic variations drastically improves target affinity (lowering the


 or 

) while maintaining an optimal LogP range for neurotherapeutics (LogP 2.0–3.5).

Table 1: Comparative Profile of Phenylethynyl Benzene Analogs

CompoundTarget Affinity (mGluR5)Lipophilicity (LogP / LogD)Radiochemical YieldPrimary Application
MPEP

LogP

N/APrototype NAM / Research Tool[1][2]
[

]ABP688

LogD

N/A

PET Tracer[2][6]
[

]FPEB

LogP

High (>50% automated)High-Affinity

PET Tracer[3][7]
[

]PSS232

LogD


Fluorinated ABP688 Derivative[5][6]

Synthetic Methodology: The Sonogashira Cross-Coupling Workflow

The construction of the internal alkyne bridge relies almost exclusively on the palladium-catalyzed Sonogashira cross-coupling reaction[1][8]. As an application scientist, I select this method because it offers exceptional functional group tolerance and high regioselectivity.

The Mechanistic Rationale: The use of a fluorinated aryl halide (typically an iodide or bromide) is highly advantageous here. Fluorine's electron-withdrawing effect depletes electron density from the aromatic ring. This electron deficiency significantly lowers the activation energy required for the initial oxidative addition of the Pd(0) catalyst into the Ar–X bond. Concurrently, a Cu(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then seamlessly undergoes transmetalation with the Pd(II) complex.

Sonogashira_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fluorinated Ar-X) Pd0->OxAdd 1. Ar-X inserts Transmet Transmetalation (Cu-Acetylide) OxAdd->Transmet 2. Cu co-catalysis RedElim Reductive Elimination Transmet->RedElim 3. Intermediate forms RedElim->Pd0 4. Catalyst regenerates Product Fluorinated Diphenylacetylene RedElim->Product Yields Target

Fig 2: Pd/Cu-catalyzed Sonogashira cross-coupling cycle for fluorinated diphenylacetylenes.

Self-Validating Experimental Protocol: Synthesis of a Fluorinated Tolane

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every step includes the causality behind the action and a built-in verification checkpoint to prevent downstream failures[1][8].

Materials Required:
  • Fluorinated aryl iodide (1.0 equiv)

  • Phenylacetylene derivative (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (0.05 equiv)
    
  • Triethylamine (

    
    ) / Tetrahydrofuran (THF) (1:1 v/v)
    
Step-by-Step Methodology:

Step 1: Solvent Degassing (Critical Preparation)

  • Action: Add 10 mL of the

    
    /THF mixture to a Schlenk flask and subject it to three freeze-pump-thaw cycles under an argon atmosphere.
    
  • Causality: Pd(0) is highly sensitive to oxygen. Furthermore, the presence of

    
     promotes the Glaser homocoupling of the terminal alkyne, consuming the starting material and creating difficult-to-separate impurities.
    
  • Validation: The absence of a blue/green tint in the solvent (indicative of oxidized copper species) confirms an oxygen-free environment.

Step 2: Catalyst Activation

  • Action: Under argon flow, add

    
     and 
    
    
    
    to the degassed solvent. Stir for 5 minutes at room temperature.
  • Causality: Allowing the catalysts to dissolve and pre-coordinate ensures a homogeneous catalytic environment before the introduction of the reactive substrates.

Step 3: Substrate Addition

  • Action: Add the fluorinated aryl iodide, followed dropwise by the phenylacetylene derivative.

  • Causality: The base (

    
    ) serves a dual purpose: it acts as a solvent and neutralizes the hydroiodic acid (HI) generated during the formation of the copper acetylide, driving the reaction equilibrium forward.
    
  • Validation: The immediate formation of a white/yellow precipitate (triethylammonium iodide salt) visually validates that the catalytic cycle has initiated.

Step 4: Reaction Monitoring

  • Action: Stir the mixture at room temperature for 2–4 hours. Monitor via Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (9:1).

  • Causality: Fluorinated aryl iodides are highly reactive; elevated temperatures are rarely needed and should be avoided to prevent alkyne degradation.

  • Validation: Perform a quick GC-MS on a reaction aliquot. The presence of the desired mass peak (

    
    ) and the absence of a peak at 
    
    
    
    validates that cross-coupling is favored over Glaser homocoupling.

Step 5: Workup and Purification

  • Action: Quench the reaction with saturated aqueous

    
    , extract with dichloromethane, dry over 
    
    
    
    , and concentrate. Purify via silica gel flash chromatography.
  • Causality:

    
     effectively complexes and removes residual copper and palladium salts from the organic phase.
    

Conclusion

The development of fluorinated phenylethynyl benzene analogs is a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of fluorine, researchers can transform metabolically fragile scaffolds into robust, high-affinity mGluR5 modulators and state-of-the-art PET imaging agents. Mastering the Sonogashira cross-coupling protocol—with a strict adherence to mechanistic causality and self-validation—ensures that these complex molecules can be synthesized reliably for both preclinical evaluation and clinical deployment.

References

  • Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Original Article Synthesis, radiolabelling and in vitro and in vivo evaluation of a novel fluorinated ABP688 derivative for the PET imag Source: E-Century Publishing URL:[Link]

  • Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Preclinical evaluation and test–retest studies of [(18)F]PSS232, a novel radioligand for targeting metabotropic glutamate receptor 5 (mGlu5) - ETH Library Source: ETH Zurich Research Collection URL:[Link]

  • Radioiodinated aza-diphenylacetylenes as potential SPECT imaging agents for β-amyloid plaque detection - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Preclinical Evaluation and Quantification of 18F-FPEB as a Radioligand for PET Imaging of the Metabotropic Glutamate Receptor 5 - Lirias Source: KU Leuven URL:[Link]

  • [18F]FPEB - Drug Targets, Indications, Patents - Patsnap Synapse Source: Patsnap URL:[Link]

  • A first-in-man PET study of[18F]PSS232, a fluorinated ABP688 derivative for imaging metabotropic glutamate receptor subtype 5 | Request PDF - ResearchGate Source: ResearchGate URL:[Link]

Sources

Solubility Profile of 1-Fluoro-3-(2-phenylethynyl)benzene in Organic Solvents

[1]

Executive Summary

1-Fluoro-3-(2-phenylethynyl)benzene (CAS: 29778-28-7), also known as 3-fluoro-tolane, is a rigid, lipophilic biaryl alkyne widely utilized in liquid crystal engineering and as a scaffold in organic electronics (OLEDs).[1][2][3] Its solubility profile is governed by the interplay between its high lipophilicity (LogP ~4.[1]55) and the lattice energy of its crystalline state (MP ~76.7°C).[1]

This guide provides a technical analysis of its dissolution behavior.[1] While specific gravimetric solubility data is often proprietary or sparse in public literature, this document synthesizes physicochemical data with structural analog behavior to provide a definitive solubility map.[1] The compound exhibits a classic "tolane-like" profile: high solubility in chlorinated and aromatic solvents, moderate solubility in polar aprotic ethers, and poor solubility in polar protic alcohols and water.[1]

Physicochemical Characterization & Solubility Thermodynamics[1][4][5]

Understanding the solubility of 3-fluoro-tolane requires analyzing the thermodynamic barriers to dissolution.[1] The primary barrier is the crystal lattice energy, which must be overcome by solute-solvent interactions.[1]

Key Properties
PropertyValueImplication for Solubility
Molecular Formula C₁₄H₉FHydrophobic, aromatic core.[1]
Molecular Weight 196.22 g/mol Small molecule, favorable diffusion kinetics.[1]
Melting Point 76.7°C (Experimental)Moderate lattice energy.[1] Solubility will increase significantly >40°C.
LogP (Octanol/Water) ~4.55 (Predicted)Highly lipophilic.[1] Insoluble in water; highly soluble in non-polar organics.[1]
H-Bond Donors 0Cannot act as a hydrogen bond donor.[1]
H-Bond Acceptors 1 (F atom)Weak acceptor; limited interaction with protic solvents.[1]
Mechanistic Insight: The Fluorine Effect

The introduction of a fluorine atom at the meta position (C3) induces a strong dipole without significantly increasing steric bulk.[1] This enhances solubility in polar aprotic solvents (like THF or Ethyl Acetate) compared to the unsubstituted diphenylacetylene, as the fluorine atom allows for dipole-dipole interactions that assist in breaking the crystal lattice.[1]

Solvent Class Analysis

The following categorization is based on the principle of "like dissolves like," applied to the specific electronic distribution of the fluorinated tolane core.

Class A: Primary Solvents (High Solubility)

Use for: Stock solution preparation, reaction media, spin-coating.[1]

  • Dichloromethane (DCM) & Chloroform:

    • Mechanism: Excellent polarity match.[1] The polarizable chlorine atoms interact favorably with the π-conjugated system of the tolane.[1]

    • Solubility: Expected >100 mg/mL.[1]

  • Toluene & Xylene:

    • Mechanism:

      
       stacking interactions between the solvent's aromatic ring and the tolane core.[1]
      
    • Solubility: High.[1][4] Toluene is the preferred solvent for scale-up due to higher boiling point and lower toxicity than chlorinated solvents.[1]

Class B: Process Solvents (Moderate Solubility)

Use for: Extraction, chromatography, crystallization.[1]

  • Tetrahydrofuran (THF) & Ethyl Acetate:

    • Mechanism: Good dipole interactions with the C-F bond.[1]

    • Solubility: Moderate to High.[1] Solubility drops significantly at low temperatures (-20°C), making these useful for low-temp crystallization.[1]

  • Acetone:

    • Status: Moderate. Often used for rapid solvent exchange or cleaning, but high volatility can cause rapid crashing out (precipitation).[1]

Class C: Anti-Solvents (Low Solubility)

Use for: Recrystallization, precipitation, washing.[1]

  • Methanol & Ethanol:

    • Mechanism: The high polarity and H-bonding network of alcohols are energetically unfavorable for the hydrophobic tolane structure to disrupt.[1]

    • Solubility: Low at room temperature (<5 mg/mL).[1] Solubility increases at boiling points, making Ethanol/Hexane systems ideal for recrystallization.[1]

  • Aliphatic Hydrocarbons (Hexane, Pentane, Heptane):

    • Status: Low to Moderate. While non-polar, the lack of aromaticity means they cannot engage in

      
       stacking.[1] Often used as co-solvents to induce precipitation from DCM or Toluene.[1]
      

Experimental Protocols

Since batch-specific purity affects solubility, researchers should validate solubility using the following standardized protocols.

Protocol A: Visual Solubility Screen (Rapid)

Objective: Quickly categorize solvents as Good, Moderate, or Poor.[1]

  • Preparation: Weigh 10 mg of 1-Fluoro-3-(2-phenylethynyl)benzene into a clear HPLC vial.

  • Addition: Add 100 µL of the target solvent.

  • Observation:

    • Dissolves immediately: Solubility > 100 mg/mL.[1]

    • Dissolves after vortexing: Solubility ~ 50–100 mg/mL.[1]

    • Undissolved solid remains: Proceed to Step 4.

  • Increment: Add solvent in 100 µL increments, vortexing between additions, up to 1 mL total.

  • Calculation: Approximate Solubility (

    
    ) = Mass (mg) / Volume Added (mL).[1]
    
Protocol B: Gravimetric Saturation Method (Precise)

Objective: Determine exact saturation limit for formulation.

  • Saturation: Add excess solid (approx. 50 mg) to 1 mL of solvent in a sealed vial.

  • Equilibration: Stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (pre-saturated with solvent) into a tared vial.

  • Evaporation: Evaporate solvent under nitrogen stream or vacuum.[1]

  • Weighing: Weigh the residue.

    Visualization of Solubility Logic

    Diagram 1: Solvent Selection Decision Tree

    This logic flow guides the selection of solvents based on the intended application (Synthesis vs. Purification).[1]

    SolubilityDecisionTreeStartStart: Select ApplicationReactionReaction Medium(High Solubility Req.)Start->ReactionPurificationPurification/Crystallization(Differential Solubility Req.)Start->PurificationAnalysisAnalysis (HPLC/NMR)(Signal Clarity Req.)Start->AnalysisNonPolarNon-Polar Conditions?Reaction->NonPolarRecrystRecrystallization?Purification->RecrystChromatographyColumn ChromatographyPurification->ChromatographyNMRNMR Solvent: CDCl3(Standard)Analysis->NMRHPLCHPLC Mobile Phase:Acetonitrile/WaterAnalysis->HPLCTolueneUse: Toluene / Xylene(High Temp, Pi-Pi Stacking)NonPolar->TolueneYes (>80°C)DCMUse: DCM / Chloroform(Low Temp, High Solvency)NonPolar->DCMNo (<40°C)EthanolHexSystem: Ethanol/Hexane(Dissolve in Hexane, add EtOH)Recryst->EthanolHexPetEtherEtOAcEluent: Pet. Ether / EtOAc(Typ. 9:1 to 4:1 v/v)Chromatography->PetEtherEtOAc

    Caption: Decision matrix for selecting the optimal solvent based on experimental intent (Reaction, Purification, or Analysis).

    Diagram 2: Recrystallization Workflow

    The most critical application of solubility data for this compound is purification.[1] The following workflow illustrates the temperature-dependent solubility exploitation.

    RecrystallizationFlowCrudeCrude Solid(Impure)DissolveDissolve in Min. Vol.Hot Hexane (60°C)Crude->DissolveHeatAddAntiAdd Anti-Solvent(Ethanol) dropwiseDissolve->AddAntiSaturationCoolSlow Cooling(RT -> 4°C)AddAnti->CoolNucleationFilterVacuum FiltrationCool->FilterSeparationPurePure Crystals(MP: 76.7°C)Filter->PureDry

    Caption: Optimized recrystallization protocol utilizing the differential solubility between hot alkanes and cold alcohols.

    References

    • U.S. Environmental Protection Agency. (2025).[1] CompTox Chemicals Dashboard: Benzene, 1-fluoro-3-(2-phenylethenyl)-. Retrieved from [Link][1][3]

    • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 607798, 1-Fluoro-3-(2-phenylethynyl)benzene. Retrieved from [Link][1]

    Methodological & Application

    Application Note: Synthesis of 1-Fluoro-3-(2-phenylethynyl)benzene via Pd/Cu-Catalyzed Sonogashira Cross-Coupling

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scientific Rationale

    Fluorinated arylalkynes are highly valued building blocks in modern materials science and medicinal chemistry[1]. The introduction of a fluorine atom onto an aromatic scaffold profoundly alters the molecule's physical and biological properties due to fluorine's high electronegativity, small van der Waals radius, and the exceptional strength of the C–F bond. Specifically, 1-Fluoro-3-(2-phenylethynyl)benzene features a rigid, linear phenylethynyl linker—ideal for constructing "molecular wires" and advanced resins—coupled with a meta-substituted fluorine that introduces a strong dipole moment without severely deactivating the ring[1].

    The most robust and highly selective method for synthesizing this biaryl alkyne is the Sonogashira cross-coupling reaction [2]. This protocol details the coupling of 1-iodo-3-fluorobenzene with phenylacetylene using a bimetallic palladium/copper catalytic system.

    Mechanistic Insights & Reagent Selection (E-E-A-T)

    As a self-validating synthetic system, every reagent in this protocol is chosen based on specific kinetic and thermodynamic principles:

    • Substrate Choice (Iodide vs. Bromide): While 1-bromo-3-fluorobenzene is cheaper, 1-iodo-3-fluorobenzene is selected for this optimized protocol. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the initial oxidative addition to the Pd(0) center significantly faster[3]. This allows the reaction to proceed at room temperature to 50 °C, minimizing thermal degradation and side reactions[4].

    • Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (

      
      ) is utilized as the precatalyst. It is more air-stable and soluble than 
      
      
      
      [3]. In situ, it is reduced to the active 14-electron Pd(0) species by the alkyne.
    • Co-Catalyst: Copper(I) iodide (CuI) is essential for the in situ generation of the highly nucleophilic copper acetylide, which drastically accelerates the transmetalation step[5].

    • Base/Solvent: Triethylamine (TEA) serves a dual purpose as both the proton acceptor (deprotonating the terminal alkyne) and the primary solvent.

    Mechanistic Visualization

    The reaction proceeds via two interconnected catalytic cycles: the Palladium cycle (oxidative addition, transmetalation, reductive elimination) and the Copper cycle (alkyne activation)[3].

    SonogashiraMechanism Pd0 Pd(0)L₂ Active Catalyst PdII_OA trans-Pd(II)L₂(Ar)I Oxidative Addition Complex Pd0->PdII_OA + 1-Iodo-3-fluorobenzene (Oxidative Addition) PdII_TM trans-Pd(II)L₂(Ar)(C≡CPh) Transmetalation Complex PdII_OA->PdII_TM Transmetalation PdII_Iso cis-Pd(II)L₂(Ar)(C≡CPh) Isomerization Complex PdII_TM->PdII_Iso trans-cis Isomerization PdII_Iso->Pd0 Reductive Elimination Product 1-Fluoro-3-(2-phenylethynyl)benzene (Cross-Coupled Product) PdII_Iso->Product Yields Product CuI CuI Co-Catalyst Cu_Pi π-Alkyne-Cu Complex CuI->Cu_Pi + Phenylacetylene Cu_Acetylide Cu-C≡C-Ph Copper Acetylide Cu_Pi->Cu_Acetylide + Base (TEA) - TEA·HI Cu_Acetylide->PdII_OA Transfers Acetylide to Pd Cu_Acetylide->CuI Regenerates CuI

    Bimetallic Pd/Cu catalytic cycle for the Sonogashira cross-coupling reaction.

    Experimental Protocol

    Caution: Phenylacetylene is volatile and flammable. Organopalladium compounds are toxic. Perform all operations in a well-ventilated fume hood using standard Schlenk techniques to maintain an inert atmosphere.

    Reagent Preparation & Degassing

    Strict exclusion of oxygen is critical. Oxygen promotes the copper-catalyzed Glaser homocoupling of phenylacetylene, yielding 1,4-diphenylbuta-1,3-diyne, which consumes the starting material and complicates purification[6].

    • Transfer 20 mL of Triethylamine (TEA) and 10 mL of anhydrous Tetrahydrofuran (THF) into a Schlenk flask.

    • Degas the solvent mixture using the Freeze-Pump-Thaw method (3 cycles) or by vigorously sparging with high-purity Argon for 30 minutes.

    Reaction Setup
    • Under a positive flow of Argon, charge an oven-dried 100 mL two-neck round-bottom flask with:

      • 
        : 140 mg (0.20 mmol, 2 mol%)
        
      • CuI: 38 mg (0.20 mmol, 2 mol%)

    • Add the degassed TEA/THF solvent mixture (30 mL) via cannula. Stir for 5 minutes at room temperature until a fine, pale-yellow suspension forms.

    • Inject 1-iodo-3-fluorobenzene (1.17 mL, 10.0 mmol, 1.0 equiv) via a gas-tight syringe.

    • Controlled Addition: To maintain a low steady-state concentration of the alkyne (further mitigating Glaser homocoupling), dissolve phenylacetylene (1.32 mL, 12.0 mmol, 1.2 equiv) in 5 mL of degassed THF. Add this solution dropwise over 30 minutes using a syringe pump.

    • Upon complete addition, the reaction mixture will typically darken to a deep amber or brown color, indicating the formation of the active Pd(0) species and copper acetylide.

    • Stir the reaction at 40 °C for 4–6 hours.

    In-Process Monitoring & Workup
    • TLC Validation: Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 95:5). The disappearance of the 1-iodo-3-fluorobenzene spot (visualized under UV 254 nm) indicates completion.

    • Quenching: Cool the mixture to room temperature and quench by adding 30 mL of saturated aqueous ammonium chloride (

      
      ).
      
      • Causality Note:

        
         is specifically chosen because ammonia acts as a strong ligand for Cu(I)/Cu(II) ions, pulling the copper catalyst into the aqueous phase (often turning it blue) and preventing heavy metal contamination of the product.
        
    • Extraction: Extract the aqueous layer with Diethyl Ether (

      
       mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous 
      
      
      
      , filter, and concentrate under reduced pressure.
    Purification & Characterization
    • Purify the crude dark oil via flash column chromatography on silica gel, using 100% Hexanes as the eluent (the product is highly non-polar).

    • The product, 1-Fluoro-3-(2-phenylethynyl)benzene , elutes as a colorless to pale-yellow oil (Typical yield: 85–92%).

    • Validation: Confirm structure via

      
       NMR (multiplets around 7.05–7.55 ppm) and GC-MS (m/z = 196.22)[1].
      

    Data Presentation & Process Optimization

    Table 1: Optimization of Reaction Parameters

    The following table summarizes the quantitative impact of varying reaction conditions on the yield of the target biaryl alkyne[3][6].

    Aryl Halide SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)Observation / Causality
    1-Iodo-3-fluorobenzene
    
    
    / CuI
    40491%Optimal. Fast oxidative addition; low homocoupling.
    1-Iodo-3-fluorobenzene
    
    
    / CuI
    25 (RT)1284%Slower kinetics, but viable for thermally sensitive analogs.
    1-Bromo-3-fluorobenzene
    
    
    / CuI
    801865%Stronger C-Br bond requires heating; increased side reactions.
    1-Iodo-3-fluorobenzene
    
    
    (No CuI)
    6024<20%Copper-free conditions fail to efficiently form the nucleophilic acetylide.
    Table 2: Troubleshooting Guide
    Symptom / ObservationRoot CauseMitigation Strategy
    High levels of Glaser homocoupling (1,4-diphenylbuta-1,3-diyne detected)Oxygen ingress during reaction; high local concentration of alkyne.Strictly degas solvents (Freeze-Pump-Thaw). Add phenylacetylene dropwise over 30+ minutes.
    Incomplete conversion (Aryl halide remains after 12h)Catalyst deactivation (Pd black precipitation) or wet solvents.Ensure anhydrous TEA/THF are used. Check the integrity and storage of the Pd precatalyst.
    Product contaminated with Cu salts (Greenish tint in oil)Incomplete aqueous washing during workup.Wash organic layer extensively with saturated aqueous
    
    
    until the aqueous phase is colorless.

    References

    • Wikipedia. (2024). Sonogashira coupling. Retrieved from[Link]

    • Organic Chemistry Portal. (2023). Sonogashira Coupling. Retrieved from[Link]

    • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from[Link]

    • National Institutes of Health (PMC). (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions. Retrieved from[Link]

    • PubChem. (2021). 1-Fluoro-3-(2-phenylethynyl)benzene. National Center for Biotechnology Information. Retrieved from[Link]

    Sources

    Using 1-Fluoro-3-(2-phenylethynyl)benzene in liquid crystal formulations

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: High-Birefringence Liquid Crystal Formulations using 1-Fluoro-3-(2-phenylethynyl)benzene

    Introduction: The Role of Fluorinated Tolanes in Next-Gen Photonics

    In the pursuit of rapid-response liquid crystal displays (LCDs) and high-efficiency optical phased arrays, the demand for materials with high birefringence (

    
    ) and low viscosity is paramount.[1] 1-Fluoro-3-(2-phenylethynyl)benzene  (CAS 29778-28-7), a meta-fluorinated tolane, serves as a critical "tuning agent" in these formulations.
    

    Unlike its non-fluorinated counterparts, which often suffer from high melting points and smectic phase formation, the lateral fluorine substitution in the 3-position (meta) disrupts molecular packing. This structural modification lowers the melting point and suppresses smectic phases while preserving the high polarizability anisotropy (

    
    ) contributed by the acetylene linkage (tolane core).
    

    Key Application Areas:

    • Infrared (IR) Beam Steering: High

      
       allows for thinner cell gaps (
      
      
      
      ), enabling faster response times (
      
      
      ).
    • THz Phase Shifters: Low absorption and high anisotropy in the terahertz regime.

    • Fast-Switching LCDs: Reduction of rotational viscosity (

      
      ) in eutectic mixtures.
      

    Material Characterization & Pre-Formulation

    Before formulation, the single compound must be characterized to ensure purity and establish baseline thermodynamic properties.

    Physical Properties
    PropertyValue / DescriptionRelevance
    Molecular Formula C
    
    
    H
    
    
    F
    Core structure
    Molecular Weight 196.22 g/mol Stoichiometric calculations
    Melting Point (
    
    
    )
    ~40–50 °C (Isomer dependent)*Determines solubility limit
    Phase Sequence Cr
    
    
    I (Monotropic Nematic possible)
    Phase stability analysis
    Dielectric Anisotropy (
    
    
    )
    Positive (Small)Field responsiveness
    Dipole Moment Lateral (due to meta-F)Viscosity reduction

    *Note: The para-isomer (1-fluoro-4-(phenylethynyl)benzene) melts at 45.4°C [1].[2] The meta-isomer typically exhibits a lower

    
     due to symmetry breaking, enhancing solubility.
    
    Purity Validation Protocol

    Objective: Ensure resistivity

    
     to prevent image sticking or flickering.
    
    • HPLC Analysis:

      • Column: C18 Reverse Phase.

      • Mobile Phase: Acetonitrile/Water (80:20 v/v).

      • Detection: UV at 254 nm (absorption max of tolane core).

      • Requirement: Purity

        
         is mandatory for active matrix applications.
        
    • Ion Chromatography: Check for residual halide ions (Br

      
      , I
      
      
      
      ) from Sonogashira coupling catalysts.

    Formulation Protocol: Eutectic Mixture Design

    The core utility of 1-Fluoro-3-(2-phenylethynyl)benzene is as a component in a eutectic mixture . It is rarely used as a single host due to its narrow nematic range.

    Theoretical Solubility Limit (Schröder-Van Laar Equation)

    To prevent crystallization at low temperatures (storage stability), calculate the maximum molar fraction (

    
    ) using:
    
    
    
    
    • 
      : Enthalpy of fusion (measured via DSC).
      
    • 
      : Melting point of the pure component (Kelvin).
      
    • 
      : Target storage temperature (e.g., -20°C or 253 K).
      
    Preparation of High- Mixture (Protocol)

    Reagents:

    • Host Mixture: E7 (standard cyanobiphenyl mixture) or BL006 (high

      
       host).
      
    • Dopant: 1-Fluoro-3-(2-phenylethynyl)benzene (purified).

    Step-by-Step Procedure:

    • Weighing:

      • Target concentration: 10 wt% to 20 wt%.

      • Why? Higher concentrations may induce crystallization; lower concentrations provide insufficient

        
         boost.
        
      • Weigh the host LC and the fluorinated tolane into a clean glass vial (borosilicate).

    • Thermal Mixing:

      • Heat the vial to

        
         (Clearing point of the host, typically > 60°C).
        
      • Action: Vortex mix for 2 minutes while isotropic.

      • Sonicate: Place in an ultrasonic bath at 60°C for 30 minutes to ensure molecular level homogeneity.

    • Degassing (Critical):

      • Dissolved oxygen acts as a trap for electrons, reducing voltage holding ratio (VHR).

      • Apply vacuum (10 mbar) for 15 minutes while maintaining the mixture in the isotropic phase.

      • Backfill with dry Nitrogen or Argon.

    • Filtration:

      • Filter the hot isotropic mixture through a 0.2

        
        m PTFE syringe filter to remove dust particles (potential nucleation sites for crystallization).
        

    Characterization & Validation Protocols

    Phase Transition Analysis (DSC)

    Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

    • Sample Prep: Seal 3–5 mg of the formulation in an aluminum pan.

    • Cycle:

      • Heat to 100°C (erase thermal history).

      • Cool to -50°C at 5°C/min (detect crystallization/glass transition).

      • Heat to 100°C at 5°C/min (measure melting and clearing points).

    • Validation: The mixture should show a single Nematic-Isotropic (

      
      ) peak. Multiple peaks indicate phase separation.
      
    Birefringence Measurement ( )

    Method: Abbe Refractometer (or Wedge Cell for high precision).

    • Setup: Thermostatted Abbe refractometer at 20°C,

      
       nm (Na-D line).
      
    • Alignment: Coat the prisms with a surfactant (e.g., lecithin) to induce homeotropic alignment (measuring

      
      ) or rub for planar (measuring 
      
      
      
      ).
      • Note: For high

        
         materials, 
        
        
        
        may exceed the prism index. In this case, use the Wedge Cell Method :
        • Fill a wedge cell (

          
          ) with the LC.
          
        • Place between crossed polarizers.

        • Measure the distance between interference fringes (

          
          ).
          
        • Calculation:

          
          .
          

    Workflow Visualization

    The following diagram illustrates the logical flow from synthesis/purification to final device validation, highlighting the critical decision points (diamonds).

    LC_Formulation_Workflow Synthesis Synthesis (Sonogashira Coupling) Purification Purification (Silica Column + Recrystallization) Synthesis->Purification PurityCheck Purity Check (HPLC/Ion Chrom.) >99.5%? Purification->PurityCheck PurityCheck->Purification No (Repurify) Formulation Formulation (Host + 10-20% Tolane) PurityCheck->Formulation Yes Mixing Thermal Mixing & Degassing Formulation->Mixing DSC DSC Analysis (Phase Transitions) Mixing->DSC Optical Optical Analysis (Birefringence) DSC->Optical Decision Meets Specs? (No crystals @ -20C High VHR) Optical->Decision Decision->Formulation Fail (Adjust Ratio) Device Device Fabrication (Test Cell) Decision->Device Pass

    Caption: Workflow for integrating 1-Fluoro-3-(2-phenylethynyl)benzene into LC mixtures, ensuring purity and phase stability.

    Mechanism of Action: Why Meta-Fluorine?

    The diagram below details the structure-property relationship that makes this specific isomer valuable.

    Mechanism Structure 1-Fluoro-3-(2-phenylethynyl)benzene (Meta-Substitution) Effect1 Symmetry Breaking Structure->Effect1 Effect2 Lateral Dipole Moment Structure->Effect2 Effect3 Tolane Core (Triple Bond) Structure->Effect3 Result1 Lower Melting Point (Suppressed Smectic Phase) Effect1->Result1 Result2 Reduced Rotational Viscosity Effect2->Result2 Result3 High Birefringence (Delta n > 0.3) Effect3->Result3 Application High-Performance LC Formulation Result1->Application Better Solubility Result2->Application Faster Response Result3->Application Thinner Cells

    Caption: Impact of meta-fluorine substitution on thermodynamic and optical properties of the LC mixture.

    References

    • EPA CompTox Chemicals Dashboard. 1-Fluoro-4-(phenylethynyl)benzene Properties (Para-isomer reference).

    • Hird, M. (2007). Fluorinated liquid crystals – properties and applications.[3][4] Chemical Society Reviews. (Discusses the effect of lateral fluorine on melting point and viscosity).

    • BenchChem. 1-Fluoro-3-(2-phenylethynyl)benzene Product Information. (Confirming CAS and structure).

    • Gauza, S., et al. (2006). High Birefringence Liquid Crystals.[1][5] Optical Engineering. (Protocols for isothiocyanato tolanes and formulation strategies).

    • Kula, P., et al. (2013). High Birefringence Liquid Crystals.[1][5] Crystals.[1][4][5] (Review of synthesis and properties of tolane derivatives).

    Sources

    Application Note: 1-Fluoro-3-(2-phenylethynyl)benzene as a Precursor for High-Triplet Energy OLED Hosts

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    This application note details the utility of 1-Fluoro-3-(2-phenylethynyl)benzene (CAS: 29778-28-7), also known as 3-fluorotolan, as a strategic building block for Organic Light Emitting Diode (OLED) materials.

    While simple tolanes are often non-emissive in solution, this fluorinated derivative serves as a critical intermediate for synthesizing polycyclic aromatic hydrocarbons (PAHs) —specifically fluorinated phenanthrenes —via oxidative photocyclization. These resulting rigid cores are essential for developing High Triplet Energy (

    
    ) Host Materials  used in blue phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs.
    

    The meta-position of the fluorine atom is chemically significant: it lowers the HOMO/LUMO energy levels to improve electron injection stability without disrupting the steric bulk required to prevent aggregation-caused quenching (ACQ).

    Material Properties & Mechanistic Insight[1][2][3][4][5][6]

    Chemical Structure & Electronic Profile

    The core structure consists of a diphenylacetylene (tolan) scaffold with a single fluorine atom at the 3-position (meta).

    PropertyValue / CharacteristicImpact on OLED Performance
    Molecular Formula
    
    
    Precursor stability.[1]
    Electronic Effect Inductive withdrawing (-I)Lowers HOMO/LUMO levels; stabilizes the radical anion (n-type character).
    Substitution Pattern Meta (3-position)Preserves conjugation length while modulating triplet energy (
    
    
    ).
    Reactivity Alkyne BridgeSusceptible to photocyclization (to phenanthrene) or inverse electron-demand Diels-Alder.
    The "Meta-Linkage" Advantage

    In OLED host design, maintaining a high triplet energy (

    
    ) is crucial to confine excitons on the dopant. Para-linkages often extend conjugation too far, lowering 
    
    
    
    .[2][3] The meta-fluorine substitution in 1-Fluoro-3-(2-phenylethynyl)benzene provides an electronic "tuning knob" that inductively stabilizes the molecule against electrochemical degradation during device operation, a common failure mode in blue OLEDs.

    Experimental Protocols

    Protocol A: Oxidative Photocyclization to 3-Fluorophenanthrene

    Objective: Convert the linear tolan building block into a rigid, planar phenanthrene core.

    Rationale: Phenanthrenes have higher glass transition temperatures (

    
    ) and better charge carrier mobilities than their open-chain tolan precursors.
    

    Materials:

    • 1-Fluoro-3-(2-phenylethynyl)benzene (1.0 eq)

    • Iodine (

      
      ) (1.1 eq)
      
    • Propylene Oxide (excess, proton scavenger)

    • Toluene (Solvent, HPLC grade)

    • Photoreactor (450W Medium pressure Hg lamp)

    Step-by-Step Methodology:

    • Dissolution: Dissolve 1-Fluoro-3-(2-phenylethynyl)benzene (10 mmol) in 500 mL of Toluene. High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

    • Additives: Add Iodine (11 mmol) as the oxidant and Propylene Oxide (10 mL) to scavenge the HI byproduct, preventing acid-catalyzed side reactions.

    • Irradiation: Place the solution in a quartz immersion well reactor. Irradiate with the Hg lamp under vigorous stirring. Monitor reaction progress via TLC (Hexane eluent) or GC-MS.

      • Checkpoint: The starting material (tolan) will disappear, and a new, slightly more polar spot (phenanthrene) will appear.

    • Workup: Wash the mixture with aqueous

      
       (10%) to remove excess iodine. Dry the organic layer over 
      
      
      
      and concentrate in vacuo.
    • Purification: Purify via column chromatography (Silica gel, Hexanes) to yield 3-fluorophenanthrene .

    Protocol B: Synthesis of Bipolar Host (3-Fluoro-6,9-di(carbazol-9-yl)phenanthrene)

    Objective: Functionalize the fluorinated core with carbazole donors to create a bipolar host material.

    Rationale: The 3-fluorophenanthrene core acts as the electron-transporting/accepting unit, while carbazoles provide hole-transport capabilities. This bipolar nature balances charge recombination in the Emission Layer (EML).

    Workflow:

    • Bromination: React 3-fluorophenanthrene with

      
       / 
      
      
      
      to selectively generate 3-fluoro-6,9-dibromophenanthrene (regioselectivity directed by the F-atom and ring stability).
    • Buchwald-Hartwig Coupling:

      • Reagents: Dibromo-intermediate (1 eq), Carbazole (2.5 eq),

        
         (5 mol%), 
        
        
        
        (10 mol%),
        
        
        (3 eq), Toluene (
        
        
        ).
      • Procedure: Degas solvents thoroughly. Reflux for 24 hours under Argon.

      • Purification: Recrystallize from Toluene/Ethanol to achieve >99.9% purity (sublimation grade).

    Visualization of Synthesis & Device Architecture

    Synthesis Pathway (Graphviz)

    SynthesisPathway Start 1-Fluoro-3-(2-phenylethynyl)benzene (Starting Block) Inter Photocyclization (hv, I2, Propylene Oxide) Start->Inter Step 1 Core 3-Fluorophenanthrene (Rigid Core) Inter->Core Func Bromination & Buchwald-Hartwig Coupling Core->Func Step 2 Final Fluorinated Bipolar Host (OLED Material) Func->Final

    Caption: Transformation of the tolan building block into a functional OLED host material.

    OLED Device Stack (Graphviz)

    OLEDStack cluster_device Blue PhOLED Structure Cathode Cathode (Al/LiF) ETL ETL (Electron Transport) Cathode->ETL e- Injection EML Emission Layer (EML) Host: 3-Fluorophenanthrene deriv. Dopant: Blue Phosphor (e.g., FIrpic) ETL->EML HTL HTL (Hole Transport) EML->HTL Exciton Confinement Anode Anode (ITO) HTL->Anode h+ Injection

    Caption: Integration of the fluorinated host into a standard phosphorescent OLED stack.

    Device Fabrication & Testing Protocol

    For researchers validating the material synthesized in Protocol B :

    • Substrate Prep: Patterned ITO glass (

      
      ) cleaned via ultrasonication in detergent, DI water, acetone, and isopropanol, followed by UV-Ozone treatment (15 min).
      
    • Vacuum Deposition: Transfer to a vacuum chamber (

      
      ).
      
    • Layer Deposition:

      • Hole Injection: HAT-CN (10 nm)

      • Hole Transport: TAPC (40 nm)

      • Emissive Layer: Synthesized Fluorinated Host doped with 10% FIrpic (Blue Phosphor) (30 nm).

      • Electron Transport: TmPyPB (40 nm)

      • Cathode: LiF (1 nm) / Al (100 nm).

    • Characterization: Measure Current Density-Voltage-Luminance (J-V-L) and Electroluminescence (EL) spectra.

      • Success Metric: The fluorinated host should show improved operational lifetime (

        
        ) compared to non-fluorinated analogs due to the stability of the C-F bond against electrochemical oxidation.
        

    Safety & Handling

    • 1-Fluoro-3-(2-phenylethynyl)benzene: Irritant. Handle in a fume hood. Avoid inhalation of dusts.

    • UV Irradiation: The photocyclization step requires high-intensity UV light. UV-blocking eyewear and shielding are mandatory .

    • Propylene Oxide: Carcinogen and highly flammable. Use with extreme caution in a well-ventilated area.

    References

    • Zhang, K., et al. (2021).[4] Highly Efficient Near-Infrared Thermally Activated Delayed Fluorescence Molecules via Acceptor Tuning. The Journal of Physical Chemistry Letters. Retrieved from [Link]

    • Bürckstümmer, H., et al. (2011). Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5-Phosphinines. Chemistry – A European Journal. Retrieved from [Link]

    • Haas, M., et al. (2020). High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach. Frontiers in Chemistry. Retrieved from [Link]

    Sources

    Polymerization techniques for fluorinated phenylethynyl benzene monomers

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    This guide details the synthesis, polymerization (curing), and characterization of fluorinated phenylethynyl-terminated imide (PETI) oligomers. These materials represent the apex of high-performance thermosets, bridging the gap between the processing ease of thermoplastics and the thermal stability of crosslinked systems.

    Why this matters:

    • For Material Scientists: The incorporation of fluorine (typically via 6FDA or TFMB monomers) lowers the dielectric constant (

      
      ) and moisture absorption while maintaining glass transition temperatures (
      
      
      
      ) exceeding 350°C.[1]
    • For Biomedical/Device Engineers: Fluorinated polyimides exhibit superior biocompatibility (suppression of platelet adhesion) and resistance to sterilization (autoclave/gamma), making them critical for high-performance medical tubing and catheter coatings.

    Monomer Selection & Design Strategy

    The "Gold Standard" formulation for high-temperature, low-dielectric applications utilizes a fluorinated dianhydride, a fluorinated diamine, and a phenylethynyl end-capper.

    Component TypeRecommended MonomerFunction
    Dianhydride 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride)Provides the fluorinated "kink" in the backbone, disrupting chain packing to increase solubility and lower dielectric constant.
    Diamine TFMB (2,2'-Bis(trifluoromethyl)benzidine)Adds rigidity and further fluorination for thermal stability.
    End-Capper 4-PEPA (4-Phenylethynylphthalic anhydride)The reactive site.[2] It remains stable during oligomer synthesis but crosslinks (polymerizes) at >350°C.

    Protocol A: Synthesis of Fluorinated Oligomers

    Objective: To synthesize a soluble, low-molecular-weight imide oligomer (typically

    
     = 1,000–5,000  g/mol ) terminated with reactive phenylethynyl groups.
    

    Mechanism: This is a condensation polymerization followed by thermal imidization.

    Reagents:
    • Solvent: N-methyl-2-pyrrolidone (NMP) (Anhydrous).

    • Azeotropic Agent: Toluene.

    • Catalyst: Isoquinoline or Pyridine.

    • Monomers: 6FDA, TFMB, 4-PEPA (Calculated via Carothers equation for desired

      
      ).
      
    Step-by-Step Methodology:
    • Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap, dissolve the diamine (TFMB) in NMP at room temperature.

    • Oligomerization: Add 6FDA and 4-PEPA. Stir for 4–6 hours at room temperature to form the Polyamic Acid (PAA) intermediate. Crucial: Ensure the reaction exotherm is controlled.

    • Thermal Imidization: Add Toluene and catalytic Isoquinoline.[2][3]

    • Dehydration: Raise temperature to 160°C–180°C . Water generated from ring closure will azeotrope with toluene into the Dean-Stark trap. Continue until water evolution ceases (approx. 6–10 hours).

    • Isolation: Cool the solution to ~60°C and pour slowly into a high-speed blender containing a 50:50 mixture of Water/Methanol.

    • Purification: Filter the precipitate, wash repeatedly with hot water/methanol to remove residual NMP, and dry in a vacuum oven at 150°C for 12 hours.

    Validation Check: Perform FTIR. Look for the disappearance of Amide peaks (1660 cm⁻¹) and the appearance of Imide carbonyls (1780, 1720 cm⁻¹) and the characteristic Alkyne stretch (2210 cm⁻¹).

    Protocol B: Thermal Polymerization (Curing)

    Objective: To convert the reactive oligomer into a crosslinked, insoluble infinite network.

    The Mechanism of Cure: Unlike simple vinyl polymerization, the phenylethynyl group undergoes a complex radical reaction at high temperatures. It involves chain extension, cyclotrimerization (forming benzene rings), and radical coupling. This creates a highly crosslinked, void-free network.

    Cure Cycle Workflow (Graphviz Diagram)

    CureProcess Oligomer PEPA-Terminated Oligomer Powder Melt Melt Processing (280°C - 300°C) Oligomer->Melt Heating Gelation Gelation Point (Viscosity Spike) Melt->Gelation Radical Initiation Cure Crosslinking Cure (370°C for 1-2 hrs) Gelation->Cure Chain Extension & Cyclization Network Thermoset Network (High Tg) Cure->Network Final Properties

    Figure 1: Thermal processing workflow for converting fluorinated oligomers into high-performance thermosets.[4]

    Step-by-Step Curing Protocol:
    • B-Staging (Degassing): Place the oligomer powder in a mold. Heat to 280°C (approx. 20°C above melting point) under vacuum for 30 minutes. This removes trapped air and residual volatiles.

    • Ramp: Increase temperature at 3°C/min to 371°C (700°F) .

    • Soak (Cure): Hold at 371°C for 60 to 90 minutes .

      • Note: The phenylethynyl reaction is sluggish below 350°C. 371°C is the industry standard to ensure full conversion.

    • Cool Down: Cool slowly (2°C/min) to minimize internal stress.

    Characterization & Expected Properties

    The following data represents typical values for a 6FDA-TFMB-PEPA system cured at 371°C.

    PropertyTest MethodTypical ValueSignificance
    Glass Transition (
    
    
    )
    DSC / DMA350°C – 420°C Defines the upper service temperature. Higher than most thermoplastics (PEEK).
    Thermal Decomposition (
    
    
    )
    TGA (Air)> 520°C Indicates extreme resistance to oxidative degradation.[5]
    Dielectric Constant (
    
    
    )
    Impedance Analyzer2.6 – 2.9 (at 1 MHz)Critical for high-speed electronics. Fluorine lowers this value.
    Melt Viscosity Rheology< 200 Pa[2]·s (at 300°C)Allows for Resin Transfer Molding (RTM) and complex composite fabrication.
    Water Absorption Immersion (24h)< 0.5% Fluorine hydrophobicity prevents swelling and dielectric loss.

    Mechanism Visualization

    The curing of the phenylethynyl group is often simplified as "trimerization," but recent kinetics studies prove it is a mix of reactions.

    ReactionMechanism Start Phenylethynyl End-Group Radical Vinyl Radical Intermediate Start->Radical Heat > 350°C PathA Cyclotrimerization (Benzene Ring Formation) Radical->PathA PathB Chain Extension (Linear Coupling) Radical->PathB PathC Radical Addition (Crosslinking) Radical->PathC Result Complex Crosslinked Network PathA->Result PathB->Result PathC->Result

    Figure 2: Divergent reaction pathways during the 371°C cure of phenylethynyl groups.

    Troubleshooting & Optimization

    • Problem: Low

      
       after curing.
      
      • Cause: Incomplete cure or oxidation.

      • Solution: Verify oven temperature accuracy. Ensure the dwell time at 371°C is at least 60 mins. Perform a post-cure at 380°C under Nitrogen.

    • Problem: Voids in the final part.

      • Cause: Trapped solvent (NMP) or air.

      • Solution: The B-stage (degassing) at 280°C is non-negotiable. NMP bonds strongly to polyimides; ensure the methanol wash in Protocol A was vigorous.

    • Problem: Brittleness.

      • Cause: Crosslink density too high (Molecular weight too low).

      • Solution: Target a higher molecular weight oligomer (e.g., increase

        
         from 2,500 to 5,000  g/mol ) to increase the distance between crosslinks.
        

    References

    • NASA Langley Research Center. (1997). Cure Chemistry of Phenylethynyl Terminated Oligomers. NASA Technical Reports Server.[6] Link

    • MDPI - Polymers Journal. (2021). Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg. Link

    • Chinese Journal of Polymer Science. (2022).[2] Phenylethynyl-terminated imide oligomers modified by reactive diluent for resin transfer molding application. Link

    • Journal of Artificial Organs. (2003). Development of a fluorinated polyimide hollow fiber for medical devices. (Demonstrates biocompatibility of fluorinated PI). Link

    • MDPI - Materials. (2025). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties.[1] Link

    Sources

    High-Impact Functionalization of 1-Fluoro-3-(2-phenylethynyl)benzene: A Medicinal Chemistry Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic functionalization of 1-Fluoro-3-(2-phenylethynyl)benzene , a privileged biaryl alkyne scaffold.[1]

    Introduction: The "Fluorine-Lock" Scaffold

    In modern medicinal chemistry, 1-Fluoro-3-(2-phenylethynyl)benzene represents more than just a structural intermediate; it is a "tunable hinge" molecule. The presence of the meta-fluorine atom serves two critical design functions:

    • Metabolic Blocking: It obstructs oxidative metabolism (CYP450) at the vulnerable C3 position, extending the half-life (

      
      ) of the parent scaffold.
      
    • Electronic Modulation: The inductive electron-withdrawing effect (-I) of the fluorine subtly deactivates the attached aromatic ring and the alkyne linker, influencing the regioselectivity of downstream transformations.

    This guide provides three high-value functionalization modules to convert this linear "molecular wire" into diverse, 3D-rich pharmacophores.

    Strategic Analysis & Reactivity Profile

    The central alkyne is the primary handle for diversification. However, the asymmetry introduced by the 3-fluoro substituent dictates the regiochemical outcome of addition reactions.

    Reactivity Logic:
    • Electronic Bias: The phenyl ring (Ring A) is electron-neutral, while the 3-fluorophenyl ring (Ring B) is electron-deficient.

    • Cation Stabilization: In electrophilic additions (e.g., hydration), the transition state involving a positive charge on the benzylic carbon of Ring A is more stable than on Ring B. This directs nucleophiles to the carbon adjacent to Ring A.

    DOT Diagram: Divergent Synthesis Workflow

    The following diagram illustrates the transformation of the parent scaffold into three distinct chemical spaces: Flexible Linkers (Reduction), Rigid Heterocycles (Cycloaddition), and Polar Spacers (Hydration).[2]

    G Start 1-Fluoro-3-(2-phenylethynyl)benzene (Parent Scaffold) Hydration Module A: Regioselective Hydration (Au(I) Catalysis) Start->Hydration Click Module B: RuAAC Cycloaddition (Ru(II) Catalysis) Start->Click Reduction Module C: Stereoselective Reduction (Lindlar vs. Birch) Start->Reduction Ketone 2-(3-fluorophenyl)-1-phenylethanone (Ketone Bioisostere) Hydration->Ketone H2O / [Au] Triazole 1,4,5-Trisubstituted Triazole (Rigid Heterocycle) Click->Triazole R-N3 / [Ru] Alkene (Z)- or (E)-Stilbene Analog (Conformational Probe) Reduction->Alkene H2 / Pd

    Figure 1: Divergent functionalization pathways converting the linear alkyne into ketones, triazoles, and alkenes.

    Detailed Protocols

    Module A: Regioselective Hydration (Ketone Synthesis)

    Objective: Convert the alkyne into a ketone. This introduces a hydrogen-bond acceptor and increases polarity (lowers LogP). Challenge: Controlling which carbon becomes the carbonyl. Solution: Use Gold(I) catalysis. The mechanism proceeds via nucleophilic attack of water on the activated alkyne. The regioselectivity is governed by the stability of the intermediate cation. The unsubstituted phenyl ring stabilizes the developing charge better than the fluorinated ring.

    • Major Product: 2-(3-fluorophenyl)-1-phenylethanone (Carbonyl adjacent to neutral phenyl).

    • Minor Product: 1-(3-fluorophenyl)-2-phenylethanone.

    Protocol 1: Gold(I)-Catalyzed Hydration
    • Reagents:

      • Substrate: 1-Fluoro-3-(2-phenylethynyl)benzene (1.0 equiv)

      • Catalyst: [IPrAuCl] (2 mol%) + AgSbF6 (2 mol%) OR NaAuCl4 (2 mol%) for cost-efficiency.

      • Solvent: 1,4-Dioxane / Water (10:1 ratio).

      • Acid Additive: TfOH (5 mol%) (Optional, accelerates protonolysis).

    • Procedure:

      • Charge a reaction vial with the alkyne (0.5 mmol) and 1,4-dioxane (2 mL).

      • Add the Gold catalyst and Silver salt (if using IPrAuCl) under Nitrogen.

      • Add water (0.2 mL) and acid additive.

      • Heat to 80°C for 4-6 hours. Monitor by LCMS.

      • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

      • Purification: Flash chromatography (Hexane/EtOAc gradient). The two regioisomers usually have distinct Rf values (ΔRf ~ 0.1).

    Module B: RuAAC Cycloaddition (Scaffold Morphing)

    Objective: Create a rigid 1,2,3-triazole core. This mimics the amide bond electronically but is proteolytically stable. Note: Standard Copper-catalyzed Click (CuAAC) does not work on internal alkynes.[3] You must use Ruthenium (RuAAC) .

    Mechanism & Regioselectivity:

    RuAAC proceeds via a ruthenacycle intermediate.[4][5] The new C-N bond forms between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide.[4]

    • Prediction: The carbon attached to the 3-fluorophenyl ring is more electronegative (inductive effect). Thus, the azide's terminal nitrogen attacks here.[4]

    • Result: The R-group of the azide ends up on the carbon adjacent to the 3-fluorophenyl ring (C4 position relative to the N1 substituent).

    Protocol 2: Ru-Catalyzed Internal Alkyne Cycloaddition
    • Reagents:

      • Substrate: 1-Fluoro-3-(2-phenylethynyl)benzene (1.0 equiv).

      • Azide: R-N3 (1.2 equiv) (e.g., Benzyl azide or alkyl azide).

      • Catalyst: CpRuCl(PPh3)2 (2-5 mol%). Crucial: Must use Pentamethylcyclopentadienyl (Cp) complex.

      • Solvent: Toluene or THF (Anhydrous).

    • Procedure:

      • In a glovebox or under Argon, mix the alkyne, azide, and Cp*Ru catalyst in Toluene (0.2 M concentration).

      • Seal the tube and heat to 80-100°C for 12 hours.

      • Observation: The solution typically turns from dark brown to orange/red upon completion.

      • Workup: Direct concentration and purification by silica gel chromatography.

    • Validation:

      • 1H NMR: Look for the disappearance of the alkyne carbons in 13C NMR. The triazole ring carbons appear around 130-145 ppm.

    DOT Diagram: RuAAC Catalytic Cycle

    RuAAC Cat Cp*RuCl Complex Alkyne-Azide Coordination Cat->Complex + Alkyne + Azide Cycle Ruthenacycle Intermediate Complex->Cycle Oxidative Coupling Product 1,4,5-Triazole (+ Catalyst Reg.) Cycle->Product Reductive Elimination Product->Cat Regenerate

    Figure 2: Simplified catalytic cycle for RuAAC. The steric bulk of Cp directs the regioselectivity.*

    Module C: Stereoselective Reduction (Linker Geometry)

    Objective: Convert the linear alkyne to a "kinked" alkene to probe the binding pocket geometry.

    MethodProduct GeometryReagentsKey Mechanism
    Lindlar Hydrogenation (Z)-Alkene (Cis)H2, Pd/CaCO3, QuinolineSyn-addition of H2 to the metal-bound alkyne.
    Birch Reduction (E)-Alkene (Trans)Na, Liquid NH3Radical anion intermediate; trans-stability favored.
    Transfer Hydrogenation (Z)-SelectiveDMF, Pd(OAc)2, KOHMild alternative to H2 gas.
    Protocol 3: Z-Selective Lindlar Reduction
    • Reagents:

      • Substrate (1.0 equiv).[6]

      • Lindlar Catalyst (5 wt% Pd on CaCO3, poisoned with Pb) (10 wt% loading relative to substrate).

      • Quinoline (0.2 equiv) - Critical to prevent over-reduction to alkane.

      • Solvent: MeOH or EtOAc.

    • Procedure:

      • Dissolve substrate and quinoline in solvent. Add catalyst.[2][4][6]

      • Purge with H2 (balloon pressure is sufficient).

      • Stir vigorously at Room Temperature.

      • Monitoring: Check NMR every 30 mins. Stop immediately upon disappearance of alkyne. Over-reduction leads to the ethane bridge.

      • Workup: Filter through Celite. Wash with 1M HCl (to remove quinoline) if necessary.

    References & Authoritative Sources

    • Gold-Catalyzed Hydration: Nolan, S. P. et al. "Gold(I)-Catalyzed Hydration of Alkynes: A Computational and Experimental Study." J. Am. Chem. Soc.[5]2010 , 132, 8858. (Establishes regioselectivity rules for internal alkynes).

    • RuAAC Mechanism: Fokin, V. V. et al.[5] "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." J. Am. Chem. Soc.2008 , 130, 8923.[5]

    • Fluorine in Med Chem: Purser, S. et al. "Fluorine in medicinal chemistry."[7][8] Chem. Soc. Rev.2008 , 37, 320-330.

    • Alkyne Functionalization: Trost, B. M. "The Alkyne as a latent functional group in synthesis." Chem. Rev.2002 , 102, 471.

    Disclaimer: The protocols described involve hazardous chemicals (Azides, Heavy Metals, Hydrogen gas).[9] All experiments must be conducted in a fume hood with appropriate PPE by trained personnel.

    Sources

    Application Note: Advanced Recrystallization Strategies for High-Purity 1-Fluoro-3-(2-phenylethynyl)benzene

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

    Molecular Context & Chemical Rationale

    1-Fluoro-3-(2-phenylethynyl)benzene (CAS 29778-28-7) is a high-purity biaryl alkyne characterized by a rigid, linear phenylethynyl linker and a meta-substituted fluorinated aromatic ring[1]. This specific structural arrangement makes it an indispensable building block in metal-catalyzed cross-coupling reactions (e.g., gold-catalyzed oxidative Sonogashira reactions) and in the synthesis of advanced functional materials like phenylethynyl-terminated imide oligomers[1].

    From a purification standpoint, the presence of the fluorine atom fundamentally alters the molecule's physical behavior. Fluorine's high electronegativity and small atomic size introduce a distinct dipole moment, altering the electron density of the aromatic ring[1]. More importantly for crystallization, fluorinated tolanes exhibit highly specific intermolecular packing driven by H···F hydrogen bonds and F···F interactions[2]. These tight, rigid molecular packing structures not only suppress non-radiative deactivation processes—leading to phenomena such as Crystallization-Induced Emission Enhancement (CIEE)[3]—but also dictate the thermodynamic solubility profile of the compound.

    Because the molecule is largely hydrophobic but polarizable, it exhibits a steep solubility gradient across different solvent polarities, making it an ideal candidate for both co-solvent (mixed) and anti-solvent recrystallization techniques[4].

    Thermodynamic Principles of Tolane Recrystallization

    To achieve high-purity crystalline 1-Fluoro-3-(2-phenylethynyl)benzene, we must exploit the differential solubility of the target compound versus its synthetic impurities (often unreacted terminal alkynes, homocoupled diynes, or palladium/copper catalyst residues).

    The underlying mechanism of these protocols relies on minimizing the crystal's internal energy to reach a stable polymorph[4].

    • Nucleation vs. Growth: Rapid precipitation (crashing out) leads to amorphous solids that trap impurities within the lattice. By controlling the cooling rate or the anti-solvent addition rate, we favor crystal growth over nucleation, ensuring a highly ordered, pure lattice.

    • Solvent Selectivity: The chosen solvent must selectively dissolve the tolane at elevated temperatures while leaving impurities either completely insoluble (to be filtered hot) or highly soluble at low temperatures (to remain in the mother liquor)[4].

    Quantitative Solvent System Selection

    The following table summarizes the validated solvent systems for fluorinated tolanes based on empirical crystallographic data[2][3][5].

    Solvent SystemRatio (v/v)Primary MechanismTarget Outcome
    Hexane / Chloroform 1:1Differential evaporation & solubility gradientHigh-purity single crystals suitable for X-ray diffraction (XRD)[2].
    Ethanol / Water VariableAnti-solvent precipitationHigh-yield bulk recovery and standard analytical purification[5].
    Hexane / Ethyl Acetate 10:1Temperature-dependent solubilityPost-column chromatography crystallization[2].

    Experimental Workflows

    RecrystallizationWorkflow Start Impure 1-Fluoro-3- (2-phenylethynyl)benzene Decision Select Purification Goal Start->Decision PathA Single Crystal Growth (XRD Quality) Decision->PathA High Purity PathB Bulk Purification (High Yield) Decision->PathB High Volume SolventA Dissolve in CHCl3 Add Hexane (1:1) PathA->SolventA SolventB Dissolve in Hot EtOH PathB->SolventB ProcessA Slow Evaporation / Gradient Cooling SolventA->ProcessA ProcessB Dropwise Addition of H2O (Anti-solvent) SolventB->ProcessB Filter Vacuum Filtration & Cold Wash ProcessA->Filter ProcessB->Filter QC Quality Control (NMR, HPLC, MP) Filter->QC End Pure 1-Fluoro-3- (2-phenylethynyl)benzene QC->End

    Decision matrix and workflow for the recrystallization of 1-Fluoro-3-(2-phenylethynyl)benzene.

    Validated Methodologies

    Protocol A: Mixed-Solvent Recrystallization (Hexane/Chloroform)

    Purpose: To isolate highly ordered single crystals suitable for structural elucidation via X-ray crystallography, leveraging the H···F hydrogen bonding network[2][3].

    Causality & Logic: Chloroform (

    
    ) acts as the primary solvent due to its favorable interaction with the polarizable alkyne and fluorinated ring. Hexane acts as the anti-solvent. Because 
    
    
    
    is more volatile than hexane, slow evaporation selectively removes the primary solvent, gradually increasing the hexane concentration and forcing a highly controlled, slow nucleation process[2].

    Step-by-Step Procedure:

    • Dissolution: Transfer the impure 1-Fluoro-3-(2-phenylethynyl)benzene to a clean, dry Erlenmeyer flask. Add a minimal amount of

      
       at room temperature until the solid is completely dissolved.
      
    • Hot Filtration (Optional but Recommended): If insoluble catalyst particulates (e.g., Pd/Cu black) are present, filter the solution through a tightly packed Celite pad using a stemless funnel to prevent premature crystallization[6].

    • Anti-Solvent Layering: Slowly add Hexane to the

      
       solution to achieve a 1:1 (v/v) ratio[2].
      
      • Self-Validating Check: Add the hexane dropwise. A transient localized cloudiness that immediately clears upon swirling confirms you are approaching the metastable zone without crossing into uncontrolled precipitation.

    • Controlled Evaporation: Cover the flask with aluminum foil and puncture 3-5 small pinholes in the top. Place the flask in an undisturbed, vibration-free environment (e.g., a dedicated crystallization cabinet) at room temperature.

    • Harvesting: Allow 48–72 hours for the

      
       to partially evaporate. Once well-defined crystals have formed, isolate them via vacuum filtration[4]. Wash the filter cake with ice-cold hexane to remove surface impurities without dissolving the product.
      
    Protocol B: Anti-Solvent Precipitation (Ethanol/Water)

    Purpose: Rapid, high-yield bulk purification of synthetic batches[5].

    Causality & Logic: The compound is highly soluble in hot ethanol but practically insoluble in water. By establishing a saturated ethanolic solution and introducing water, we manipulate the dielectric constant of the medium, forcing the hydrophobic tolane out of solution[4].

    Step-by-Step Procedure:

    • Primary Dissolution: Suspend the crude solid in absolute ethanol. Heat the mixture gently to boiling (approx. 78 °C) using a hotplate or sand bath[6]. Add hot ethanol dropwise just until the solid completely dissolves.

    • Titration of Anti-Solvent: While maintaining the solution at a gentle reflux, add distilled water dropwise.

      • Self-Validating Check: Continue adding water until a faint, persistent turbidity (cloudiness) is observed. This visual cue guarantees that the solution has reached exact saturation at the boiling point, making the protocol agnostic to the initial mass or impurity profile.

    • Equilibration: Add 1-2 drops of hot ethanol until the solution just turns clear again. This is the precise thermodynamic threshold for optimal crystal growth.

    • Gradient Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Do not agitate or place immediately on ice, as this will cause oiling out or amorphous precipitation[4].

    • Final Maturation: Once the flask reaches room temperature and crystal growth plateaus, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.

    • Filtration: Collect the crystals via suction filtration using a Büchner funnel[6]. Wash with a pre-chilled mixture of Ethanol/Water (1:3 v/v) and dry under high vacuum.

    Quality Control & Downstream Verification

    To ensure the integrity of the recrystallized 1-Fluoro-3-(2-phenylethynyl)benzene, perform the following validation steps:

    • Melting Point Analysis: A sharp melting point range (< 1.5 °C variance) indicates a highly ordered crystal lattice free of solvent inclusions.

    • Photoluminescence (PL) Verification: Due to the CIEE properties of fluorinated tolanes, the crystalline solid may exhibit distinct photoluminescent properties under UV light compared to the amorphous or solution states[2][3].

    • NMR Spectroscopy:

      
       and 
      
      
      
      NMR should be utilized to confirm the absence of residual aliphatic solvents (hexane/ethanol) in the crystal lattice.

    References

    • National Institutes of Health (PMC). Development of Yellow-to-Orange Photoluminescence Molecules Based on Alterations in the Donor Units of Fluorinated Tolanes. Retrieved from[Link]

    • MDPI. Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. Retrieved from[Link]

    • Canadian Science Publishing. SOME FLUORINE SUBSTITUTED TOLANES. Retrieved from [Link]

    • University of Wisconsin-Madison. Recrystallization Procedures. Retrieved from[Link]

    • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

    Sources

    Electro-optical applications of 1-Fluoro-3-(2-phenylethynyl)benzene derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Electro-Optical Profiling and Formulation Protocols for 1-Fluoro-3-(2-phenylethynyl)benzene Derivatives

    Target Audience: Materials Scientists, Electro-Optical Engineers, and Drug Development Professionals.

    Executive Summary & Chemical Overview

    1-Fluoro-3-(2-phenylethynyl)benzene (CAS 29778-28-7) is a highly versatile fluorinated arylalkyne, commonly referred to as a laterally fluorinated tolane [1]. While drug development professionals frequently utilize this rigid, linear

    
    -conjugated backbone as a "molecular wire" or a precursor for fluorescent probes in cellular bio-imaging, its most profound industrial impact lies in advanced electro-optics.
    

    This application note provides a comprehensive guide to the structure-property relationships and formulation protocols of fluorinated tolane derivatives. These compounds are critical dopants for high-birefringence (

    
    ) liquid crystals (LCs) and Polymer-Dispersed Liquid Crystals (PDLCs) used in Liquid Crystal on Silicon (LCoS) devices, Augmented Reality (AR) displays, and fast-response optical switches [2].
    

    Mechanistic Insights: The Tripartite Structure-Property Relationship

    To formulate high-performance optical devices, one must understand the causality behind the molecular architecture of 1-Fluoro-3-(2-phenylethynyl)benzene:

    • The Tolane Core (Extended

      
      -Conjugation):  The diphenylacetylene backbone provides a highly polarizable electron cloud distributed along the long molecular axis. This extended conjugation yields exceptionally high optical birefringence (
      
      
      
      ). High
      
      
      allows engineers to use thinner LC cell gaps (
      
      
      ). Because the decay response time (
      
      
      ) of an LC device is proportional to the square of the cell gap (
      
      
      ), the tolane core is the primary driver for sub-millisecond response times.
    • Lateral Fluorination (meta-F) for Dielectric Tuning: The introduction of a highly electronegative fluorine atom at the meta position induces a strong permanent dipole moment perpendicular to the molecular axis. This increases the dielectric anisotropy (

      
      ), directly lowering the threshold driving voltage (
      
      
      
      ) required to switch the LC director field [3].
    • Steric Disruption and Viscosity Reduction: Unmodified tolanes often suffer from high melting points (

      
      ) and high rotational viscosity (
      
      
      
      ) due to dense crystalline packing. The lateral fluorine atom acts as a steric disruptor, suppressing smectic phase formation, widening the nematic temperature range, and significantly lowering
      
      
      . Lower viscosity directly accelerates the electro-optical response [2].

    Quantitative Data Presentation

    The integration of fluorinated tolane derivatives into commercial LC hosts yields measurable improvements in electro-optical parameters. Table 1 summarizes the typical performance shifts when a standard high-

    
     host is doped with a laterally fluorinated tolane derivative.
    

    Table 1: Comparative Electro-Optical Properties at 25°C (

    
     = 633 nm) 
    
    ParameterStandard Tolane LC MixtureFluorinated Tolane Doped MixtureMechanistic Cause
    Birefringence (
    
    
    )
    0.40 – 0.450.47 – 0.52Enhanced polarizability from
    
    
    -conjugation [3].
    Dielectric Anisotropy (
    
    
    )
    +5.2+8.5 to +10.3Lateral dipole moment from the C-F bond.
    Viscoelastic Coefficient (
    
    
    )
    18.5 ms/
    
    
    13.2 ms/
    
    
    Steric disruption lowering rotational viscosity.
    Figure of Merit (FoM) ~8.810.1 – 10.3Combined effect of high
    
    
    and low
    
    
    [2].

    Mechanistic Visualization

    G Molecule 1-Fluoro-3-(2-phenylethynyl)benzene (Fluorinated Tolane Core) Tolane Diphenylacetylene Backbone (Extended π-Conjugation) Molecule->Tolane Fluoro Lateral meta-Fluoro Substitution (Dipole & Steric Disruption) Molecule->Fluoro Biref High Birefringence (Δn > 0.4) Tolane->Biref Dielectric High Dielectric Anisotropy (Δε) Fluoro->Dielectric Viscosity Low Rotational Viscosity (γ1) Fluoro->Viscosity Response Sub-Millisecond Response Time (τ) Biref->Response Thinner Cell Gap (d) Voltage Low Threshold Voltage (Vth) Dielectric->Voltage Stronger Field Coupling Viscosity->Response Faster Director Rotation

    Fig 1: Causal link between fluorinated tolane molecular structure and electro-optical performance.

    Experimental Protocols

    Protocol 1: Formulation of High- Nematic LC Mixtures for LCoS Devices

    This protocol details the doping of a commercial nematic host with 1-Fluoro-3-(2-phenylethynyl)benzene derivatives to optimize the Figure of Merit (FoM).

    • Preparation: Weigh the commercial nematic LC host (e.g., HTD or E7) and the fluorinated tolane dopant in a 90:10 weight ratio using an analytical balance (0.1 mg precision).

    • Thermal Mixing: Transfer the components to a glass vial. Heat the mixture on a magnetic hotplate stirrer to 10°C above the clearing point (

      
      ) of the host (typically 90–100°C) to ensure the mixture enters the isotropic phase.
      
    • Homogenization: Stir at 300 RPM for 2 hours in the dark to prevent UV-induced degradation of the alkyne triple bond.

    • Cooling & Filtration: Allow the mixture to cool to room temperature slowly (1°C/min) to prevent phase separation. Filter through a 0.22

      
       PTFE syringe filter to remove particulates.
      
    • Cell Filling: Introduce the LC mixture into a parallel-rubbed polyimide (PI) test cell (gap

      
      ) via capillary action on a hot stage set to 80°C.
      
    • Characterization: Measure the voltage-dependent transmittance (V-T) and time-dependent transmittance curves using a He-Ne laser (

      
       = 633 nm) and an oscilloscope to extract 
      
      
      
      and
      
      
      .
    Protocol 2: Fabrication of Polymer-Dispersed Liquid Crystal (PDLC) Films

    Fluorinated tolanes are used in PDLCs to lower the driving voltage and improve the contrast ratio by matching the ordinary refractive index (

    
    ) of the LC with the polymer matrix.
    
    • Pre-Polymer Formulation: Create a homogeneous syrup by mixing 50 wt% of the fluorinated tolane LC mixture (from Protocol 1) with 50 wt% of a UV-curable monomer matrix (e.g., a blend of NOA65 and a thiol-ene prepolymer).

    • Spacer Integration: Add 1 wt% of 10

      
       silica spacer beads to the syrup to strictly control the film thickness.
      
    • Cell Assembly: Drop-cast 10

      
       of the syrup onto an Indium Tin Oxide (ITO) coated glass substrate. Carefully place a second ITO glass substrate on top, applying even pressure to spread the syrup into a uniform film without trapping air bubbles.
      
    • Polymerization Induced Phase Separation (PIPS): Expose the assembled cell to UV light (

      
       = 365 nm, intensity = 15 mW/cm
      
      
      
      ) for 10 minutes at 25°C. The UV exposure polymerizes the matrix, forcing the LC molecules to phase-separate into micro-droplets.
    • Validation: Apply an alternating current (AC) square wave (1 kHz, 0–100 V) across the ITO electrodes. The film should transition from an opaque, highly scattering state (OFF) to a transparent state (ON) as the fluorinated LC directors align with the electric field.

    References

    • Tang, J., Mao, Z., An, Z., Chen, R., Chen, X., & Chen, P. (2023). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. Molecules, 28(6), 2458. Available at: [Link]

    • Zhang, Z., Peng, Z., Wang, Q., et al. (2016). Electrooptical properties of new type fluorinated phenyl-tolane isothiocyanate liquid crystal compounds. Liquid Crystals, 43(2), 276-284. Available at: [Link]

    Troubleshooting & Optimization

    Technical Support Center: Optimizing Sonogashira Yields for 1-Fluoro-3-(2-phenylethynyl)benzene

    Author: BenchChem Technical Support Team. Date: March 2026

    Synthesizing1 via the Sonogashira cross-coupling reaction is a critical step in developing fluorinated biaryl molecular wires and pharmaceutical intermediates[1]. However, researchers frequently encounter yield-limiting side reactions, primarily Glaser homocoupling and catalyst deactivation. This guide provides field-proven, mechanistically grounded solutions to maximize your cross-coupling efficiency.

    Part 1: Mechanism & Failure Points

    To troubleshoot effectively, we must first isolate where the reaction deviates from the intended catalytic cycle. The diagram below maps the standard Sonogashira pathway against the two most common failure modes: Glaser homocoupling and Palladium deactivation.

    SonogashiraCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (1-Iodo-3-fluorobenzene) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(I) Complex OxAdd->PdII_Ar Transmet Transmetalation PdII_Ar->Transmet PdII_Ar_Alk Pd(II)(Ar)(Alkyne) Transmet->PdII_Ar_Alk RedElim Reductive Elimination PdII_Ar_Alk->RedElim RedElim->Pd0 Regenerates Product 1-Fluoro-3-(2-phenylethynyl)benzene (Target Product) RedElim->Product CuCycle Copper Acetylide (from Phenylacetylene) CuCycle->Transmet Alkyne Transfer Glaser Glaser Homocoupling (O2 Mediated) CuCycle->Glaser Excess Cu + O2 Dimer 1,4-Diphenylbuta-1,3-diyne (Waste) Glaser->Dimer

    Sonogashira catalytic cycle showing the target pathway and the competing Glaser homocoupling.

    Part 2: Frequently Asked Questions (Troubleshooting)

    Q1: My GC-MS shows a massive peak for 1,4-diphenylbuta-1,3-diyne. Why is my phenylacetylene dimerizing instead of cross-coupling? A1: You are observing Glaser homocoupling. In standard Sonogashira reactions, the copper(I) co-catalyst forms a copper acetylide intermediate. If trace oxygen is present, it acts as an oxidant, driving the dimerization of the alkyne rather than allowing transmetalation to the palladium center (2[2]).

    • Causality & Solution: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate[2]. Implement rigorous Schlenk techniques (freeze-pump-thaw) to exclude oxygen. Alternatively, using a dilute hydrogen atmosphere (e.g., 5% H₂ in Argon) maintains a reducing environment and has been shown to reduce homocoupling to ~2% (3[3]).

    Q2: The reaction mixture turns black within 30 minutes, and conversion stalls at 20%. What is happening? A2: The black precipitate is "palladium black," indicating the decomposition and aggregation of your active Pd(0) catalyst (4[4]).

    • Causality & Solution: This occurs when the catalytic cycle is starved of the electrophile (slow oxidative addition) or when ligands dissociate. Switch your electrophile from 1-bromo-3-fluorobenzene to 1-iodo-3-fluorobenzene. The C-I bond is significantly weaker than the C-Br bond, accelerating oxidative addition and keeping the palladium stabilized in the Pd(II) state[4]. Additionally, avoid solvents like THF if palladium black persists, as anecdotal evidence suggests it can promote catalyst aggregation[4].

    Q3: Can I run this reaction without Copper to completely eliminate the Glaser byproduct? A3: Yes. Copper-free Sonogashira couplings are highly effective for synthesizing 1-Fluoro-3-(2-phenylethynyl)benzene. By removing copper, you eliminate the primary pathway for oxidative dimerization (5[5]). However, without copper to activate the alkyne, you must use a more active palladium system and ensure your amine base is present in excess to facilitate the direct deprotonation of the alkyne at the palladium center (6[6]).

    TroubleshootingLogic Start Issue: Low Yield of Target Alkyne CheckByproduct Analyze Crude by GC-MS / TLC Start->CheckByproduct HighDimer High Alkyne Dimer (Glaser Coupling) CheckByproduct->HighDimer PdBlack Black Precipitate (Pd Deactivation) CheckByproduct->PdBlack NoReaction Unreacted Starting Materials CheckByproduct->NoReaction SolDimer 1. Degas Solvents (Ar) 2. Cu-free conditions 3. Slow Alkyne Addition HighDimer->SolDimer SolPd 1. Switch to robust ligand 2. Purify amine base 3. Avoid THF PdBlack->SolPd SolNoRxn 1. Switch from Aryl-Br to Aryl-I 2. Increase Temp to 60°C 3. Check Catalyst Activity NoReaction->SolNoRxn

    Diagnostic logic tree for troubleshooting low yields in Sonogashira cross-coupling reactions.

    Part 3: Quantitative Condition Optimization

    The following table summarizes the expected yield improvements when modifying the reaction parameters for 1-Fluoro-3-(2-phenylethynyl)benzene synthesis.

    Reaction ConditionElectrophileCo-CatalystAtmosphereAvg. Yield (%)Glaser Dimer (%)
    Standard (Baseline) 1-Bromo-3-fluorobenzeneCuI (2 mol%)Air / Poor N₂45 - 55%20 - 30%
    Strictly Degassed 1-Bromo-3-fluorobenzeneCuI (2 mol%)High-Purity Ar65 - 75%5 - 10%
    Iodide Substitution 1-Iodo-3-fluorobenzeneCuI (2 mol%)High-Purity Ar85 - 90%< 5%
    Copper-Free 1-Iodo-3-fluorobenzeneNoneHigh-Purity Ar80 - 88%< 1%
    Dilute H₂ Environment 1-Iodo-3-fluorobenzeneCuI (2 mol%)5% H₂ in Ar> 90%~ 2%

    Part 4: Self-Validating Protocol: Copper-Free Synthesis

    This protocol is designed as a self-validating system. By relying on visual cues and intermediate analytical checks, you can confirm the integrity of the reaction before committing to full workup.

    Reagents:

    • 1-Iodo-3-fluorobenzene (1.0 equiv, 1.0 mmol)

    • Phenylacetylene (1.2 equiv, 1.2 mmol)

    • Pd(PPh₃)₄ (5 mol%, 0.05 mmol)

    • Triethylamine (Et₃N) / DMF (1:1 v/v, 5 mL)

    Step-by-Step Methodology:

    • Preparation & Degassing: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄. Seal the flask with a septum. Evacuate and backfill with high-purity Argon three times.

    • Solvent Addition: Add 5 mL of a pre-degassed (via freeze-pump-thaw) mixture of DMF and Et₃N via syringe.

      • Self-Validating Checkpoint 1: The solution should be a clear, bright yellow. If it immediately turns dark brown or black, your solvent is wet or oxygenated, and the Pd(0) has decomposed[4]. Abort and re-purify solvents.

    • Electrophile Addition: Add 1-iodo-3-fluorobenzene (1.0 equiv) via syringe. Stir for 5 minutes at room temperature.

    • Controlled Alkyne Addition: To disfavor bimolecular homocoupling, add phenylacetylene (1.2 equiv) dropwise via a syringe pump over 1 hour[5].

    • Reaction Monitoring: Stir the reaction at room temperature for 12 hours.

      • Self-Validating Checkpoint 2: Perform TLC analysis (Hexanes:EtOAc 9:1). The Rf of 1-iodo-3-fluorobenzene is typically higher than the product. A spot at Rf ~0.9 with strong UV activity indicates the Glaser dimer. Under these copper-free conditions, this spot should be entirely absent or virtually undetectable.

    • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by silica gel column chromatography.

    Part 5: References

    • preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzoate | Benchchem | 2

    • Sonogashira coupling | Wikipedia | 6

    • 1-Fluoro-3-(2-phenylethynyl)benzene | CAS 29778-28-7 | Benchchem | 1

    • Troubleshooting low reactivity in Sonogashira coupling reactions | Benchchem | 4

    • How to improve the yield of Sonogashira reactions with 2-Iodothiophenol | Benchchem | 5

    • Sonogashira Coupling Reaction with Diminished Homocoupling | ACS Organic Letters | 3

    Sources

    Enhancing thermal stability of 1-Fluoro-3-(2-phenylethynyl)benzene based materials

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Fluorinated Tolane Materials Topic: Enhancing Thermal Stability of 1-Fluoro-3-(2-phenylethynyl)benzene (FPEB) Ticket ID: FPEB-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

    Welcome to the Advanced Materials Support Hub

    You are experiencing thermal instability with 1-Fluoro-3-(2-phenylethynyl)benzene (FPEB) . This is a common challenge with fluorinated diphenylacetylene (tolane) derivatives. While the C-F bond itself is robust, the central alkyne triple bond is susceptible to thermal polymerization and oxidative degradation, especially when catalyzed by trace metal impurities from synthesis.

    This guide is structured to troubleshoot your specific failure modes. Please navigate to the section that matches your observation.

    Module 1: Purity & Synthesis Troubleshooting

    Symptom: Material turns yellow/brown upon melting or shows early weight loss in TGA (<200°C).

    Root Cause: Residual Palladium (Pd) or Copper (Cu) from Sonogashira coupling. Even ppm levels of Pd/Cu act as catalysts for alkyne polymerization and cyclization, drastically lowering the onset temperature of degradation (

    
    ).
    

    Troubleshooting Protocol: Do not rely solely on NMR. NMR is insensitive to paramagnetic metal traces.

    Q: My NMR is clean, but the material degrades. Why? A: Standard

    
    H/
    
    
    
    C NMR cannot detect trace metals (10-500 ppm) that catalyze degradation. You must perform a specific metal scavenging protocol.

    Corrective Workflow (The "Double-Scavenge" Method):

    • Chelation Wash: Dissolve crude FPEB in Ethyl Acetate. Wash with 5% aqueous

      
       (Sodium Sulfide) or aqueous 
      
      
      
      . This precipitates bulk heavy metals.
    • Adsorption: Pass the organic layer through a pad of Thiol-functionalized Silica Gel (e.g., SiliaMetS® Thiol). This is critical for removing homogeneous Pd species that standard silica misses.

    • Recrystallization: Final crystallization from Ethanol/Hexane to remove oligomers.

    PurificationWorkflow Start Crude FPEB (Post-Sonogashira) Step1 Dissolve in EtOAc Wash w/ 5% Na2S (aq) Start->Step1 Decision Check Color Step1->Decision Step2 Pass through Thiol-Silica Pad Decision->Step2 Clear/Pale Yellow Fail Repeat Wash Decision->Fail Dark Brown Step3 Recrystallize (EtOH/Hexane) Step2->Step3 Final High Stability FPEB (White/Colorless) Step3->Final Fail->Step1

    Figure 1: The "Double-Scavenge" purification workflow to remove catalytic metal residues.

    Module 2: Thermal Processing & Handling

    Symptom: Loss of birefringence or "tarring" during high-temperature processing (>150°C).

    Root Cause: Oxidative cross-linking of the alkyne bridge. The triple bond in FPEB is electron-rich. At high temperatures, oxygen attacks this bond, leading to diketone formation or radical polymerization.

    Q: Can I process this in air if it's fluorinated? A: No. While the fluorine atom stabilizes the phenyl ring, it does not protect the alkyne bridge. In fact, the electron-withdrawing nature of the meta-fluorine can make the ring more susceptible to nucleophilic attack in some excited states.

    Operational Guidelines:

    ParameterStandard ProtocolEnhanced Stability Protocol
    Atmosphere Ambient AirArgon or Nitrogen (O2 < 5 ppm)
    Degassing NoneFreeze-Pump-Thaw (3 cycles) before heating
    Antioxidant NoneAdd 0.1% BHT or hindered phenol (if application permits)
    Max Temp >200°CKeep <180°C (Monitor Isothermal TGA)

    Mechanism of Failure: At

    
    , FPEB undergoes a thermal reaction similar to Bergman cyclization or radical polymerization, forming a poly(aryleneethynylene)-like network. This is irreversible.
    

    Module 3: Formulation & Phase Stability

    Symptom: Nematic phase range is too narrow or crystallization occurs during storage.

    Root Cause: High melting point (

    
    ) and strong 
    
    
    
    stacking. FPEB is a rigid rod. Pure FPEB has a high propensity to crystallize, which competes with the liquid crystal (LC) phase.

    Q: How do I lower the melting point without losing thermal stability? A: Use Eutectic Mixtures . Do not use pure FPEB for device applications. Mixing FPEB with its structural analogs (e.g., the non-fluorinated tolane or a 4-fluoro isomer) disrupts the crystal lattice (lowering

    
    ) while maintaining the rod-like structure required for the nematic phase (maintaining 
    
    
    
    ).

    Recommended Eutectic Strategy: Mix FPEB with 1-Fluoro-4-(2-phenylethynyl)benzene (the para-isomer).

    • Ratio: Start with 50:50 molar ratio.

    • Effect: This entropically stabilizes the liquid phase, widening the operating temperature window.

    PhaseStability Pure Pure FPEB (High Tm, Unstable) Mix Eutectic Mixing (w/ Para-isomer) Pure->Mix Result1 Lattice Disruption (Lower Tm) Mix->Result1 Result2 Maintained Anisotropy (Stable Nematic) Mix->Result2

    Figure 2: Eutectic strategy to broaden the thermal operating window.

    Module 4: Analytical Diagnostics

    Symptom: Inconsistent DSC data (shifting peaks).

    Diagnostic Protocol: Use Cycle Testing to verify stability.

    • Heat 1: Ambient

      
       Isotropic Melt (
      
      
      
      ).
    • Cool 1: Isotropic

      
       Crystal (monitor supercooling).
      
    • Heat 2: Compare

      
       and enthalpy (
      
      
      
      ) with Heat 1.

    Interpretation:

    • 
       drops > 2°C in Heat 2:  Decomposition occurred in Heat 1. Action: Check purity (Module 1).
      
    • Exotherm visible after Melt: Polymerization is occurring. Action: Lower maximum temperature.

    References

    • Sonogashira Coupling & Purification

      • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

      • Note: Detailed protocols on Pd removal using silica scavengers.
    • Thermal Stability of Tolanes

      • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36, 2070-2095. Link

      • Note: Discusses the stability of fluorinated tolanes in LC applic
    • Polymerization Mechanisms

      • Tang, B. Z., et al. (2001). Thermal Stability of Poly(phenylacetylene)s. Macromolecules, 34, 1837. Link

      • Note: Establishes the degradation p

    Need further assistance? Reply with your TGA curves or NMR spectra for a detailed forensic analysis.

    Purification strategies for separating 1-Fluoro-3-(2-phenylethynyl)benzene from isomers

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the purification of 1-Fluoro-3-(2-phenylethynyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this versatile building block from its structural isomers. The separation of regioisomers, particularly the ortho-, meta-, and para-substituted variants, is a common yet significant hurdle in organic synthesis. This document provides in-depth, field-proven insights and troubleshooting strategies to achieve high purity.

    Understanding the Challenge: Isomer Properties

    The successful separation of 1-Fluoro-3-(2-phenylethynyl)benzene from its isomers, primarily 1-Fluoro-2-(2-phenylethynyl)benzene (ortho) and 1-Fluoro-4-(2-phenylethynyl)benzene (para), relies on exploiting subtle differences in their physical and chemical properties. These properties are influenced by the position of the fluorine atom on the benzene ring, which alters the molecule's dipole moment, polarity, and crystal packing efficiency.[1]

    Property1-Fluoro-2-(phenylethynyl)benzene (ortho)1-Fluoro-3-(phenylethynyl)benzene (meta)1-Fluoro-4-(phenylethynyl)benzene (para)Rationale for Difference
    Polarity HighestIntermediateLowestThe ortho and meta isomers have less symmetric charge distribution, leading to larger net dipole moments compared to the more symmetrical para isomer.
    Melting Point Likely lowestIntermediateHighest (45.4 °C)[2]The high symmetry of the para isomer allows for more efficient packing into a crystal lattice, resulting in a higher melting point.
    Boiling Point Likely similarLikely similar286-287 °C[2]Boiling points are expected to be close due to identical molecular weights (196.22 g/mol ), making separation by distillation challenging.[1][3]
    Solubility Higher in polar solventsIntermediateHigher in non-polar solventsGoverned by the "like dissolves like" principle. The difference in polarity dictates solubility in various solvents.

    Frequently Asked Questions (FAQs)

    Q1: What is the most reliable method for separating gram-scale quantities of 1-Fluoro-3-(2-phenylethynyl)benzene from its isomers?

    A1: For gram-scale purification, flash column chromatography on silica gel is the most robust and widely applicable method.[4] The polarity differences between the ortho, meta, and para isomers are generally sufficient to allow for separation with an optimized solvent system. A low-polarity mobile phase, such as a hexane/ethyl acetate or hexane/dichloromethane gradient, is typically effective.[4][5] The para isomer, being the least polar, will elute first, followed by the meta, and then the more polar ortho isomer.

    Q2: Can I use crystallization to purify my target meta-isomer?

    A2: Yes, fractional crystallization can be a highly effective, scalable, and economical purification strategy, particularly if the isomeric ratio is favorable.[6][7][8] This technique exploits the differences in solubility and crystal lattice energy among the isomers.[9] Since the para isomer often has the highest melting point and greatest symmetry, it may crystallize preferentially from a suitable solvent system, leaving the meta and ortho isomers enriched in the mother liquor.[2] A multi-solvent system, such as ethanol/chloroform or ethanol/ethyl acetate, can sometimes provide the selectivity needed for successful separation.[10]

    Q3: Is preparative HPLC a viable option for this separation?

    A3: Preparative High-Performance Liquid Chromatography (HPLC) is an excellent option for achieving very high purity, especially for small quantities or when isomers are particularly difficult to resolve by flash chromatography.[11] Both normal-phase and reversed-phase HPLC can be effective. A normal-phase setup (e.g., with a silica or diol column) will separate based on polarity, similar to flash chromatography but with much higher resolution. A reversed-phase setup (e.g., with a C18 or Phenyl-Hexyl column) separates based on hydrophobicity, which can also differ sufficiently among the isomers for effective purification.[12]

    Troubleshooting Guide

    This section addresses specific issues you might encounter during the purification process.

    Issue 1: My isomers are co-eluting during flash column chromatography.

    This is a common and frustrating problem when dealing with structurally similar isomers.[13][14] Co-elution occurs when the selectivity of the chromatographic system is insufficient to resolve the compounds.[14]

    dot

    Caption: Troubleshooting workflow for co-eluting isomers.

    Recommended Actions:

    • Flatten the Solvent Gradient: If using an automated system, run a shallower gradient. For manual columns, switch to an isocratic elution with a very low polarity solvent system (e.g., 99:1 Hexane:Ethyl Acetate). This increases the interaction time with the stationary phase and can enhance resolution.[13]

    • Change the Eluent System: The selectivity can be altered by changing the solvents. If a hexane/ethyl acetate system fails, try a hexane/dichloromethane or a hexane/toluene system. The different intermolecular interactions (e.g., pi-stacking with toluene) can dramatically change the elution order and separation.[15]

    • Reduce the Column Load: Overloading the column is a primary cause of poor separation. Reduce the amount of crude material to no more than 1-2% of the silica gel mass.

    • Verify with 2D-TLC: Before running the column, develop a TLC plate in one solvent system. Then, rotate the plate 90 degrees and develop it in a second, different solvent system. If the spots move off the diagonal, it indicates that the two systems offer different selectivity, and one may be superior for column chromatography.

    Issue 2: My compound won't crystallize, or the entire mixture crashes out of solution.

    Crystallization is highly dependent on kinetics and thermodynamics. Failure can stem from using the wrong solvent, cooling too quickly, or having a nearly eutectic mixture of isomers.

    Recommended Actions:

    • Systematic Solvent Screening: The key is to find a solvent (or solvent pair) in which your target compound has high solubility when hot and low solubility when cold, while the impurities remain in solution.[6][7]

      • Start with a single solvent. Add the crude solid to a small amount of solvent at room temperature. If it dissolves, the solvent is too good. If it doesn't, heat the mixture. If it dissolves when hot, it's a potential candidate.

      • If a single solvent doesn't work, try a binary solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane). Dissolve the compound in the "good" solvent (e.g., Dichloromethane) and slowly add the "poor" solvent (e.g., Hexane) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.

    • Control the Cooling Rate: Rapid cooling often leads to the precipitation of an amorphous solid or traps impurities. Allow the heated solution to cool to room temperature slowly, and then transfer it to a 4°C refrigerator. Do not place it directly in a freezer.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod just below the solvent line.[7] Alternatively, add a "seed" crystal of the pure compound if available.

    Experimental Protocols

    Protocol 1: Optimized Flash Column Chromatography

    This protocol provides a starting point for the separation of a mixture of 1-Fluoro-3-(2-phenylethynyl)benzene and its isomers.

    • Analytical TLC:

      • Dissolve a small sample of the crude mixture in dichloromethane.

      • Spot the solution on a silica gel TLC plate.

      • Develop the plate in a chamber with a starting eluent of 98:2 Hexane:Ethyl Acetate.

      • Visualize under UV light (254 nm). The goal is to see distinct spots with a target Rf value for the meta-isomer between 0.2 and 0.35. Adjust the solvent ratio as needed.

    • Column Packing:

      • Select a glass column with a diameter appropriate for your sample size (e.g., 40 mm diameter for 1-2 g of crude material).

      • Prepare a slurry of silica gel (230-400 mesh) in 100% hexane and pour it into the column, allowing it to pack under gentle air pressure. Ensure a flat, undisturbed bed of silica.

    • Sample Loading:

      • Dissolve the crude material in a minimal amount of dichloromethane.

      • Add a small amount of silica gel to this solution to create a dry powder after solvent evaporation under reduced pressure.

      • Carefully add this dry-loaded sample to the top of the packed column.

    • Elution:

      • Begin eluting with 100% hexane, collecting fractions.

      • Slowly and incrementally increase the polarity of the mobile phase based on your TLC analysis (e.g., switch to 99:1 Hexane:Ethyl Acetate, then 98:2, etc.).

      • Monitor the elution of compounds by TLC analysis of the collected fractions.

    • Isolation:

      • Combine the fractions containing the pure desired isomer.

      • Remove the solvent under reduced pressure to yield the purified 1-Fluoro-3-(2-phenylethynyl)benzene.

    Protocol 2: Fractional Recrystallization

    This protocol is best attempted after an initial purification step or if one isomer is present in significant excess.

    • Solvent Selection:

      • Based on small-scale tests, select a suitable solvent system. For diarylalkynes, a mixture like ethanol and a chlorinated solvent or ethyl acetate can be effective.[10] Let's assume an ethanol/dichloromethane system is chosen.

    • Dissolution:

      • Place the impure solid in an Erlenmeyer flask.

      • Add the minimum amount of hot ethanol required to fully dissolve the solid.

    • Selective Precipitation:

      • Allow the solution to cool slowly. If the para-isomer is the major impurity, its higher symmetry and melting point may cause it to crystallize first.

      • If no crystals form, or if the target meta-isomer needs to be crashed out, you can slowly add a "poor" solvent like water or hexane until persistent cloudiness is observed.

    • Cooling and Isolation:

      • Let the flask cool to room temperature undisturbed, then place it in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.

      • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Purity Analysis:

      • Analyze both the collected crystals and the mother liquor by TLC, GC-MS, or NMR to determine the isomeric ratio and decide if further recrystallization steps are necessary.

    References

    • U.S. Environmental Protection Agency. (n.d.). 1-Fluoro-4-(phenylethynyl)benzene Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Benzene, 1-fluoro-3-(2-phenylethenyl)-. PubChem. Retrieved from [Link]

    • Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-4-(2-phenylethyl)- (CAS 370-76-3). Retrieved from [Link]

    • ChemSynthesis. (2025, May 20). 1-fluoro-4-(phenylethynyl)benzene. Retrieved from [Link]

    • Google Patents. (2018, May 29). US9981887B1 - Synthesis of phenylethynylbenzenes.
    • National Center for Biotechnology Information. (n.d.). (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene. PubChem. Retrieved from [Link]

    • ResearchGate. (2013, March 6). What do I need to do for a better separation of isomers co-eluting in GC-MS?. Retrieved from [Link]

    • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

    • National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-4-(2-phenylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

    • Reddit. (2024, November 8). How to separate these regioisomers?. r/OrganicChemistry. Retrieved from [Link]

    • Reddit. (2025, February 27). Co-Eluting compounds in Column chromatography. r/Chempros. Retrieved from [Link]

    • The Royal Society of Chemistry. (n.d.). Synthesis of Diarylalkynes via Tandem Sonogashira/Decarboxylation Reaction of Aryl Chlorides with Propiolic Acid. Retrieved from [Link]

    • Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

    • Reddit. (2025, July 23). Separating Regioisomers using Preparative TLC. r/OrganicChemistry. Retrieved from [Link]

    • Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-3-methyl- (CAS 352-70-5). Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Benzene, 1-fluoro-3-(2-phenylethenyl)- Links. PubChem. Retrieved from [Link]

    • Pyvot Tech. (2023, February 2). Separation of Isomers. Retrieved from [Link]

    • Wiley Online Library. (2022, March 29). Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes. Retrieved from [Link]

    • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

    • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

    • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. Retrieved from [Link]

    • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. Retrieved from [Link]

    • Reddit. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. Retrieved from [Link]

    • ResearchGate. (2025, August 6). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved from [Link]

    • Google Patents. (n.d.). EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane.
    • ResearchGate. (2024, September 26). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Retrieved from [Link]

    Sources

    Addressing fluorine-induced steric hindrance in ethynylation reactions

    Author: BenchChem Technical Support Team. Date: March 2026

    Ticket System: Advanced Organic Synthesis Division

    Current Status: ONLINE Specialist: Senior Application Scientist (Fluorine Chemistry Unit) Topic: Overcoming Steric & Electronic Barriers in Ethynylation of Fluorinated Ketones

    Module 1: The Diagnostic (Theory & Mechanism)

    User Query: "Why does my standard lithium acetylide addition fail with trifluoromethyl ketones? Is it just steric hindrance?"

    Scientist Response: It is rarely just steric hindrance. When working with fluorinated substrates—specifically trifluoromethyl (

    
    ) ketones—you are fighting a "Hydra" of three distinct forces. Standard protocols (using 
    
    
    
    -BuLi or Grignards) often result in complex mixtures or recovered starting material due to these competing factors:
    • The Steric Wall (

      
       vs. Isopropyl):  The 
      
      
      
      group has a van der Waals volume (
      
      
      ) roughly equivalent to an isopropyl group. However, unlike an alkyl group, it possesses a rigid, non-deformable electron cloud. Standard chiral ligands designed for methyl ketones often cannot accommodate this bulk, leading to poor enantioselectivity.
    • The "Haloform" Trap (Electronic Instability): The strong electron-withdrawing nature of fluorine makes the carbonyl carbon highly electrophilic. However, it also destabilizes the C-C bond between the carbonyl and the

      
       group. Highly basic nucleophiles (like Lithium acetylides) often trigger a "haloform-type" cleavage, expelling the fluoroalkyl group rather than adding to the carbonyl.
      
    • Electrostatic Repulsion: The lone pairs on the fluorine atoms create a dense negative electrostatic field. An incoming nucleophile with high charge density (hard nucleophile) experiences significant dipole-dipole repulsion, which is often mistaken for pure steric hindrance.

    The Solution Architecture: To succeed, you must switch from "Hard" nucleophiles (Li/Mg) to "Soft," reversible nucleophiles (Zn) or use Lewis-acid activation that organizes the steric bulk to your advantage.

    Module 2: Troubleshooting Guides (Interactive)

    Ticket #001: Low Yield / Substrate Decomposition

    Symptom: Reaction turns black/brown;

    
     NMR shows fluoride ion release or loss of 
    
    
    
    group. Diagnosis: Base-Induced Defluorination. You are likely using a base that is too strong (pK_a > 25), causing deprotonation at the
    
    
    -position (if protons are available) or haloform cleavage.
    Potential Cause Immediate Fix Scientific Rationale
    Use of
    
    
    -BuLi / LDA
    STOP. Switch to
    
    
    / Amine base
    .
    Li-acetylides are too basic/hard. Zinc acetylides are softer and tolerate sensitive
    
    
    groups.
    High Temperature Cool to -20°C or -78°C .Fluorine elimination pathways have higher activation energies; low temp favors kinetic addition.
    Moisture Add TMSCl or dry heavily.Hydrates of
    
    
    ketones are incredibly stable and unreactive.
    Ticket #002: Poor Enantioselectivity (< 50% ee)

    Symptom: Product forms, but racemic or low ee. Diagnosis: Ligand Mismatch. The ligand's chiral pocket is too tight for the

    
     group, or the metal center allows "background" non-catalyzed addition.
    
    Strategy Recommended System Why it works
    Zinc-Amino Alcohol (1R, 2S)-PNE (Efavirenz reagent)Forms a specific tetrameric Zn-complex that locks the
    
    
    ketone in a rigid transition state.
    Cation-Binding Salen-Ni / KOtBu Uses a "supramolecular" approach where the catalyst binds
    
    
    to organize the transition state, bypassing steric clashes.

    Module 3: Visualizing the Logic

    Figure 1: Reagent Selection Decision Matrix

    Caption: A logic flow for selecting the correct metal/ligand system based on substrate sensitivity and steric demand.

    ReagentSelection Start Start: Ethynylation of Fluorinated Ketone CheckSubstrate Is the substrate a Trifluoromethyl (CF3) Ketone? Start->CheckSubstrate MethodLi Standard Li/Mg Acetylide (Watch for elimination) CheckSubstrate->MethodLi No (Single F atom) CheckEnantio Is Enantioselectivity Required? CheckSubstrate->CheckEnantio Yes (CF3 Group) MethodRacemic Use LaCl3 or CeCl3 additive (Suppress basicity) CheckEnantio->MethodRacemic No MethodChiral Select Zinc-Mediated System CheckEnantio->MethodChiral Yes LigandSelect 1. Zn(OTf)2 + ProPhenol/Amino Alcohol 2. Dimethylzinc + Chiral Ligand MethodChiral->LigandSelect Ligand Choice

    Module 4: Standard Operating Protocol (SOP)

    Protocol A: Zinc-Mediated Enantioselective Alkynylation

    Target Application: High-yield, high-ee addition to

    
     ketones (overcoming steric hindrance via Zinc-templating).
    Based on the industrial synthesis of Efavirenz and recent catalytic advances.
    

    Reagents:

    • Substrate: Trifluoromethyl ketone (1.0 equiv)

    • Alkyne: Terminal alkyne (1.2 equiv)

    • Catalyst Source:

      
       (1.1 equiv) or 
      
      
      
      (1.2 equiv)
    • Ligand: (1R, 2S)-1-phenyl-2-(1-pyrrolidinyl)propan-1-ol (or similar amino alcohol) (1.2 equiv)

    • Base: Triethylamine (

      
      ) (1.2 equiv) - Only if using Zn(OTf)2
      
    • Solvent: Toluene (anhydrous)

    Step-by-Step Workflow:

    • Ligand-Metal Complexation (The Critical Step):

      • In a flame-dried Schlenk flask under Argon, charge the Ligand and Toluene .

      • Cool to 0°C.

      • Add

        
          (or 
        
        
        
        ) dropwise.
      • Observation: Evolution of gas (methane) if using

        
        .
        
      • Stir at 0°C for 30 mins to form the chiral Zinc-alkoxide complex.

    • Acetylide Generation:

      • Add the Terminal Alkyne dropwise to the zinc complex.

      • Stir for 15–30 mins.

      • Mechanism:[1][2][3][4] The alkyne is deprotonated by the zinc complex, forming a Ligand-Zn-Acetylide species. This species is "soft" and sterically defined.

    • Substrate Addition:

      • Cool the mixture to -20°C . (Critical for suppressing defluorination).

      • Add the Trifluoromethyl Ketone slowly.

      • Note: The

        
         group will orient away from the bulky ligand backbone in the transition state.
        
    • Reaction & Quench:

      • Monitor via

        
         NMR. (Look for shift from ketone signal ~ -75 ppm to alkoxide signal).
        
      • Once complete (usually 2-12h), quench with Sat.

        
          or Citric Acid  (mild acid prevents dehydration).
        
    • Purification:

      • Extract with EtOAc. The product is a Propargylic Alcohol .[2]

      • Warning: Do not use strong silica gel if the product is acid-sensitive; neutralize silica with 1%

        
        .
        

    Module 5: Frequently Asked Questions (FAQ)

    Q: Can I use catalytic Zinc instead of stoichiometric? A: Yes. Recent advances (see Zhang et al.[5] and Caltech references) utilize catalytic

    
     (10-20 mol%) with specific ligands like ProPhenol or Salen. However, for difficult sterically hindered 
    
    
    
    substrates, stoichiometric Zinc often guarantees higher conversion by driving the equilibrium.

    Q: My product is unstable on Silica. Why? A: Fluorinated propargylic alcohols can undergo Meyer-Schuster rearrangement or dehydration more easily due to the stabilization of carbocations by the alkyne and the specific electronics of the

    
     group. Solution:  Use neutral alumina or deactivated silica (treated with triethylamine) for purification.
    

    Q: Why does the reaction fail with aryl

    
     ketones but work with alkyl ones? 
    A:  Aryl 
    
    
    
    ketones are significantly more sterically hindered (due to the ortho-hydrogens of the phenyl ring interacting with the
    
    
    ). You may need to increase catalyst loading or switch to a smaller ligand backbone (e.g., changing from BINOL-based to Amino-alcohol based).

    References

    • Enantioselective Alkynylation of Trifluoromethyl Ketones Catalyzed by Cation-Binding Salen Nickel Complexes. Source: Caltech / ResearchGate URL:

    • Proposed Mechanism for the Enantioselective Alkynylation of an Aryl Trifluoromethyl Ketone (Efavirenz Synthesis). Source: ACS Publications (Organic Process Research & Development) URL:

    • Catalytic Enantioselective Conjugate Alkynyl

      
      -Unsaturated Trifluoromethyl Ketones. 
      Source: Chemistry - A European Journal (via NIH)
      URL:
      
    • Catalytic enantioselective alkynylation of trifluoromethyl ketones: pronounced metal fluoride effects. Source: Angewandte Chemie (via NIH) URL:

    • The Role of Trifluoromethyl Groups in Medicinal Chemistry (Steric & Electronic Analysis). Source: PMC (NIH) URL:

    Sources

    Technical Support Center: Moisture Control in 1-Fluoro-3-(2-phenylethynyl)benzene Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of 1-Fluoro-3-(2-phenylethynyl)benzene . This fluorinated biaryl alkyne is a critical building block in materials science and medicinal chemistry, but its preparation is frequently plagued by moisture-induced side reactions.

    This guide moves beyond basic protocols by explaining the causality behind experimental failures and providing self-validating workflows to ensure scientific integrity.

    Mechanistic Overview: The Moisture Problem

    The synthesis of 1-Fluoro-3-(2-phenylethynyl)benzene is typically achieved via the 1 of 1-fluoro-3-iodobenzene and phenylacetylene[1]. While this palladium-catalyzed, copper-cocatalyzed reaction is highly robust under ideal conditions, it is notoriously sensitive to moisture and oxygen[2].

    Moisture acts as a Trojan horse in this catalytic system. Water molecules coordinate with the Cu(I) co-catalyst, facilitating its rapid oxidation to Cu(II) in the presence of trace atmospheric oxygen[3]. This Cu(II) species abandons the desired transmetalation cycle and instead drives the 3—an oxidative dimerization of the phenylacetylene starting material[3]. Furthermore, moisture can hydrolyze sensitive phosphine ligands on the palladium center, leading to the irreversible precipitation of inactive palladium black[4].

    Pathway A Reagents: 1-Fluoro-3-iodobenzene + Phenylacetylene B Anhydrous Pd/Cu Catalysis (Target Pathway) A->B Strict Schlenk Conditions D Moisture / O2 Intrusion (Cu(I) -> Cu(II) Oxidation) A->D Wet Solvents / Poor Degassing C Product: 1-Fluoro-3-(2-phenylethynyl)benzene B->C Cross-Coupling E Glaser Homocoupling (Side Reaction) D->E Oxidative Dimerization F Byproduct: 1,4-Diphenylbuta-1,3-diyne E->F Yield Loss

    Mechanistic divergence in Sonogashira coupling: Target cross-coupling vs. moisture-induced homocoupling.

    Troubleshooting & FAQs

    Q: My reaction yielded a significant amount of a yellow crystalline solid, and the NMR shows no fluorine peak. What happened? A: You have inadvertently synthesized 1,4-diphenylbuta-1,3-diyne. This is the classic byproduct of Glaser homocoupling[2]. When moisture compromises your solvent or base, it stabilizes the oxidation of the Cu(I) acetylide intermediate to Cu(II). To fix this, ensure your phenylacetylene is added slowly (to keep its steady-state concentration low) and rigorously dry your amine bases.

    Q: How do I properly prepare my amine bases to prevent moisture intrusion? A: Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are highly hygroscopic. Using them directly from a reagent bottle introduces significant water content. Causality dictates that you must remove this water before it can coordinate with the metal catalysts. Reflux the amine over calcium hydride (CaH₂) for 2 hours, distill it under an argon atmosphere, and store it over activated 4Å molecular sieves.

    Q: I cannot maintain strict Schlenk conditions in my current setup. Are there moisture-tolerant alternatives? A: Yes. The primary vector for moisture sensitivity is the copper co-catalyst. By switching to a 5, you eliminate the Glaser homocoupling pathway entirely[5]. Advanced monoligated palladium precatalysts, such as [DTBNpP]Pd(crotyl)Cl, allow for efficient C(sp)-C(sp²) bond formation at room temperature and exhibit remarkable tolerance to trace moisture and air[6].

    Quantitative Impact of Moisture

    The table below summarizes the expected outcomes of 1-Fluoro-3-(2-phenylethynyl)benzene synthesis under varying degrees of moisture control.

    Reaction ConditionCatalyst SystemAtmosphere & SolventTarget Yield (%)Homocoupling (%)
    Standard Sonogashira PdCl₂(PPh₃)₂ / CuIArgon / Anhydrous THF> 90%< 2%
    Moisture-Compromised PdCl₂(PPh₃)₂ / CuIAir / Wet THF< 40%> 50%
    Copper-Free Variant [DTBNpP]Pd(crotyl)ClArgon / DMSO85 - 95%Not Detected

    Self-Validating Experimental Protocol

    To guarantee the successful synthesis of7[7], follow this strictly anhydrous methodology. This protocol includes built-in visual checkpoints to validate the integrity of the reaction in real-time.

    Step 1: System Desiccation (The Schlenk Line)

    • Causality: Surface moisture on glassware is sufficient to poison the catalytic cycle.

    • Action: Flame-dry a 50 mL Schlenk flask under high vacuum (≤ 0.1 mmHg) for 5 minutes. Allow it to cool to room temperature under vacuum, then backfill with high-purity Argon. Repeat the vacuum-argon cycle three times.

    Step 2: Catalyst & Reagent Loading

    • Action: Under a positive flow of Argon, quickly add PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%) and CuI (0.04 equiv, 4 mol%). Add anhydrous, freeze-pump-thaw degassed THF (0.2 M relative to aryl halide) and freshly distilled triethylamine (2.0 equiv).

    • Self-Validation Checkpoint 1: The mixture should appear as a pale yellow, heterogeneous suspension. If the mixture immediately turns dark brown or black, your solvent or base contains moisture/oxygen, causing premature reduction to Pd(0) black. Halt the experiment.

    Step 3: Substrate Addition

    • Action: Inject 1-fluoro-3-iodobenzene (1.0 equiv) via an airtight syringe. Stir for 5 minutes. Slowly add phenylacetylene (1.05 equiv) dropwise over 15 minutes using a syringe pump.

    • Causality: Slow addition of the alkyne keeps its steady-state concentration low, kinetically disfavoring the bimolecular Glaser homocoupling even if trace moisture/Cu(II) is present.

    Step 4: Reaction Monitoring

    • Action: Stir the reaction at room temperature for 4–6 hours.

    • Self-Validation Checkpoint 2: As the transmetalation and reductive elimination cycles proceed, the solution will transition to a clear, deep amber or orange color. Monitor by TLC (Hexanes/EtOAc 9:1); the target 1-Fluoro-3-(2-phenylethynyl)benzene will appear as a highly UV-active spot (R_f ~0.8).

    Step 5: Quench and Workup

    • Action: Quench the reaction by adding saturated aqueous NH₄Cl. Extract with diethyl ether (3x).

    • Self-Validation Checkpoint 3: The aqueous layer should turn bright blue. This confirms the successful sequestration of the copper co-catalyst as a water-soluble amine complex, effectively terminating any residual catalytic activity.

    References

    • Organic Chemistry Portal : 1

    • ACS Omega :5

    • Benchchem :7

    • MDPI :4

    • Wikipedia : 2

    • RSC Books :3

    Sources

    Validation & Comparative

    High-Resolution NMR Spectral Analysis of 1-Fluoro-3-(2-phenylethynyl)benzene: A Platform Comparison Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    1-Fluoro-3-(2-phenylethynyl)benzene (CAS 29778-28-7) is a high-purity biaryl alkyne widely utilized as a rigid molecular scaffold in materials science and as a versatile building block in metal-catalyzed cross-coupling reactions, such as the gold-catalyzed oxidative Sonogashira reaction[1]. Structurally, it features a reactive phenylethynyl group and a meta-substituted fluorinated aromatic ring[1].

    For analytical chemists and drug development professionals, the structural elucidation of this compound presents a specific challenge: the presence of the

    
     isotope. With a nuclear spin of 1/2 and 100% natural abundance, fluorine induces strong scalar couplings (
    
    
    
    -couplings) with adjacent protons (
    
    
    ) and carbons (
    
    
    )[2]. This guide objectively compares the performance of different NMR spectrometer platforms in resolving these complex multiplet splitting patterns and provides a self-validating protocol for optimal spectral acquisition.

    Platform Performance Comparison: Benchtop vs. High-Field vs. Ultra-High-Field

    When selecting an NMR spectrometer for fluorinated aromatics, the Larmor frequency (determined by the magnetic field strength,

    
    ) dictates both the ultimate sensitivity and the resonance dispersion[3].
    
    60 MHz Benchtop NMR (e.g., Nanalysis 60PRO)
    • Dispersion Physics: At 60 MHz, 1 ppm corresponds to exactly 60 Hz. Because

      
      -coupling constants are fixed in Hz regardless of the magnetic field, a typical 
      
      
      
      coupling of 8 Hz occupies a massive ~0.13 ppm of the spectral window[4].
    • Analytical Result: The

      
       NMR spectrum of 1-Fluoro-3-(2-phenylethynyl)benzene suffers from severe signal overlap in the aromatic region (7.0–7.6 ppm). The multiplets merge into an unresolved broad band[4]. Furthermore, 
      
      
      
      acquisition is highly impractical due to low intrinsic sensitivity and further signal dilution caused by C-F splitting.
    400 MHz Routine High-Field NMR (e.g., JEOL ECZ Luminous)
    • Dispersion Physics: At 400 MHz, 1 ppm corresponds to 400 Hz. The same 8 Hz coupling now occupies only 0.02 ppm, drastically increasing the Hz/ppm dispersion[3][5].

    • Analytical Result: This platform provides excellent

      
       resolution, easily separating the aromatic proton multiplets. However, in a standard 
      
      
      
      experiment, the carbon signals of the fluorinated ring are still split into doublets by the
      
      
      nucleus (e.g.,
      
      
      Hz,
      
      
      Hz)[2]. This splitting halves the intensity of the quaternary carbons, requiring longer acquisition times to achieve an acceptable Signal-to-Noise Ratio (S/N).
    800 MHz Ultra-High-Field NMR with CryoProbe (e.g., Bruker Ascend)
    • Dispersion Physics: Operating at ~18.8 Tesla, this platform provides unparalleled sensitivity. Advanced triple-resonance probe technology allows for the simultaneous irradiation of multiple frequencies.

    • Analytical Result: This platform enables the

      
       triple-resonance experiment. By decoupling both protons and fluorine simultaneously, the complex doublets collapse into sharp, highly intense singlets[2]. This represents the gold standard for analyzing complex fluorinated architectures.
      

    Quantitative Data: Spectral Parameters and Platform Sensitivity

    The table below summarizes the expected

    
     NMR parameters for the fluorinated ring of 1-Fluoro-3-(2-phenylethynyl)benzene and compares the expected S/N across different platforms for a standard 1024-scan acquisition. The theoretical SNR ratio between 60 MHz and 400 MHz scales by a factor of ~17.2[3].
    
    Carbon PositionExpected Chemical Shift (ppm)Multiplicity in
    
    
    Expected
    
    
    (Hz)
    60 MHz S/N400 MHz S/N800 MHz (Cryo) S/N
    C1 (C-F) ~162.0Doublet~245< 3~45> 200
    C2 (Aromatic) ~118.5Doublet~22< 3~50> 200
    C3 (C-alkyne) ~124.0Doublet~9< 3~40> 180
    Alkyne C (
    
    
    )
    ~89.5Singlet (or fine d)< 3Not obs.~35> 150
    Phenyl C1' ~122.0Singlet-~5~60> 250

    Mechanistic Causality in Experimental Design

    Why does fluorine complicate the

    
     spectrum? Unlike protons, which are typically decoupled continuously during carbon acquisition, fluorine is left "active" in standard 
    
    
    
    sequences. The magnetic moment of the
    
    
    nucleus aligns either with or against the external magnetic field, creating two distinct local magnetic environments for the adjacent
    
    
    nuclei. This causes the carbon resonance to split into a doublet, with the 1-bond coupling reaching up to 242 Hz[2].

    To collapse this doublet, a radiofrequency (RF) pulse at the

    
     Larmor frequency must be applied continuously during the 
    
    
    
    acquisition period. This forces the fluorine spins to flip rapidly, averaging their local magnetic contribution to zero—a technique known as spin decoupling[2].

    Self-Validating Experimental Protocol: Acquisition

    The following methodology outlines the optimal workflow for acquiring a fully decoupled carbon spectrum on a high-field spectrometer equipped with a fluorinated-capable triple-resonance probe.

    Step 1: Sample Preparation & Internal Calibration Dissolve 20 mg of 1-Fluoro-3-(2-phenylethynyl)benzene in 0.6 mL of Deuterated Chloroform (CDCl

    
    ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: TMS acts as a self-validating internal reference (0.00 ppm), ensuring that chemical shifts are accurately reported regardless of minor magnetic field drifts over long acquisition times.

    Step 2: Probe Tuning and Matching (Critical Step) Insert the precision NMR tube into the spectrometer. Manually or automatically tune and match the probe circuits for

    
    , 
    
    
    
    , and
    
    
    frequencies.
    • Causality: Proper impedance matching minimizes reflected RF power. If the probe is mis-tuned, the decoupling pulses will be inefficient, leading to incomplete decoupling (residual splitting) and severe baseline artifacts.

    Step 3: Magnetic Field Homogenization (Shimming) Execute a gradient shimming protocol utilizing the

    
     lock signal of the CDCl
    
    
    
    solvent.
    • Causality: A perfectly homogeneous

      
       field is required to achieve narrow spectral linewidths (< 1 Hz), which is essential for resolving closely spaced quaternary carbons in the aromatic region.
      

    Step 4: Pulse Sequence Parameterization Select a

    
     observe pulse sequence with simultaneous composite pulse decoupling (e.g., WALTZ-16 or GARP) on both the 
    
    
    
    and
    
    
    channels. Set the relaxation delay (
    
    
    ) to 3.0 seconds.
    • Causality: Quaternary carbons (like the alkyne carbons and the C-F carbon) lack attached protons, resulting in long longitudinal relaxation times (

      
      ). A sufficient 
      
      
      
      ensures complete magnetization recovery between scans, preventing signal saturation and maintaining quantitative reliability.

    Step 5: Signal Processing Following the acquisition of 1024 transients, apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz to the Free Induction Decay (FID) prior to Fourier Transformation.

    • Causality: This mathematical filter dampens the high-frequency noise at the tail end of the FID, significantly enhancing the S/N ratio while only marginally increasing the linewidth.

    Workflow Visualization

    NMR_Workflow Start Sample: 1-Fluoro-3-(2-phenylethynyl)benzene Acq1H 1H NMR Acquisition Start->Acq1H Acq13C 13C NMR Acquisition Start->Acq13C Eval1H Evaluate 1H Dispersion Acq1H->Eval1H DecH Apply 1H Decoupling (13C{1H} Spectrum) Acq13C->DecH Benchtop 60 MHz Benchtop (High Overlap, Δδ ≈ J) Eval1H->Benchtop Low Field HighField 400+ MHz High-Field (Resolved Multiplets, Δδ >> J) Eval1H->HighField High Field Eval13C Observe C-F Splitting (1J ≈ 245 Hz, 2J ≈ 22 Hz) DecH->Eval13C DecF Apply 19F Decoupling (13C{1H, 19F} Spectrum) Eval13C->DecF Complex Multiplets Result Simplified Singlets & Maximized S/N DecF->Result

    Decision tree for the NMR spectral analysis of fluorinated aromatic compounds.

    References

    • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from:[Link][2]

    • AZoM. Investigating Chemical Shifts and Coupling Constants in Low-Field NMR Spectroscopy. Retrieved from:[Link][3]

    • Oxford Instruments. High-field to Benchtop NMR Spectroscopy - Part 3. Retrieved from: [Link][4]

    • Chemistry LibreTexts. 19.3: NMR Spectrometers. Retrieved from: [Link][5]

    Sources

    FTIR spectral peaks identification for 1-Fluoro-3-(2-phenylethynyl)benzene

    Author: BenchChem Technical Support Team. Date: March 2026

    FTIR Spectral Peaks Identification for 1-Fluoro-3-(2-phenylethynyl)benzene: A Comparative Analytical Guide

    As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing closely related halogenated diarylalkynes. 1-Fluoro-3-(2-phenylethynyl)benzene (CAS 29778-28-7) is a critical building block in metal-catalyzed cross-coupling reactions (e.g., Sonogashira couplings) and the synthesis of rigid "molecular wires" [1]. While Nuclear Magnetic Resonance (NMR) provides connectivity data, Fourier Transform Infrared (FTIR) spectroscopy is indispensable for probing the solid-state electronic environment, dipole moments, and polymorph identification.

    This guide objectively compares the FTIR spectral markers of 1-Fluoro-3-(2-phenylethynyl)benzene against its non-fluorinated analog, diphenylacetylene. Furthermore, we will evaluate the performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr Pellet) methodologies to establish a self-validating protocol for your laboratory.

    Mechanistic Causality: The Physics of the Peaks

    To accurately identify this compound, one must understand the causality behind the vibrational modes [2]:

    • Symmetry Breaking of the Alkyne (C≡C) Stretch: In symmetrical diphenylacetylene, the internal C≡C triple bond exhibits no net change in dipole moment during stretching. Consequently, the typical ~2125–2220 cm⁻¹ absorption band is IR-inactive or vanishingly weak [3]. However, the introduction of the highly electronegative fluorine atom at the meta position of 1-Fluoro-3-(2-phenylethynyl)benzene breaks the molecular inversion center. This induces a permanent dipole across the alkyne axis, rendering the C≡C stretch IR-active (visible as a sharp, weak-to-moderate peak at ~2215 cm⁻¹).

    • The C-F Stretching Mode: The carbon-fluorine bond is exceptionally strong and highly polar. The C-F stretching vibration produces a massive change in the dipole moment derivative, resulting in a very strong, broad absorption band in the 1200–1270 cm⁻¹ region. This peak often dominates the "fingerprint" region and heavily couples with in-plane aromatic C-H bending modes [4].

    • Aromatic Out-of-Plane (OOP) Bending: The molecule features two distinct aromatic systems. The unsubstituted phenyl ring yields characteristic strong OOP bends at ~690 cm⁻¹ and ~750 cm⁻¹. The meta-fluorosubstituted ring contributes additional complex bands at ~680 cm⁻¹, ~780 cm⁻¹, and ~880 cm⁻¹, allowing for precise isomer differentiation (e.g., distinguishing the meta-isomer from ortho- or para-isomers).

    Comparative Modalities: ATR-FTIR vs. Transmission (KBr)

    When analyzing crystalline 1-Fluoro-3-(2-phenylethynyl)benzene, the choice of sampling technique directly impacts spectral fidelity.

    • ATR-FTIR (Diamond/ZnSe Crystal): Offers rapid, non-destructive analysis with zero sample preparation. However, because the depth of penetration is wavelength-dependent, bands at lower wavenumbers (like the OOP bends) appear artificially intense compared to high-wavenumber bands (like the C-H stretches). Additionally, the intense C-F stretch may suffer from anomalous dispersion (peak shifting/broadening) due to refractive index changes near strong absorptions.

    • Transmission FTIR (KBr Pellet): The gold standard for quantitative comparison. It strictly obeys the Beer-Lambert law, providing superior resolution for the weak C≡C stretch and eliminating the anomalous dispersion seen in ATR. The trade-off is the destructive nature of the test and the risk of hygroscopic water interference (O-H stretch at ~3400 cm⁻¹) from the KBr matrix.

    Quantitative Data: Spectral Comparison Table

    The following table summarizes the key diagnostic peaks, demonstrating how fluorine substitution alters the vibrational landscape.

    Functional Group / ModeDiphenylacetylene (Reference)1-Fluoro-3-(2-phenylethynyl)benzeneIntensity & Causality Notes
    C-H Stretch (Aromatic) 3080, 3050 cm⁻¹3085, 3060 cm⁻¹Weak-Medium; slightly blue-shifted due to inductive electron withdrawal by fluorine.
    C≡C Stretch (Alkyne) Absent / IR-Inactive~2215 cm⁻¹Weak-Moderate; rendered IR-active by symmetry breaking and induced dipole.
    C=C Stretch (Aromatic) 1595, 1490 cm⁻¹1590, 1575, 1485 cm⁻¹Medium; ring breathing modes split due to asymmetric substitution.
    C-F Stretch N/A~1250 cm⁻¹Very Strong; dominates the fingerprint region due to extreme bond polarity.
    C-H OOP Bend (Mono) 755, 690 cm⁻¹750, 690 cm⁻¹Strong; diagnostic of the unsubstituted phenyl ring.
    C-H OOP Bend (Meta) N/A~880, 780, 680 cm⁻¹Strong; diagnostic of the meta-fluorophenyl ring.

    Experimental Protocols: Self-Validating Workflows

    To ensure trustworthiness and reproducibility, follow these step-by-step methodologies.

    Protocol A: ATR-FTIR Analysis (High-Throughput Screening)

    • Background Collection: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Sample Application: Place ~2-5 mg of crystalline 1-Fluoro-3-(2-phenylethynyl)benzene directly onto the center of the crystal.

    • Compression: Lower the pressure anvil until the clutch clicks. Causality: Intimate contact is strictly required because the evanescent wave penetrates only 0.5–2.0 µm into the sample. Air gaps will severely attenuate the signal and alter peak ratios.

    • Acquisition & Correction: Acquire the spectrum (4000–400 cm⁻¹). Apply an "ATR Correction" algorithm in your spectrometer software to normalize band intensities relative to standard transmission spectra.

    Protocol B: Transmission FTIR (High-Resolution KBr Pellet)

    • Matrix Desiccation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 4 hours to eliminate adsorbed moisture.

    • Milling: Weigh ~1.5 mg of the analyte and ~150 mg of dry KBr. Grind them together in an agate mortar for 2 minutes. Causality: Particle sizes must be reduced to <2 µm (smaller than the shortest IR wavelength) to prevent Mie scattering, which causes sloping baselines and peak distortion.

    • Pressing: Transfer the homogenous mixture to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure for 2 minutes using a hydraulic press.

    • Acquisition: Place the transparent KBr disk in the transmission holder and acquire the spectrum (64 scans, 2 cm⁻¹ resolution) against a blank KBr pellet background.

    Analytical Workflow Visualization

    FTIR_Workflow cluster_prep Sample Preparation Modalities cluster_analysis Peak Identification & Causality Start 1-Fluoro-3-(2-phenylethynyl)benzene Solid Sample ATR ATR-FTIR (Direct Crystal Contact) Start->ATR KBr Transmission FTIR (KBr Pellet Press) Start->KBr Acquisition Spectral Data Acquisition (4000 - 400 cm⁻¹) ATR->Acquisition KBr->Acquisition Alkyne C≡C Stretch (~2215 cm⁻¹) IR-Active via Symmetry Breaking Acquisition->Alkyne Fluoro C-F Stretch (~1250 cm⁻¹) Strong Dipole Moment Acquisition->Fluoro Aromatic C-H OOP Bending (~690, 750, 780 cm⁻¹) Mono- & Meta-Substituted Rings Acquisition->Aromatic Validation Spectral Validation vs. Diphenylacetylene Reference Alkyne->Validation Fluoro->Validation Aromatic->Validation

    Workflow for FTIR spectral identification and analytical comparison of fluorinated diarylalkynes.

    References

    • Wiley Analytical Science. "Interpretation of Infrared Spectra, A Practical Approach". John Wiley & Sons. Available at:[Link]

    • Brainly Educational Database. "Why do you think the C-C triple bond of the diphenylacetylene does not give a typical 2125 cm⁻¹ absorption band in the IR spectrum?". Available at: [Link]

    • PubMed / National Institutes of Health. "Protonation of gas-phase aromatic molecules: IR spectrum of the fluoronium isomer of protonated fluorobenzene". Available at: [Link]

    Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-Fluorodiphenylacetylene

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Technical Context[1][2][3][4][5][6][7]

    3-Fluorodiphenylacetylene (3-FDPA) is a critical fluorinated building block in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and pharmacophores requiring metabolic stability. Its mass spectrometry (MS) profile is dominated by the high stability of the diphenylacetylene (tolan) core and the strength of the C-F bond.

    This guide provides an in-depth technical comparison of the fragmentation patterns of 3-FDPA against its non-fluorinated parent, Diphenylacetylene (DPA) , and its regioisomer, 2-Fluorodiphenylacetylene (2-FDPA) . Understanding these differences is essential for structural elucidation and distinguishing between isomeric impurities in synthesis workflows.

    Experimental Methodology

    To ensure reproducibility, the following protocol is recommended for the characterization of 3-FDPA and its analogs. This workflow minimizes thermal degradation and maximizes ionization efficiency.

    Standardized GC-MS Protocol (EI, 70 eV)[6]
    • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Hexane.

    • Inlet: Splitless mode at 250°C.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program:

      • Initial: 80°C (hold 1 min).

      • Ramp: 20°C/min to 300°C.

      • Final: 300°C (hold 5 min).

    • Ion Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C; Quadrupole Temp: 150°C.

    • Scan Range: m/z 50–300.

    Experimental Workflow Diagram

    G cluster_0 Sample Prep cluster_1 GC Separation cluster_2 MS Detection S1 Analyte (1 mg) + DCM (1 mL) S2 Vortex Mix (30 sec) S1->S2 G1 Inlet (250°C) Splitless S2->G1 G2 Column (DB-5ms) 80-300°C Ramp G1->G2 M1 EI Source (70 eV, 230°C) G2->M1 M2 Quadrupole Analyzer M1->M2 M3 Detector (m/z 50-300) M2->M3

    Figure 1: Standardized GC-MS workflow for fluorinated tolan analysis.

    Comparative Analysis: 3-FDPA vs. Alternatives

    The fragmentation of 3-FDPA is characterized by the resilience of the aromatic system. Unlike alkyl fluorides, which readily lose HF, the aromatic C-F bond in 3-FDPA is strong. The primary fragmentation pathways involve the alkyne bridge and hydrogen loss.

    Comparison Table: Key Diagnostic Ions
    Feature3-Fluorodiphenylacetylene (3-FDPA) Diphenylacetylene (DPA) 2-Fluorodiphenylacetylene (2-FDPA)
    Molecular Weight 196.22 g/mol 178.23 g/mol 196.22 g/mol
    Molecular Ion (M⁺) m/z 196 (100%) m/z 178 (100%) m/z 196 (100%)
    [M-H]⁺ m/z 195 (Medium)m/z 177 (Medium)m/z 195 (Medium)
    [M-C₂H₂]⁺ m/z 170 (Fluorobiphenyl cation)m/z 152 (Biphenyl cation)m/z 170 (Fluorobiphenyl cation)
    [M-HF]⁺ m/z 176 (Weak/Medium)N/Am/z 176 (Stronger)
    Doubly Charged m/z 98 (M²⁺)m/z 89 (M²⁺)m/z 98 (M²⁺)
    Key Differentiator Meta-substitution minimizes "ortho effects"; resembles DPA pattern shifted by +18 Da.Reference standard; lacks F-specific losses.Prominent [M-HF]⁺ due to proximity of F to alkyne/ortho-H (Ortho Effect).
    Detailed Mechanistic Insights
    1. Stability of the Molecular Ion (M⁺)

    For all three compounds, the molecular ion (M⁺) is the base peak (100% relative abundance) . The extended

    
    -conjugation across the two phenyl rings and the alkyne triple bond stabilizes the radical cation, preventing rapid fragmentation. This is typical for polycyclic aromatic hydrocarbons (PAHs) and tolans [1].
    
    2. The Acetylene Elimination Pathway ([M - C₂H₂]⁺)

    A characteristic pathway for diphenylacetylenes is the extrusion of the central acetylene unit (

    
    ).
    
    • DPA:

      
       (Biphenyl cation).
      
    • 3-FDPA:

      
       (Fluorobiphenyl cation).
      This pathway confirms the "tolan" core structure. The resulting ion at m/z 170 retains the fluorine atom, further proving the strength of the Ar-F bond [2].
      
    3. The "Ortho Effect" and HF Elimination

    This is the critical differentiator between the 3-fluoro (meta) and 2-fluoro (ortho) isomers.

    • 2-FDPA: The fluorine atom at the ortho position is spatially close to the alkyne bond and the hydrogen atoms on the opposing ring during molecular vibrations. This facilitates the elimination of Hydrogen Fluoride (HF, 20 Da) to form a cyclized radical cation (m/z 176), often resembling a benzazulene or phenanthrene-like core.

    • 3-FDPA: The meta-fluorine is distant from the reactive center. Consequently, the [M-HF]⁺ peak at m/z 176 is significantly less intense compared to the ortho isomer. The fragmentation is driven more by statistical H-loss or acetylene extrusion [3].

    Fragmentation Pathway Diagram[9]

    The following diagram illustrates the primary decay channels for the 3-FDPA molecular ion under electron impact.

    Fragmentation cluster_lossH H Loss cluster_lossC2H2 Acetylene Extrusion cluster_lossHF HF Elimination M Molecular Ion (M+) m/z 196 (Base Peak) MH [M - H]+ m/z 195 M->MH - H• MC2H2 [M - C2H2]+ Fluorobiphenyl Cation m/z 170 M->MC2H2 - C2H2 (Retro-synthesis) MHF [M - HF]+ Cyclized Cation m/z 176 M->MHF - HF (Minor for 3-F) MFrag [M - C2H2 - F]+ m/z 151 MC2H2->MFrag - F•

    Figure 2: Primary fragmentation pathways of 3-Fluorodiphenylacetylene.

    References

    • NIST Mass Spectrometry Data Center. "Diphenylacetylene Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

    • Safe, S. "Electron impact-induced fragmentation of some fluorinated biphenyls." Journal of the Chemical Society B: Physical Organic. [Link]

    • Gross, M. L. "Mass Spectrometry of Isomers." Journal of the American Society for Mass Spectrometry. (General reference on ortho-effects in aromatic systems). [Link]

    Comparing UV-Vis absorption of 1-Fluoro-3-(2-phenylethynyl)benzene vs diphenylacetylene

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    This guide provides an in-depth technical comparison of the UV-Vis absorption properties of Diphenylacetylene (DPA) and its meta-substituted derivative, 1-Fluoro-3-(2-phenylethynyl)benzene (3-Fluorotolan) . Designed for researchers in physical organic chemistry and materials science, this document analyzes how symmetry breaking and inductive effects perturb the electronic transitions of the tolan

    
    -system.
    
    Structural & Electronic Context

    To interpret the spectral differences, we must first establish the structural baseline.

    FeatureDiphenylacetylene (DPA)3-Fluorotolan
    Structure Two phenyl rings connected by an alkyne linker.DPA core with a single fluorine atom at the meta (3) position.
    Symmetry
    
    
    (Centrosymmetric).
    
    
    (Symmetry broken).
    Electronic Effect Extended
    
    
    -conjugation across the alkyne bridge.
    Inductive withdrawal (-I) dominates; Resonance (+R) is decoupled.
    Hammett Constant
    
    
    (Reference)
    
    
    (Electron Withdrawing)
    The "Meta-Effect" Mechanism

    In 3-fluorotolan, the fluorine atom is positioned meta to the alkyne bridge. Unlike para-substitution, where the fluorine's lone pairs can participate in the

    
    -system (resonance donation, +R), the meta position creates a node in the molecular orbital wavefunction that effectively blocks resonance delocalization into the alkyne system.
    

    Consequently, the Inductive Effect (-I) becomes the sole dominant perturbation. The high electronegativity of fluorine pulls electron density through the

    
    -framework, stabilizing the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, leading to a slight widening of the energy gap (
    
    
    
    ) and a predicted hypsochromic (blue) shift or negligible shift relative to DPA.
    Comparative Spectral Data

    The following data represents the absorption characteristics in non-polar solvents (Cyclohexane/Hexane) to maximize vibronic resolution.

    ParameterDiphenylacetylene (DPA)3-Fluorotolan (Predicted/Observed)
    
    
    (0-0 transition)
    297 nm 292 – 296 nm (Slight Blue Shift)
    Secondary Peaks 288 nm, 279 nmVibronic structure preserved but broadened.
    Extinction Coeff. (
    
    
    )
    ~28,000
    
    
    ~24,000 – 26,000
    
    
    Fluorescence (
    
    
    )
    Very Low (
    
    
    )
    Low (Slightly enhanced due to symmetry breaking)
    Visual Appearance Colorless crystalline solidColorless crystalline solid

    Key Insight: The loss of inversion symmetry (

    
    ) in 3-fluorotolan relaxes the selection rules. Transitions that are strictly forbidden in the centrosymmetric DPA (
    
    
    
    ) may become weakly allowed in the
    
    
    3-fluorotolan, potentially altering the intensity ratios of the vibronic bands, even if the
    
    
    shift is minimal.
    Experimental Protocol: UV-Vis Characterization

    To ensure reproducible data, follow this self-validating protocol. This workflow minimizes solvatochromic errors and concentration-dependent aggregation.

    Reagents
    • Analyte: >98% purity 3-Fluorotolan (recrystallized from ethanol).

    • Solvent: Spectroscopic grade Cyclohexane (Cut-off <210 nm).

    • Standard: Diphenylacetylene (Reference standard).

    Step-by-Step Workflow
    • Stock Solution Preparation (

      
       M): 
      
      • Weigh 1.96 mg of 3-Fluorotolan.

      • Dissolve in 10 mL of Cyclohexane in a volumetric flask.

      • Validation: Sonicate for 60s to ensure complete dissolution.

    • Working Solution Dilution (

      
       M): 
      
      • Take 100

        
        L of Stock Solution.
        
      • Dilute to 10 mL with Cyclohexane.

      • Target Absorbance: 0.3 – 0.8 A.U. (Linear dynamic range).

    • Baseline Correction:

      • Fill two matched quartz cuvettes (1 cm path) with pure solvent.

      • Run "Auto-Zero/Baseline" from 200 nm to 400 nm.

    • Measurement:

      • Replace sample cuvette with Working Solution.

      • Scan speed: Slow (approx. 60 nm/min) to resolve vibronic fingers.

      • Data Interval: 0.5 nm.

    Workflow Visualization

    UV_Protocol Start Start: Solid Sample Weigh Weigh ~2mg (Precision Balance) Start->Weigh Dissolve Dissolve in cyclohexane (Stock 10^-3 M) Weigh->Dissolve Dilute Dilute to 10^-5 M (Working Solution) Dissolve->Dilute Baseline Baseline Correction (Pure Solvent) Dilute->Baseline Scan Scan 200-400nm (Slow Speed) Baseline->Scan Analyze Identify Lambda max & Calculate Epsilon Scan->Analyze Check Absorbance > 1.0? Scan->Check Check->Dilute Yes (Re-dilute) Check->Analyze No (Valid)

    Caption: Standardized UV-Vis workflow ensuring data falls within the linear Beer-Lambert range.

    Synthesis Route: Sonogashira Coupling[2]

    If the specific derivative is not commercially available, it is synthesized via the Sonogashira cross-coupling reaction. This method is preferred for its tolerance of the fluorine substituent.

    Reaction: 1-Bromo-3-fluorobenzene + Phenylacetylene

    
     3-Fluorotolan
    

    Sonogashira Substrates 1-Bromo-3-fluorobenzene + Phenylacetylene Conditions Conditions: Et3N / THF (1:1) Degassed, 60°C, 4h Substrates->Conditions Catalyst Catalyst System: Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) Catalyst->Conditions Intermediate Pd(II) Oxidative Addition & Transmetallation Conditions->Intermediate Product Product: 1-Fluoro-3-(2-phenylethynyl)benzene (Yield >85%) Intermediate->Product

    Caption: Sonogashira coupling pathway for the synthesis of 3-fluorotolan.

    References
    • Armitage, J. B., et al. (1954). "Researches on Acetylenic Compounds. Part XLV." Journal of the Chemical Society, 147-152. (Establishes DPA baseline spectra).

    • Dale, J. (1957). "Ultraviolet Absorption Spectra of Some Poly-ynes and Diphenylacetylenes." Acta Chemica Scandinavica, 11, 650-659. (Fundamental analysis of tolan vibronic structure).

    • Suzuki, H. (1967). Electronic Absorption Spectra and Geometry of Organic Molecules. Academic Press.
    • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. (Source for

      
       values of Fluorine). 
      
    • BenchChem. "1-Fluoro-3-(2-phenylethynyl)benzene Product Page." (Verification of CAS 29778-28-7 and structural identifiers).

    Technical Comparison of HPLC Stationary Phases for the Purity Assessment of 1-Fluoro-3-(2-phenylethynyl)benzene

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The Challenge: 1-Fluoro-3-(2-phenylethynyl)benzene (CAS 29778-28-7) is a conjugated biaryl alkyne synthesized via Sonogashira coupling. Purity assessment is critical because the reaction generates structurally similar hydrophobic impurities—specifically the Glaser homocoupling byproduct (1,4-diphenylbutadiyne) and unreacted halogenated starting materials—that co-elute on standard alkyl-bonded phases.

    The Solution: While C18 columns are the industry standard, they often rely solely on hydrophobic discrimination. This guide demonstrates that Phenyl-Hexyl and Pentafluorophenyl (PFP) stationary phases provide superior resolution (

    
    ) for this fluorinated tolane derivative by leveraging 
    
    
    
    interactions and shape selectivity, which are absent in C18 chemistry.

    Critical Quality Attributes (CQAs) & Impurity Profile

    To develop a robust method, one must first understand the reaction matrix. The synthesis of 1-Fluoro-3-(2-phenylethynyl)benzene involves coupling 1-fluoro-3-iodobenzene with phenylacetylene.

    Reaction Pathway & Impurity Generation

    The following diagram maps the Sonogashira cycle and the specific origin of the impurities that define the separation challenge.

    Sonogashira_Pathway Start1 Start A: 1-Fluoro-3-iodobenzene Catalyst Pd(0)/Cu(I) Catalyst Cycle Start1->Catalyst Impurity2 Impurity B: Dehalogenated Arene (Fluorobenzene) Start1->Impurity2 Reduction Start2 Start B: Phenylacetylene Start2->Catalyst Impurity1 Impurity A (Glaser): 1,4-Diphenylbutadiyne (Homocoupling) Start2->Impurity1 Oxidative Homocoupling Product TARGET PRODUCT: 1-Fluoro-3-(2-phenylethynyl)benzene Catalyst->Product Cross-Coupling

    Figure 1: Reaction pathway showing the target fluorinated tolane and the competitive formation of the Glaser homocoupling impurity (Impurity A), which lacks the fluorine atom and possesses a distinct conjugated system.

    Comparative Guide: Stationary Phase Selection

    This section compares the standard C18 approach against the recommended Phenyl-Hexyl approach.

    Option A: The Traditional Approach (C18)
    • Mechanism: Hydrophobic interaction (dispersive forces).

    • Performance:

      • Pros: High stability, predictable retention for alkyl chains.

      • Cons: The target molecule and the Glaser impurity (1,4-diphenylbutadiyne) are both highly planar, conjugated, and hydrophobic. C18 often struggles to differentiate them solely based on hydrophobicity, leading to critical pairs co-eluting or requiring extremely shallow gradients.

      • Verdict: Acceptable for rough purity checks, but risky for quantitative impurity profiling (<0.1% detection limits).

    Option B: The Advanced Approach (Phenyl-Hexyl / PFP)
    • Mechanism: Hydrophobic interaction +

      
       Stacking + Dipole-Dipole (Fluorine).
      
    • Performance:

      • Pros: The phenyl ring on the stationary phase engages in

        
         stacking with the alkyne and benzene rings of the analyte. Crucially, the fluorine substituent  on the target molecule alters the electron density of the ring, creating a "pull" that differentiates it from the non-fluorinated Glaser impurity.
        
      • Solvent Choice: Methanol is preferred over Acetonitrile.[1] Acetonitrile's own

        
        -electrons can shield the stationary phase, suppressing the selective 
        
        
        
        interactions. Methanol allows these steric and electronic interactions to dominate.
      • Verdict: Recommended. Provides orthogonal selectivity to C18.

    Comparative Data Summary (Simulated)

    Based on retention behavior of fluorinated tolanes [1, 5].

    ParameterC18 (Standard)Phenyl-Hexyl (Recommended)
    Mobile Phase ACN / WaterMeOH / Water
    Separation Mechanism Hydrophobicity onlyHydrophobicity +
    
    
    + Shape Selectivity
    Resolution (Target vs. Glaser)
    
    
    (Partial Co-elution)
    
    
    (Baseline)
    Selectivity (
    
    
    )
    LowHigh (Due to Fluorine-Phenyl interaction)
    Tailing Factor (
    
    
    )
    1.1 - 1.31.0 - 1.1

    Method Development Protocol

    Phase 1: Instrument & Preparation
    • System: HPLC or UHPLC with PDA (Photo Diode Array) detector.

    • Wavelength: Monitor 280 nm (general aromatic) and 310 nm (conjugated alkyne max). The extended conjugation of the phenylethynyl group shifts absorbance higher than simple benzenes.

    • Sample Diluent: Methanol (match the initial mobile phase to prevent peak distortion).

    Phase 2: Recommended Conditions (Phenyl-Hexyl)
    ParameterSettingRationale
    Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmBalances capacity with resolution.[2] The hexyl linker provides durability.[1]
    Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol activity; ensures phenols (if any) are protonated.
    Mobile Phase B MethanolPromotes
    
    
    interactions better than ACN.
    Flow Rate 1.0 mL/minStandard backpressure management.
    Temp 35°CSlightly elevated temperature improves mass transfer and peak shape.

    Gradient Table:

    • 0.0 min: 60% B (Equilibration)

    • 15.0 min: 95% B (Elute highly hydrophobic bis-products)

    • 20.0 min: 95% B (Wash)

    • 20.1 min: 60% B (Re-equilibrate)

    Phase 3: Troubleshooting Logic

    Use this decision tree to optimize the separation if the initial protocol yields insufficient resolution.

    Method_Optimization Start Evaluate Chromatogram (Phenyl-Hexyl / MeOH) CheckRs Is Resolution (Rs) > 2.0 for Target vs. Impurity? Start->CheckRs Success Method Validated. Proceed to Calibration. CheckRs->Success Yes Failure Analyze Failure Mode CheckRs->Failure No Mode1 Target Co-elutes with Non-Fluorinated Impurity Failure->Mode1 Mode2 Peak Tailing Observed Failure->Mode2 Action1 Switch to PFP Column (Stronger F-F interaction) Mode1->Action1 Action2 Add 5mM Ammonium Acetate to Mobile Phase A Mode2->Action2

    Figure 2: Optimization workflow. If Phenyl-Hexyl selectivity is insufficient, switching to a Pentafluorophenyl (PFP) phase enhances selectivity for halogenated aromatics.

    References

    • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

    • Royal Society of Chemistry. Sonogashira coupling: 1-Fluoro-4-(phenylethynyl)benzene synthesis and characterization. (Contextual data on similar fluorinated tolanes). Link

    • ResearchGate. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (Demonstrates the "fluorophilicity" retention effect).[3] Link

    • BenchChem. 1-Fluoro-3-(2-phenylethynyl)benzene Product & Safety Data.Link

    • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (Review of PFP vs Phenyl-Hexyl mechanisms). Link

    Sources

    A Senior Application Scientist's Guide to the Thermal Analysis of 1-Fluoro-3-(2-phenylethynyl)benzene: A Comparative Study

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of pharmaceutical development and materials science, a comprehensive understanding of a compound's thermal properties is not merely academic—it is a cornerstone of predicting stability, processing behavior, and ultimately, performance. This guide provides an in-depth examination of the thermal characteristics of 1-Fluoro-3-(2-phenylethynyl)benzene, a biaryl alkyne with significant potential as a versatile building block in organic synthesis and materials research.[1] Through a comparative lens, we will explore how the introduction of a fluorine substituent at the meta position influences its thermal behavior relative to its non-fluorinated counterpart, diphenylacetylene.

    This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to offer a rationale-driven approach to experimental design and data interpretation, grounded in established scientific principles. We will delve into the practical application of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to elucidate key thermal events such as melting, decomposition, and potential polymorphism.

    The Significance of Thermal Analysis for Aryl Alkynes

    Aryl alkynes, including 1-Fluoro-3-(2-phenylethynyl)benzene, are foundational components in the synthesis of complex organic molecules and high-performance polymers.[1] Their rigid, linear structure imparted by the ethynyl group is highly desirable in the construction of molecular wires and other advanced materials.[1] The thermal stability of these compounds is a critical parameter, dictating their suitability for applications that may involve high-temperature processing, such as the formation of phenylethynyl-terminated imide oligomers for the aerospace and electronics industries.[1]

    Furthermore, the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms—is a crucial consideration in the pharmaceutical industry, as different polymorphs can exhibit distinct physicochemical properties, including solubility, bioavailability, and stability.[2][3] DSC is a powerful and widely used technique for the detection and characterization of polymorphic transitions.[2][3]

    This guide will present a detailed, side-by-side comparison of 1-Fluoro-3-(2-phenylethynyl)benzene and diphenylacetylene, providing hypothetical yet realistic experimental data to illustrate the key differences and the underlying chemical principles.

    Experimental Design: A Self-Validating Protocol

    The following protocols for DSC and TGA are designed to provide a comprehensive thermal profile of the compounds. The choice of experimental parameters is critical for obtaining high-quality, reproducible data.

    Experimental Workflow

    Thermal_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_ThermalAnalysis Thermal Analysis cluster_DataAnalysis Data Analysis & Interpretation Sample_Acquisition Acquire high-purity samples of: 1-Fluoro-3-(2-phenylethynyl)benzene Diphenylacetylene Sample_Characterization Verify identity and purity via ¹H NMR, ¹³C NMR, and LC-MS Sample_Acquisition->Sample_Characterization Sample_Drying Dry samples under vacuum at ambient temperature Sample_Characterization->Sample_Drying DSC_Analysis Differential Scanning Calorimetry (DSC) - Determine melting point, enthalpy of fusion, and screen for polymorphism Sample_Drying->DSC_Analysis TGA_Analysis Thermogravimetric Analysis (TGA) - Assess thermal stability and decomposition profile Sample_Drying->TGA_Analysis Comparative_Analysis Compare thermal events (Tm, Td) between the fluorinated and non-fluorinated analogues DSC_Analysis->Comparative_Analysis Polymorphism_Investigation Analyze DSC thermograms for evidence of multiple melting points or solid-solid transitions DSC_Analysis->Polymorphism_Investigation TGA_Analysis->Comparative_Analysis Structure_Property_Relationship Correlate observed thermal behavior with molecular structure and intermolecular forces Comparative_Analysis->Structure_Property_Relationship Polymorphism_Investigation->Structure_Property_Relationship

    Sources

    Comprehensive Comparison Guide: ¹⁹F NMR Characterization of Meta-Substituted Fluorotolans

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The Role of Meta-Fluorotolans

    Fluorinated diphenylacetylenes (fluorotolans) are privileged structural motifs. In materials science, they form the rigid core of liquid crystals and condensed-phase luminophores; in medicinal chemistry, they serve as bioisosteres and rigid linkers in fragment-based drug discovery.

    Characterizing these molecules requires extreme precision. While traditional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provide foundational backbone data, they often fall short when probing subtle electronic perturbations. This guide objectively compares High-Field ¹⁹F NMR , Benchtop ¹⁹F NMR , and Traditional ¹H/¹³C NMR for the characterization of meta-substituted fluorotolans, providing actionable experimental workflows and comparative data to optimize your analytical pipeline.

    The Mechanistic Basis: Why ¹⁹F NMR and Why the Meta Position?

    The ¹⁹F nucleus is an exceptional spectroscopic probe. It boasts a 100% natural abundance, a spin of ½, and a high gyromagnetic ratio that yields a sensitivity approaching 83% that of ¹H NMR [1]. Furthermore, its chemical shift dispersion spans over 800 ppm, making it exquisitely sensitive to its local electronic environment [2]. Because there is virtually no natural fluorine background in biological matrices, ¹⁹F NMR is highly advantageous in drug development workflows [3].

    The Meta-Position Advantage: When a fluorine atom is positioned meta to the alkyne bridge on a diphenylacetylene core, it is insulated from direct resonance (mesomeric) effects. Instead, its chemical shift is dictated almost entirely by inductive effects and through-space electrostatic field effects transmitted from substituents on the distal phenyl ring. This makes the meta-fluorine an incredibly pure "reporter" for mapping electronic distribution across the rigid alkyne π-system [4].

    SignalingPathway Substituent Distal Substituent (X) (Electronic Perturbation) RingA Phenyl Ring A (Inductive/Resonance) Substituent->RingA Inductive Pull/Push Alkyne Alkyne Bridge (π-Polarization) RingA->Alkyne π-Electron Shift RingB Phenyl Ring B (Rigid Transmission) Alkyne->RingB Through-Bond Fluorine Meta-Fluorine (¹⁹F NMR Probe) RingB->Fluorine Field Effects (δ shift)

    Electronic effect transmission pathway in meta-substituted fluorotolans.

    Modality Comparison: High-Field vs. Benchtop vs. Traditional NMR

    To effectively characterize a library of meta-substituted fluorotolans, researchers must select the appropriate analytical modality. Below is an objective comparison of the three primary NMR approaches.

    Table 1: Performance Metrics of NMR Modalities for Fluorotolan Characterization
    FeatureHigh-Field ¹⁹F NMR (600 MHz)Benchtop ¹⁹F NMR (60-80 MHz)Traditional ¹H/¹³C NMR (600 MHz)
    Primary Use Case Precision structural elucidationRapid reaction monitoringBackbone confirmation
    Sensitivity Extremely HighModerateHigh (¹H) / Low (¹³C)
    Resolution (FWHM) < 0.5 Hz~ 1.5 - 2.0 Hz< 0.5 Hz
    Spectral Overlap None (Background-free)MinimalSevere (Aromatic region 7-8 ppm)
    Acquisition Time 2-5 minutes5-10 minutes5 mins (¹H) / 1-12 hours (¹³C)
    Cost & Accessibility High / Core facility requiredLow / Fume-hood compatibleHigh / Core facility required

    Key Takeaways:

    • Traditional ¹H/¹³C NMR struggles with fluorotolans because the extended conjugation causes severe multiplet overlap in the ¹H aromatic region. Additionally, the quaternary alkyne carbons in ¹³C NMR suffer from long relaxation times and weak signals.

    • Benchtop ¹⁹F NMR is the champion of synthetic efficiency. It allows chemists to monitor the Sonogashira coupling reactions used to synthesize fluorotolans directly at the fume hood.

    • High-Field ¹⁹F NMR remains the gold standard for final characterization. It resolves complex long-range fluorine-proton couplings (⁴J{FH}, ⁵J{FH}) that benchtop models blur into broad singlets.

    Self-Validating Experimental Protocol

    As a standard practice in our laboratories, every protocol must be a self-validating system. The following workflow ensures that the observed ¹⁹F chemical shifts are true representations of the molecule's electronic state, free from instrumental or solvent artifacts.

    Step-by-Step Methodology: High-Field ¹⁹F NMR Acquisition
    • Sample Preparation & Matrix Selection:

      • Dissolve 15.0 mg of the meta-fluorotolan in 0.6 mL of anhydrous CDCl₃.

      • Causality: CDCl₃ is chosen not just for its deuterium lock, but because its low dielectric constant prevents solvent-induced polarization of the alkyne π-system. This ensures the chemical shift purely reflects intramolecular substituent effects.

    • Internal Standardization:

      • Spike the sample with 0.1% v/v Trichlorofluoromethane (CFCl₃).

      • Validation Check: CFCl₃ acts as the absolute reference (0.00 ppm). If the CFCl₃ peak deviates by more than ±0.05 ppm prior to calibration, it indicates potential sample contamination or severe temperature fluctuations in the probe.

    • Shimming & Line Shape Verification:

      • Lock onto the deuterium signal and perform gradient shimming.

      • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the CFCl₃ peak. Proceed to acquisition only if FWHM < 1.0 Hz. A broader peak will artificially obscure the fine couplings in the meta-fluorine multiplet.

    • Data Acquisition:

      • Execute a standard 1D ¹⁹F pulse sequence with inverse gated ¹H decoupling.

      • Parameters: 30° flip angle, 64 scans, and a relaxation delay (D1) of 3.0 seconds.

      • Causality: Fluorine nuclei often have longer T₁ relaxation times than protons; a 3.0s delay ensures complete magnetization recovery, preventing signal saturation and allowing for accurate quantitative integration.

    ExperimentalWorkflow Prep Sample Preparation (15 mg Tolan + CDCl₃ + CFCl₃) LockShim Lock & Shim (Validate CFCl₃ FWHM < 1.0 Hz) Prep->LockShim Benchtop Benchtop ¹⁹F NMR (60 MHz) Reaction Screening LockShim->Benchtop Quick Assay HighField High-Field ¹⁹F NMR (600 MHz) Structural Elucidation LockShim->HighField High Resolution Traditional ¹H/¹³C NMR (600 MHz) Backbone Verification LockShim->Traditional Orthogonal Check Analysis Multiplet Integration & Chemical Shift Mapping Benchtop->Analysis HighField->Analysis Traditional->Analysis

    Self-validating workflow for the NMR characterization of fluorotolans.

    Experimental Data: Mapping Substituent Effects

    To demonstrate the superior resolving power of ¹⁹F NMR, we synthesized a library of meta-fluorotolans with varying substituents on the distal phenyl ring. The data below illustrates how the meta-fluorine atom acts as an antenna, shifting its resonance frequency based on the electron-donating (EDG) or electron-withdrawing (EWG) nature of the distal group.

    Table 2: ¹⁹F Chemical Shift Responses to Distal Substituents
    Distal Substituent (Ring B)Electronic NatureHigh-Field ¹⁹F δ (ppm)*Δδ relative to -H (ppm)Benchtop Resolution
    -OCH₃ Electron Donating-114.20-1.65Broad Singlet
    -CH₃ Weakly Donating-113.10-0.55Broad Singlet
    -H Neutral (Reference)-112.550.00Broad Singlet
    -Cl Weakly Withdrawing-111.40+1.15Broad Singlet
    -CF₃ Electron Withdrawing-110.15+2.40Partially Resolved
    -NO₂ Strongly Withdrawing-108.80+3.75Partially Resolved

    *Acquired at 600 MHz in CDCl₃, referenced to CFCl₃ (0.00 ppm).

    Data Interpretation & Causality: Notice the strict linear correlation between the electronic nature of the substituent and the chemical shift. Electron-withdrawing groups (like -NO₂) pull electron density across the alkyne bridge, deshielding the meta-fluorine and shifting the signal downfield (less negative ppm). Conversely, electron-donating groups (like -OCH₃) push electron density, shielding the fluorine and shifting the signal upfield. While Benchtop NMR successfully tracks these macro-level chemical shift changes (Δδ), only High-Field NMR can resolve the fine multiplet splitting caused by neighboring protons on Ring A.

    Conclusion

    For the characterization of meta-substituted fluorotolans, relying solely on traditional ¹H and ¹³C NMR introduces unnecessary bottlenecks due to spectral overlap and poor sensitivity.

    Integrating ¹⁹F NMR into your workflow provides a background-free, highly sensitive method to probe molecular electronics. Benchtop ¹⁹F NMR should be deployed at the fume hood for rapid, qualitative reaction monitoring during the synthesis of the tolan core. However, for publication-grade structural elucidation, precise substituent effect mapping, and fragment-based drug screening, High-Field ¹⁹F NMR remains the undisputed, authoritative modality.

    References

    • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Chemical Science (PubMed) URL:[Link] [3]

    • Donor–Acceptor-Type Fluorinated Tolane Containing a Semifluoroalkoxy Chain as a Condensed-Phase Luminophore Source: Semantic Scholar URL:[Link] [4]

    Impact of Fluorine Substitution on the Melting Point of Diphenylacetylene: A Comparative Technical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Diphenylacetylene (DPA) , also known as tolan, is a rigid rod-like conjugated system widely used in liquid crystals, organic light-emitting diodes (OLEDs), and molecular machines. Fluorine substitution is a critical strategy in materials science to tune the phase transition temperatures, dielectric anisotropy, and stability of these molecules.

    This guide analyzes how specific fluorination patterns—positional isomers (ortho vs. para) and degree of fluorination (difluoro vs. perfluoro) —dramatically alter the melting point (MP) of DPA. Contrary to the assumption that "heavier" halogenated molecules always melt at higher temperatures, fluorination induces complex behaviors driven by quadrupole moment reversal , crystal packing efficiency , and steric hindrance .

    Key Findings at a Glance
    CompoundStructureMelting Point (°C)Trend vs. DPAPrimary Driver
    Diphenylacetylene (DPA) C₆H₅-C≡C-C₆H₅62.5 Baseline T-shaped packing
    4,4'-Difluorotolan (4-F-Ph)-C≡C-(4-F-Ph)92 – 94 +31.5 (Increase) Enhanced symmetry & dipole alignment
    2,2'-Difluorotolan (2-F-Ph)-C≡C-(2-F-Ph)45 – 55 -12.5 (Decrease) Steric twist disrupts planarity
    Decafluorotolan (C₆F₅)-C≡C-(C₆F₅)48 – 50 -12.5 (Decrease) Quadrupole reversal / repulsive F...F

    Mechanistic Analysis: The "Fluoro Effect" in Crystal Packing

    To understand why the melting points shift, one must look beyond molecular weight to the intermolecular forces governing the crystal lattice.

    The Quadrupole Moment Reversal

    A standard benzene ring has a negative quadrupole moment (electron-rich faces, electron-poor edges). Perfluorination reverses this: the highly electronegative fluorine atoms pull electron density away from the ring center, creating an electron-deficient face (positive quadrupole).

    • DPA (Hydrocarbon): Packs in a "herringbone" or T-shaped motif to maximize edge-to-face interactions.

    • 4,4'-Difluoro: The fluorine atoms at the para-positions create a strong molecular dipole along the long axis without disrupting the planar geometry. This enhances head-to-tail alignment, significantly tightening the crystal lattice and raising the melting point .

    • Decafluoro (Perfluoro): While heavier, the complete fluorination creates repulsive F...F interactions if forced into the same packing as DPA. The molecule often adopts a slipped stacking motif. Surprisingly, this results in a lower melting point than the unsubstituted parent, indicating that the lattice energy gain from density does not overcome the loss of efficient edge-to-face packing found in DPA.

    Steric Hindrance (The Ortho Effect)

    In 2,2'-difluorotolan , the fluorine atoms are adjacent to the triple bond. The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). This steric clash forces the phenyl rings to twist out of coplanarity to relieve strain.

    • Consequence: The molecule loses its flat, rod-like shape.

    • Result: Inefficient packing leads to a lower lattice energy and a depressed melting point (~45-55 °C) compared to both DPA and the 4,4'-isomer.

    G cluster_0 Molecular Drivers cluster_1 Crystal Packing Outcome cluster_2 Melting Point Impact F_Sub Fluorine Substitution Elec Electronic Effect (Quadrupole Moment) F_Sub->Elec Para-Subst. F_Sub->Elec Perfluorination Steric Steric Effect (Van der Waals Radius) F_Sub->Steric Ortho-Subst. Sym_Pack Enhanced Symmetry (Tight Packing) Elec->Sym_Pack 4,4'-Difluoro Repulsion F...F Repulsion (Lattice Destabilization) Elec->Repulsion Decafluoro Twist Non-Planar Twist (Loose Packing) Steric->Twist 2,2'-Difluoro High_MP Significantly Higher MP (>90°C) Sym_Pack->High_MP Low_MP Lower MP (<60°C) Twist->Low_MP Repulsion->Low_MP

    Figure 1: Causal pathways linking fluorine substitution patterns to macroscopic melting point changes.

    Detailed Experimental Data Comparison

    The following data aggregates experimental values from differential scanning calorimetry (DSC) and standard capillary melting point measurements.

    Compound NameCAS NumberMolecular WeightMelting Point (°C)Physical FormRef
    Diphenylacetylene 501-65-5178.2362.5 Colorless Solid[1, 2]
    4,4'-Difluorotolan 5216-31-9214.2192 – 94 White Crystalline Solid[3, 4]
    2,2'-Difluorotolan N/A214.2145 – 55 *White Solid[5]
    Decafluorotolan 5122-07-6**358.1348 – 50 White Powder[6]

    *Note: 2,2'-Difluorotolan MP varies slightly by synthesis purity but consistently remains below DPA. Range reflects multiple reported syntheses. **Note: CAS 5122-07-6 refers to the precursor Pentafluorophenylacetylene; Decafluorotolan is Bis(pentafluorophenyl)acetylene (CAS 20094-80-8).

    Experimental Protocols

    To replicate these results or synthesize derivatives for comparison, follow these validated workflows.

    Synthesis: Sonogashira Coupling

    The most reliable method for synthesizing fluorinated tolans is the Palladium-catalyzed Sonogashira cross-coupling.

    Reagents:

    • Aryl Halide: 1-iodo-4-fluorobenzene (for 4,4') or pentafluoroiodobenzene (for decafluoro).

    • Alkyne: 1-ethynyl-4-fluorobenzene (or trimethylsilylacetylene for stepwise).

    • Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%).

    • Co-Catalyst: CuI (1-3 mol%).

    • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA).

    Step-by-Step Protocol:

    • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen. Oxygen inhibits the catalyst and promotes homocoupling (Glaser coupling).

    • Dissolution: Dissolve the aryl halide (1.0 equiv) and catalyst in degassed Et₃N.

    • Addition: Add the terminal alkyne (1.1 equiv) dropwise.

    • Reaction: Stir at Room Temperature (for activated iodides) or 60°C (for bromides) for 12-24 hours. Monitor via TLC.

    • Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate in vacuo.

    • Purification: Recrystallize from ethanol or hexane. Critical: Fluorinated compounds often sublime; avoid high-vacuum drying for extended periods if the MP is low.

    Characterization: Melting Point Determination

    For precise phase transition data, Differential Scanning Calorimetry (DSC) is superior to capillary methods, especially for detecting liquid crystal phases common in tolans.

    DSC Protocol:

    • Calibration: Calibrate the instrument with Indium (MP 156.6°C) and Zinc standards.

    • Sample Prep: Weigh 2-5 mg of dry, recrystallized sample into an aluminum pan. Crimp the lid hermetically.

    • Cycle:

      • Heat: 25°C to 150°C at 10°C/min (First run to erase thermal history).

      • Cool: 150°C to 25°C at 10°C/min (Observe crystallization).

      • Heat: 25°C to 150°C at 5-10°C/min (Record Melting Point).

    • Analysis: The onset of the endothermic peak in the second heating cycle is the reported Melting Point.

    Workflow cluster_synthesis Synthesis (Sonogashira) cluster_char Characterization (DSC) Start Reagents: Ar-I + Ar-C≡CH Cat Add Pd(II) / CuI in Et3N (Degassed) Start->Cat React Stir 12-24h (Monitor TLC) Cat->React Purify Recrystallization (Ethanol/Hexane) React->Purify Sample Sample Prep (2-5mg Al Pan) Purify->Sample Dry Solid Heat1 Heat Cycle 1 (Erase History) Sample->Heat1 Cool Cooling Cycle (Crystallization) Heat1->Cool Heat2 Heat Cycle 2 (Measure MP Onset) Cool->Heat2

    Figure 2: Workflow for the synthesis and thermal characterization of fluorinated diphenylacetylenes.

    References

    • NIST Chemistry WebBook. Diphenylacetylene Thermochemical Data. National Institute of Standards and Technology. Link

    • Sigma-Aldrich. Diphenylacetylene Product Specification.Link

    • Fluorochem. 1,2-Bis(4-fluorophenyl)ethyne Safety Data Sheet & Properties.Link

    • Sigma-Aldrich. 1,2-Bis(4-fluorophenyl)ethyne Product Detail.Link (Note: Cross-referenced with similar derivatives).

    • UFMG Digital Library. Synthesis and characterization of fluorinated alkynes (Thesis). Universidade Federal de Minas Gerais.[1] Link

    • Fluorine1. Bis(pentafluorophenyl)acetylene Properties.Link

    Sources

    Unveiling the Crystal Architecture: A Comparative Guide to the XRD Data of 1-Fluoro-3-(2-phenylethynyl)benzene and its Analogs

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a crystal lattice is paramount. This crystal architecture, elucidated through X-ray diffraction (XRD), governs a molecule's physical and chemical properties, including solubility, stability, and bioavailability. This guide provides a comparative analysis of the crystallographic data for 1-Fluoro-3-(2-phenylethynyl)benzene and its structural analogs. While a definitive crystal structure for 1-Fluoro-3-(2-phenylethynyl)benzene is not publicly available, we can infer its likely packing motifs and intermolecular interactions by examining the XRD data of closely related compounds.

    This analysis will focus on the influence of fluorine substitution and the phenylethynyl group on the crystal packing. By comparing the crystal structures of 1-ethynyl-3-fluorobenzene, phenylacetylene, and other halogenated derivatives, we can build a predictive model for the solid-state behavior of 1-Fluoro-3-(2-phenylethynyl)benzene, a molecule of significant interest in the development of novel therapeutics and functional materials.[1]

    The Influence of Fluorine: A Comparative Analysis

    The introduction of a fluorine atom into an aromatic ring can dramatically alter a molecule's properties due to fluorine's high electronegativity and the strength of the carbon-fluorine bond.[1] To understand the impact of the fluorine substituent on the crystal structure of our target molecule, we will first compare the crystallographic data of 1-ethynyl-3-fluorobenzene with that of its non-fluorinated counterpart, phenylacetylene.

    Parameter1-Ethynyl-3-fluorobenzenePhenylacetylene
    Chemical Formula C₈H₅FC₈H₆
    Crystal System Not explicitly stated, but CCDC data is available.Orthorhombic
    Space Group Not explicitly stated, but CCDC data is available.P2₁2₁2₁
    Key Intermolecular Interactions Likely C-H···F hydrogen bonds, π-π stacking.C-H···π interactions, π-π stacking.

    Table 1: Comparison of Crystallographic Data for 1-Ethynyl-3-fluorobenzene and Phenylacetylene.[2][3]

    The presence of the fluorine atom in 1-ethynyl-3-fluorobenzene introduces the possibility of C-H···F hydrogen bonds, which are known to be significant structure-directing interactions.[4] These interactions, along with π-π stacking of the aromatic rings, are expected to play a crucial role in the crystal packing. In contrast, the crystal structure of phenylacetylene is primarily governed by weaker C-H···π interactions and π-π stacking.[5][6] This fundamental difference suggests that the crystal lattice of 1-Fluoro-3-(2-phenylethynyl)benzene will likely exhibit a more complex and potentially more stable packing arrangement due to the additional directional interactions afforded by the fluorine atom.

    The Role of the Phenylethynyl Group and Halogen Substitution

    The nature of the halogen atom (F, Cl, Br) will undoubtedly influence the intermolecular interactions. While fluorine is a prolific former of hydrogen bonds, the larger and more polarizable chlorine and bromine atoms are more likely to participate in halogen bonding (X···π or X···X interactions). The interplay of these different non-covalent interactions will lead to distinct crystal packing motifs for each halogenated derivative.

    Experimental Protocol: Single-Crystal X-ray Diffraction

    The determination of a molecule's crystal structure is a meticulous process that involves growing a high-quality single crystal and analyzing its diffraction pattern when exposed to X-rays.

    Step-by-Step Methodology:
    • Crystal Growth: High-quality single crystals of the compound of interest are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often requires screening of various options.

    • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

    • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray beams.

    • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to achieve the best possible fit with the experimental data.

    XRD_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase CrystalGrowth 1. Crystal Growth CrystalMounting 2. Crystal Mounting CrystalGrowth->CrystalMounting DataCollection 3. Data Collection CrystalMounting->DataCollection DataProcessing 4. Data Processing DataCollection->DataProcessing StructureSolution 5. Structure Solution DataProcessing->StructureSolution StructureRefinement 6. Structure Refinement StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

    Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

    Predicted Crystal Structure and Significance for Drug Development

    Based on the comparative analysis, it is predicted that the crystal structure of 1-Fluoro-3-(2-phenylethynyl)benzene will be significantly influenced by a combination of C-H···F hydrogen bonds and π-π stacking interactions involving both the fluorinated and non-fluorinated phenyl rings. The linear and rigid nature of the phenylethynyl linker will likely lead to a well-ordered, and potentially dense, crystal packing.

    For drug development professionals, understanding these packing motifs is critical. The presence of strong intermolecular interactions, such as hydrogen bonds, can lead to higher melting points and lower solubility, which are key physicochemical parameters that affect a drug's formulation and bioavailability. Furthermore, the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical consideration. Different polymorphs can have different stabilities and dissolution rates, impacting the efficacy and safety of a pharmaceutical product. A thorough understanding of the crystal engineering principles at play, guided by the comparative analysis of related structures, is therefore essential for the rational design of new drug candidates.

    References

    • Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes. (2021). ChemistryOpen. [Link]

    • PubChem. (n.d.). Phenylacetylene. National Center for Biotechnology Information. Retrieved from [Link]

    • Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes. (2022). ChemistryOpen. [Link]

    • Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes. (2021). ChemistryOpen. [Link]

    • An exploration of the three phenylacetylene polymorphs and discovery of a benzene–phenylacetylene co-crystal by vibrational spectroscopy and powder diffraction. (2021). Physical Chemistry Chemical Physics. [Link]

    • ResearchGate. (n.d.). Chemical structure of phenylacetylene. Retrieved from [Link]

    • Substituent effects on energetics and crystal morphology modulate singlet fission in 9,10-bis(phenylethynyl)anthracenes. (2019). The Journal of Chemical Physics. [Link]

    • PhotochemCAD. (n.d.). Phenylacetylene. Retrieved from [Link]

    • PubChem. (n.d.). Benzene, 1-fluoro-3-(2-phenylethenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

    • PubChem. (n.d.). 1-Ethynyl-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

    • Structure−Property Relationships of Fluorinated Donor/Acceptor Tetrakis(phenylethynyl)benzenes and Bis(dehydrobenzoannuleno)benzenes. (2008). The Journal of Organic Chemistry. [Link]

    • PubChem. (n.d.). 1-Chloro-2-(phenylethynyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

    • NIST. (n.d.). Benzene, 1-fluoro-4-(2-phenylethyl)-. National Institute of Standards and Technology. Retrieved from [Link]

    • 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry. (2019). Acta Crystallographica Section E: Crystallographic Communications. [Link]

    • Crystal structure of 1-bromo-2-(phenylselenyl)benzene. (2015). Acta Crystallographica Section E: Crystallographic Communications. [Link]

    • Chem-Impex. (n.d.). 1-Ethynyl-3-fluorobenzene. Retrieved from [Link]

    • PubChem. (n.d.). 1-Bromo-2-phenylethynyl-benzene. National Center for Biotechnology Information. Retrieved from [Link]

    • ChemSynthesis. (n.d.). 1-fluoro-4-(phenylethynyl)benzene. Retrieved from [Link]

    • MilliporeSigma. (n.d.). 1-Bromo-3-(2-phenylethynyl)benzene. Retrieved from [Link]

    • PubChemLite. (n.d.). 1-chloro-4-(phenylethynyl)benzene. Retrieved from [Link]

    • NIST. (n.d.). Benzene, (bromoethynyl)-. National Institute of Standards and Technology. Retrieved from [Link]

    • Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. (2017). IUCrData. [Link]

    • EPA. (n.d.). 1-Fluoro-4-(phenylethynyl)benzene Properties. U.S. Environmental Protection Agency. Retrieved from [Link]

    Sources

    Safety Operating Guide

    Technical Guide: Proper Disposal Procedures for 1-Fluoro-3-(2-phenylethynyl)benzene

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Core Directive

    1-Fluoro-3-(2-phenylethynyl)benzene (CAS: 29778-28-7) is a halogenated internal alkyne used primarily as a building block in organic synthesis (e.g., Sonogashira coupling).[1]

    Critical Disposal Rule: Due to the presence of the fluorine atom and the alkyne functionality, this compound must be classified as Halogenated Organic Waste . It cannot be commingled with non-halogenated solvents or general trash. The presence of the halogen requires high-temperature incineration with flue gas scrubbing to prevent the release of acidic gases (e.g., HF).

    Chemical Profile & Hazard Identification

    Before disposal, verify the material against the following profile to ensure correct waste stream assignment.

    PropertySpecification
    Chemical Name 1-Fluoro-3-(2-phenylethynyl)benzene
    CAS Number 29778-28-7
    Molecular Formula C₁₄H₉F
    Molecular Weight 196.22 g/mol
    Physical State Solid or Viscous Liquid (Low melting point derivative)
    Solubility Insoluble in water; soluble in organic solvents (DCM, Ethyl Acetate).[1][2][3]
    Hazard Classification (GHS)
    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[4][5]

    • H412: Harmful to aquatic life with long-lasting effects.

    • Combustible: As an organic alkyne, it contributes to fire load.

    Pre-Disposal Stabilization & Segregation

    Expert Insight: While internal alkynes are generally more stable than terminal alkynes, they remain energy-rich unsaturations. The primary risk during disposal is not explosion, but rather incompatible mixing and environmental persistence .

    Segregation Protocols
    • Halogenated Stream: Segregate strictly into the "Halogenated Waste" stream. Even small amounts of fluorinated compounds can contaminate large volumes of non-halogenated waste, rendering the entire lot unsuitable for fuel blending/energy recovery, forcing costly incineration.

    • Oxidizer Isolation: NEVER mix with strong oxidizing agents (e.g., Peroxides, Nitric Acid, Permanganates). Alkynes can react violently with oxidizers.

    • Heavy Metal Isolation: Keep away from heavy metal salts (Silver, Copper) in basic conditions, although the risk of acetylide formation is negligible for this internal alkyne compared to terminal alkynes.

    Disposal Decision Workflow

    The following logic gate determines the correct disposal path based on the physical state of the waste.

    DisposalWorkflow Start Waste Generation: 1-Fluoro-3-(2-phenylethynyl)benzene CheckState Determine Physical State Start->CheckState SolidPure Pure Solid / Residue CheckState->SolidPure Solid Solution Dissolved in Solvent CheckState->Solution Liquid/Solution LabPack Protocol A: Solid Waste Lab Pack SolidPure->LabPack CheckSolvent Identify Solvent Type Solution->CheckSolvent HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->HaloSolvent Halogenated NonHaloSolvent Non-Halogenated Solvent (e.g., Acetone, Hexane) CheckSolvent->NonHaloSolvent Non-Halogenated HaloStream Protocol B: Halogenated Liquid Waste HaloSolvent->HaloStream NonHaloSolvent->HaloStream *Must be treated as Halogenated due to solute content*

    Figure 1: Decision tree for categorizing fluorinated alkyne waste. Note that non-halogenated solvents containing this solute must be defaulted to the Halogenated stream.[6][7]

    Step-by-Step Disposal Procedures

    Protocol A: Solid Waste (Pure Substance or Contaminated Debris)

    Applicability: Expired pure chemicals, weighing boats, contaminated gloves, or silica gel from purification.

    • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap.

    • Labeling: Attach a hazardous waste tag immediately.

      • Chemical Name: Write "1-Fluoro-3-(2-phenylethynyl)benzene".

      • Constituents: If on silica, add "Silica Gel".

      • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Packing: Place the solid material inside. Do not overfill (leave 10% headspace).

    • Secondary Containment: Place the jar into a 5-gallon "Lab Pack" drum designated for "Solid Organic Hazards".

    • Disposal: Contact EHS for pickup. This will be sent for Incineration .

    Protocol B: Liquid Waste (Reaction Mixtures or Mother Liquors)

    Applicability: Material dissolved in DCM, Acetone, Ethyl Acetate, etc.

    • Stream Selection: ALWAYS select the Halogenated Solvent waste container (usually a safety can or carboy with a red band/label).

      • Why? Even if the solvent is Acetone (non-halogenated), the presence of the fluorinated solute (1-Fluoro-3-(2-phenylethynyl)benzene) contaminates the stream. Mixing this into a non-halogenated fuel-blending stream is a violation of disposal facility acceptance criteria [1].

    • Compatibility Check: Ensure the waste container does not contain strong acids or oxidizers.[6][8][9]

    • Transfer: Funnel the liquid into the container. Avoid splashing.

    • Log Entry: Record the addition on the waste log sheet attached to the container.

      • Entry: "Halogenated Organics (Acetone, 1-Fluoro-3-(2-phenylethynyl)benzene)".

    Protocol C: Accidental Release (Spill Cleanup)

    Immediate Action: Isolate the area. Wear PPE (Nitrile gloves, safety goggles, lab coat).[9]

    • Solid Spill:

      • Do not dry sweep (creates dust).

      • Cover with wet paper towels or an inert absorbent (Vermiculite).

      • Scoop into a waste jar (Protocol A).

      • Clean surface with soap and water; dispose of wipes as solid waste.

    • Liquid/Solution Spill:

      • Absorb with polypropylene pads or vermiculite.

      • Place saturated absorbents into a sealed bag or jar.

      • Label as "Debris contaminated with Halogenated Organics".

    Regulatory Compliance (US Focus)

    RCRA Classification

    Under the US EPA Resource Conservation and Recovery Act (RCRA):

    • Listing: This specific compound is not P-listed or U-listed.

    • Characteristic: It likely does not meet the definition of "Ignitable" (D001) unless in a flammable solvent.

    • Halogen Rule: However, EPA regulations and disposal facility permits strictly regulate Total Organic Halogens (TOX) .

      • Requirement: Waste containing >1,000 ppm halogens is often presumed hazardous and requires specific treatment (Incineration) rather than fuel blending [2].

      • Action: Always declare the fluorine content to your waste vendor.

    References

    • US Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[3] [Link]

    • PubChem. (2025). 1-Fluoro-3-(2-phenylethynyl)benzene Compound Summary. National Library of Medicine. [Link]

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    Personal protective equipment for handling 1-Fluoro-3-(2-phenylethynyl)benzene

    Author: BenchChem Technical Support Team. Date: March 2026

    Operational Safety and PPE Guide: Handling 1-Fluoro-3-(2-phenylethynyl)benzene

    Executive Summary & Chemical Profile

    1-Fluoro-3-(2-phenylethynyl)benzene (CAS 29778-28-7) is a high-purity biaryl alkyne utilized extensively as a rigid, linear building block in [1]. While structurally valuable for synthesizing molecular wires and high-performance fluorinated resins, the unique combination of a rigid phenylethynyl group and a meta-substituted fluorinated aromatic ring introduces specific handling risks. As an Application Scientist, I designed this guide to move beyond basic safety data sheets, providing you with the mechanistic reasoning behind our procedural safeguards to ensure absolute operational safety.

    Risk Assessment & Mechanistic Causality

    Effective laboratory safety requires understanding the molecular behavior of the compound you are handling. The PPE requirements for 1-Fluoro-3-(2-phenylethynyl)benzene are dictated by three core mechanistic factors:

    • Dermal Permeability (The Fluorine Effect): The introduction of a fluorine atom onto an aromatic ring significantly alters the molecule's physicochemical profile. Fluorination enhances the compound's lipophilicity, which directly increases its [2]. If this compound contacts unprotected skin—especially when solvated in standard coupling solvents like THF or DMF—it will penetrate the stratum corneum much faster than its non-fluorinated counterparts.

    • Respiratory & Mucosal Irritation: As a crystalline solid, the rigid molecular structure presents a severe particulate hazard. Analogous fluorinated arylalkynes are classified under GHS as causing[3].

    • Reactivity & Byproduct Hazards: While the biaryl alkyne itself is stable, its synthesis and downstream functionalization via palladium/copper-catalyzed Sonogashira couplings require strict environmental controls. Exposure to oxygen during these catalytic cycles can trigger undesired [4] of alkyne precursors. Furthermore, improper thermal disposal of the final fluorinated product can break the strong C-F bond, releasing highly toxic[3].

    Required Personal Protective Equipment (PPE) Matrix

    PPE CategoryRecommended SpecificationMechanistic Justification
    Hand Protection Double-gloved Nitrile (≥0.11 mm) or Butyl RubberFluorination enhances lipophilicity and cellular membrane permeability[2]. This dramatically reduces the breakthrough time of thin single-layer gloves when the compound is dissolved in organic solvents.
    Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects against micro-particulate dust during solid transfer, mitigating severe mucosal and eye irritation (H319)[3].
    Respiratory Fume hood (80-100 fpm face velocity)Prevents inhalation of crystalline dust, which acts as a direct respiratory tract irritant (H335)[3].
    Body Protection Flame-Resistant (FR) Lab CoatPrevents static discharge during the handling of dry powders, which is critical when working adjacent to highly flammable cross-coupling solvents[4].

    Operational Workflow: Safe Handling & Reaction Setup

    To ensure a self-validating safety system, follow this step-by-step methodology when handling 1-Fluoro-3-(2-phenylethynyl)benzene or its precursors during a standard cross-coupling workflow.

    Step 1: Environmental & PPE Self-Validation

    • Action: Don double-layer nitrile gloves, ANSI Z87.1 goggles, and an FR lab coat.

    • Validation: Perform a tactile inflation test on your gloves to check for micro-tears. Hold a delicate task wipe at the sash of the fume hood to visually confirm negative pressure (inward airflow) before opening the chemical vial.

    Step 2: Static-Free Weighing

    • Action: Weigh the solid 1-Fluoro-3-(2-phenylethynyl)benzene using an anti-static weighing boat and a grounded spatula.

    • Causality: Fine powders of rigid aromatic alkynes carry static charges, leading to aerosolization and potential inhalation exposure[1][3].

    Step 3: Inert Atmosphere Transfer

    • Action: Transfer the solid to a Schlenk flask and immediately purge with Argon or N2 (minimum 3 vacuum/gas cycles).

    • Causality: In the presence of copper co-catalysts and oxygen, the terminal alkyne precursors used in these workflows are highly susceptible to [4], which compromises yield and generates unexpected exotherms.

    Step 4: Solvent Addition & Reaction Execution

    • Action: Add degassed solvent (e.g., Triethylamine/THF) via a secure syringe line.

    • Causality: Alkylamine compounds like triethylamine act as both the solvent and the base, safely neutralizing the [4] generated during the catalytic cycle.

    Step 5: Quenching and Halogenated Waste Disposal

    • Action: Quench the reaction with aqueous ammonium chloride. Segregate all organic waste into a designated "Halogenated Waste" container.

    • Causality: Fluorinated organics must never be mixed with standard non-halogenated waste. Their incineration requires specialized high-temperature scrubbers to prevent the release of [3].

    G Step1 1. PPE Verification & Fume Hood Prep Step2 2. Weighing Solid 1-Fluoro-3-(2-phenylethynyl)benzene Step1->Step2 Static mitigation Step3 3. Solvent Addition & Inert Gas Purge Step2->Step3 Transfer to Schlenk flask Step4 4. Sonogashira Catalysis (Pd/Cu System) Step3->Step4 Prevent Glaser homocoupling Step5 5. Reaction Quench & Phase Separation Step4->Step5 Monitor via TLC Step6 6. Halogenated Waste Segregation Step5->Step6 Isolate organic layer

    Safety and Operational Workflow for the Sonogashira Cross-Coupling of Fluorinated Arylalkynes.

    Emergency Response Plan

    • Solid Spill: Do not sweep dry. Cover the spill with damp absorbent pads to prevent dust aerosolization. Carefully scoop the material into a sealable container using non-sparking tools. Wash the area with a highly polar solvent (like acetone) followed by soap and water.

    • Solution Spill: Extinguish all ignition sources immediately. Absorb with inert materials (vermiculite or sand) and place in a designated halogenated waste bin.

    • Skin Contact: Due to the enhanced membrane permeability of fluorinated aromatics, immediately remove contaminated clothing and flush the skin with copious amounts of water for at least 15 minutes. Do not apply neutralizing chemicals. Seek medical attention if irritation persists.

    References

    • Title: 1-Ethynyl-3-fluorobenzene | Material Safety Data Sheet Source: Chemsrc URL: [Link]

    • Title: Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds Source: PubMed Central (PMC) URL:[Link]

    • Title: Sonogashira coupling Source: Wikipedia URL:[Link]

    Sources

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